(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride
Description
BenchChem offers high-quality (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
950477-78-8 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.7 |
Pureté |
95 |
Origine du produit |
United States |
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride synthesis methods
An In-depth Technical Guide to the Synthesis of (1S)-2-methoxy-1-phenylethan-1-amine Hydrochloride
Abstract
(1S)-2-methoxy-1-phenylethan-1-amine is a valuable chiral building block in the synthesis of complex pharmaceutical agents and other fine chemicals. Its stereospecific structure is crucial for the desired biological activity and efficacy of the final products. This guide provides a comprehensive exploration of the primary synthetic methodologies for obtaining its enantiomerically pure hydrochloride salt. We will delve into the mechanistic underpinnings and practical execution of asymmetric reductive amination, chiral auxiliary-mediated strategies, and modern biocatalytic approaches. Each section includes detailed, field-proven protocols, comparative data, and process-flow visualizations to equip researchers, chemists, and drug development professionals with the knowledge to select and implement the optimal synthesis strategy for their specific needs.
Introduction: The Significance of a Chiral Amine
Chirality is a fundamental principle in drug design, as the physiological effects of a molecule are often dictated by its three-dimensional arrangement.[1] (1S)-2-methoxy-1-phenylethan-1-amine, a primary amine featuring a stereocenter at the benzylic position, exemplifies this principle. The specific (S)-configuration is often a key intermediate required for constructing more complex molecular architectures with high stereochemical fidelity. The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and handling properties.[2][3]
This guide moves beyond a simple recitation of reactions to explain the causality behind methodological choices, offering a self-validating framework for producing this critical chiral intermediate.
Core Synthetic Strategies: A Comparative Overview
The synthesis of a single enantiomer amine like (1S)-2-methoxy-1-phenylethan-1-amine can be approached from several distinct strategic directions. The choice of method depends on factors such as scale, required enantiomeric purity, cost of starting materials and catalysts, and environmental considerations.
-
Asymmetric Reductive Amination: This is one of the most direct and widely used methods. It involves the reaction of a prochiral ketone, 2-methoxyacetophenone, with an ammonia source to form an imine intermediate, which is then stereoselectively reduced.[4][5] The challenge and ingenuity lie in controlling the facial selectivity of the reduction to produce the desired (S)-enantiomer.
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent stereoselective transformation.[6][7] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, this approach offers a green and highly efficient route.[8] Enzymes like transaminases can directly convert a ketone to a chiral amine with exceptional enantiomeric excess (e.e.) under mild, aqueous conditions.[9]
-
Kinetic Resolution of a Racemic Mixture: In this approach, the racemic amine is first synthesized. Then, one enantiomer is selectively reacted (often enzymatically) or separated (via diastereomeric salt formation), allowing for the isolation of the desired enantiomer.[10]
Method 1: Asymmetric Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.[11][12] The key to success in this context is the asymmetric reduction of the imine formed from 2-methoxyacetophenone.
Causality and Mechanistic Insight
The process begins with the condensation of 2-methoxyacetophenone with an amine source to form a prochiral imine. The subsequent reduction with a hydride source can approach the C=N double bond from two faces (re or si). To achieve enantioselectivity, a chiral influence is required. This can be a chiral catalyst that coordinates to the imine and blocks one face, or a stoichiometric chiral reagent.
A common and practical industrial approach involves using a readily available chiral amine, such as (S)-α-phenylethylamine, as both the amine source and a chiral auxiliary. This forms a diastereomeric imine intermediate. Reduction of this intermediate leads to a diastereomeric secondary amine, where the newly formed stereocenter is influenced by the existing one. The final step is the hydrogenolysis of the chiral auxiliary group to yield the target primary amine.[13]
Experimental Protocol: Diastereoselective Reductive Amination
This protocol describes a two-step sequence using (S)-(-)-α-methylbenzylamine as a chiral directing group.
Step 1: Synthesis of (S)-N-((S)-1-Phenylethyl)-2-methoxy-1-phenylethanamine
-
Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-methoxyacetophenone (1.0 eq.), (S)-(-)-α-methylbenzylamine (1.05 eq.), and toluene (approx. 2 mL per mmol of ketone). Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine.
-
Reduction: Dissolve the crude imine in methanol and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Post-Reduction: Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water.
-
Extraction & Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diastereomeric amine can be purified by column chromatography.
Step 2: Hydrogenolysis to (1S)-2-methoxy-1-phenylethan-1-amine
-
Catalyst Setup: In a hydrogenation vessel, dissolve the purified secondary amine from Step 1 in ethanol. Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude (1S)-2-methoxy-1-phenylethan-1-amine. Further purification can be achieved by distillation or chromatography if necessary.
Workflow Visualization
Caption: Reductive amination workflow using a chiral amine auxiliary.
Method 2: Biocatalytic Asymmetric Amination
The use of enzymes in organic synthesis represents a significant advancement towards sustainable and highly selective chemical manufacturing.[14] For the synthesis of chiral amines, transaminases (TAs) are particularly powerful catalysts.
Causality and Mechanistic Insight
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[8] The enzyme's active site is inherently chiral, and it binds the prochiral ketone (2-methoxyacetophenone) in a specific orientation. This precise positioning ensures that the amino group is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the amine product with very high enantiomeric excess. The reaction is driven by the removal of the acetone byproduct.
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol is a general guideline and may require optimization based on the specific commercial transaminase enzyme used.
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Reaction Setup: In a temperature-controlled reaction vessel, add the buffer solution. Add the transaminase enzyme (as a lyophilized powder or immobilized on a solid support).
-
Reagent Addition: Add isopropylamine (as the amine donor, typically in large excess, e.g., 1 M). Add pyridoxal 5'-phosphate (PLP), a crucial cofactor for the enzyme (typically ~1 mM).
-
Substrate Addition: Dissolve 2-methoxyacetophenone in a co-solvent like DMSO to aid solubility, and add it to the reaction mixture to a final concentration of ~10-50 mM.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral HPLC.
-
Work-up: Once the reaction reaches completion, acidify the mixture with aqueous HCl to pH ~2 to stop the enzymatic reaction and protonate the product amine.
-
Extraction (Byproduct Removal): Wash the acidic aqueous layer with an organic solvent like methyl tert-butyl ether (MTBE) to remove any unreacted ketone.
-
Isolation: Basify the aqueous layer to pH >10 with aqueous NaOH. Extract the free amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.
Workflow Visualization
Caption: Biocatalytic synthesis pathway using a transaminase enzyme.
Purification and Hydrochloride Salt Formation
Regardless of the synthetic route, the final amine product must be purified and converted to its stable hydrochloride salt.
Protocol: Amine to Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine (1.0 eq.) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M solution, 1.05 eq.) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes.
-
Washing and Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid or impurities.
-
Final Product: Dry the white solid under vacuum to yield (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride. The purity and identity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.[2]
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical e.e. | Suited For |
| Asymmetric Reductive Amination | Well-established, scalable, uses common reagents.[13] | May require cryogenic conditions or high-pressure hydrogenation; removal of auxiliary needed. | 60-80% | >95% | Lab-scale to Industrial Production |
| Biocatalysis (Transaminase) | Exceptional enantioselectivity, mild aqueous conditions, environmentally friendly.[8][14] | Enzymes can be costly; substrate loading may be limited. | 70-95% | >99% | Green Chemistry, Pharmaceutical Synthesis |
| Kinetic Resolution | Can be effective for separating existing racemic mixtures. | Maximum theoretical yield is 50%; requires an efficient separation step.[10] | <50% | >99% | Lab-scale, or if racemic starting material is inexpensive. |
Conclusion
The synthesis of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride can be successfully achieved through several robust methodologies. The choice of the optimal path is a strategic decision guided by the specific requirements of the project.
-
For large-scale, cost-effective production, asymmetric reductive amination using a recoverable chiral auxiliary remains a highly viable and proven strategy.
-
For applications where the highest enantiomeric purity and adherence to green chemistry principles are paramount, biocatalytic amination with transaminases offers an elegant and powerful solution.
This guide provides the foundational knowledge and practical protocols to empower scientists and researchers in the successful synthesis of this important chiral amine, facilitating the advancement of drug discovery and development programs.
References
-
Beller, M., & Wu, X. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 11(19), 3326-3331. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(10), 3110-3114. [Link]
- Daley, R. F., & Mckillop, A. (2002). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 341-367). Academic Press.
-
Gotor-Fernández, V., & Gotor, V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]
-
Wikipedia. (2024). Chiral auxiliary. [Link]
-
LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. [Link]
-
Wikipedia. (2024). Phenylethanolamine. [Link]
-
Groutas, W. C. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
- Nichols, D. E. (1976). Asymmetric synthesis of phenylisopropylamines.
-
Bäckvall, J.-E., et al. (2008). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses, 85, 64-71. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. CHIMIA International Journal for Chemistry, 62(3), 186-190. [Link]
-
Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 226. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
Chembase. (n.d.). (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. [Link]
-
Guo, H., & Chen, J.-R. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
-
Chembase. (n.d.). 2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. [Link]
-
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine. [Link]
-
Goldberg, K. I., & Heinekey, D. M. (n.d.). Supporting Information For: S1. [Link]
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. 64715-86-2|(R)-2-Methoxy-1-phenylethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 14. ftb.com.hr [ftb.com.hr]
Chiral resolution of 2-methoxy-1-phenylethanamine
An In-depth Technical Guide to the Chiral Resolution of 2-methoxy-1-phenylethanamine
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic 2-methoxy-1-phenylethanamine. As a valuable chiral building block in pharmaceutical synthesis, the efficient separation of its enantiomers is of critical importance.[1][2][3] This document delves into the theoretical underpinnings and practical execution of three core techniques: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and analytical to preparative-scale chromatographic separation. Each section offers a detailed, step-by-step protocol, explains the causal reasoning behind experimental choices, and presents data in a clear, comparative format. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries who require robust and scalable methods for obtaining enantiomerically pure 2-methoxy-1-phenylethanamine.
Introduction: The Imperative of Chirality in Modern Drug Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. A significant portion of commercial drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][4] These enantiomers, while possessing identical physical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).
Chiral amines, in particular, are foundational building blocks in the synthesis of over 40% of pharmaceuticals.[4] Their presence is crucial for establishing key stereocenters that dictate a drug's interaction with biological targets like enzymes and receptors.[2] 2-methoxy-1-phenylethanamine is a key chiral intermediate used in the synthesis of various neurologically active compounds and serves as a versatile building block in organic synthesis.[5][6] Therefore, the ability to isolate its individual (R)- and (S)-enantiomers in high purity is not merely an academic exercise but a critical step in the development of safe and effective medicines.
This guide explores the primary strategies to resolve racemic 2-methoxy-1-phenylethanamine, moving from classical, time-tested methods to modern enzymatic and chromatographic techniques.
Classical Resolution via Diastereomeric Salt Formation
This method remains one of the most straightforward and economically viable techniques for large-scale chiral separations.[7] The core principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties, most notably solubility.[8][9]
Principle of Separation
A racemic mixture of the base, (±)-2-methoxy-1-phenylethanamine, is reacted with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts.
-
(R)-amine + (R')-acid → (R,R')-diastereomeric salt
-
(S)-amine + (R')-acid → (S,R')-diastereomeric salt
Due to their different spatial arrangements, these two salts exhibit different solubilities in a given solvent. Under carefully controlled conditions, the less soluble diastereomer will selectively crystallize from the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor.[10] The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.
Diagram 1: Principle of Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Resolution with (+)-(2R,3R)-Tartaric Acid
This protocol is adapted from established procedures for similar primary amines like 1-phenylethylamine.[8][10] Optimization of solvent volume and crystallization time may be necessary due to the influence of the methoxy group on salt solubility.
Materials:
-
(±)-2-methoxy-1-phenylethanamine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol (anhydrous)
-
5 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of (+)-tartaric acid in 250 mL of warm methanol.
-
To this clear solution, add 15.1 g (0.10 mol) of racemic (±)-2-methoxy-1-phenylethanamine slowly with stirring. An exothermic reaction will occur, and a precipitate may begin to form.
-
Gently heat the mixture until all solids redissolve to form a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Let it stand undisturbed for 24-48 hours to facilitate complete crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals. This solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomer and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Free Amine:
-
Dissolve the dried crystals in a minimal amount of water.
-
Transfer the solution to a separatory funnel and add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12, check with pH paper).
-
Extract the liberated free amine into an organic solvent (e.g., 3 x 50 mL of diethyl ether or DCM).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-methoxy-1-phenylethanamine.
-
-
Analysis:
-
Determine the yield and measure the optical rotation using a polarimeter.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by NMR using a chiral solvating agent.
-
Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer high selectivity under mild reaction conditions, positioning them as a green and efficient alternative to classical resolution.[4][11] The most common approach for amines is a kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer, allowing the other to be recovered in its unreacted form.
Principle of Separation
Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst—in this case, an enzyme.[9] For resolving a racemic amine, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is frequently used.[12][13] The enzyme selectively catalyzes the acylation of one amine enantiomer (e.g., the R-enantiomer) with an acyl donor, converting it into an amide. The other enantiomer (S-enantiomer) reacts much more slowly or not at all.
-
(R)-amine + Acyl Donor --(Enzyme)--> (R)-amide (fast)
-
(S)-amine + Acyl Donor --(Enzyme)--> (S)-amide (slow)
By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-amine and the newly formed (R)-amide, both with high enantiomeric purity. A key advantage is the high enantioselectivity (E-value) often achieved by enzymes.
Diagram 2: Enzymatic Kinetic Resolution Workflow
Caption: General workflow for Enzymatic Kinetic Resolution of a racemic amine.
Experimental Protocol: Lipase-Catalyzed Acylation
This protocol is based on well-established procedures for the kinetic resolution of primary amines using Novozym 435.[13] The choice of acyl donor and solvent is critical for achieving high enantioselectivity.
Materials:
-
(±)-2-methoxy-1-phenylethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropyl acetate)
-
Organic solvent (e.g., Toluene, Hexane)
-
Aqueous HCl and NaOH solutions for workup
Procedure:
-
Enzymatic Reaction:
-
To a flask containing 100 mL of toluene, add 1.51 g (10 mmol) of (±)-2-methoxy-1-phenylethanamine and 1.1 mL (11 mmol) of ethyl acetate.
-
Add 150 mg of Novozym 435.
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel.
-
To separate the unreacted amine from the amide, extract the solution with an acidic aqueous solution (e.g., 3 x 30 mL of 1 M HCl). The protonated amine will move to the aqueous phase, while the neutral amide remains in the organic phase.
-
Amide Isolation: Wash the organic layer with water, dry it over MgSO₄, and evaporate the solvent to yield the (R)-N-(2-methoxy-1-phenylethyl)acetamide.
-
Amine Isolation: Combine the acidic aqueous extracts and basify with 5 M NaOH to pH > 12. Extract the liberated (S)-amine with an organic solvent (3 x 30 mL of diethyl ether). Dry the combined organic layers and evaporate the solvent to yield the unreacted (S)-2-methoxy-1-phenylethanamine.
-
-
Hydrolysis of Amide (Optional):
-
The (R)-amide can be hydrolyzed back to the (R)-amine by refluxing with aqueous acid (e.g., 6 M HCl) or base.
-
-
Analysis:
-
Determine the yields of the recovered amine and amide.
-
Measure the enantiomeric excess (ee%) of both fractions using chiral HPLC. Calculate the E-value to quantify the enzyme's selectivity.
-
Chromatographic Resolution
Direct separation of enantiomers using chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become a dominant method for both analytical-scale purity checks and preparative-scale production.[14][15][16]
Principle of Separation
This technique relies on a Chiral Stationary Phase (CSP). A CSP is a solid support that has been functionalized with an enantiomerically pure chiral molecule (the chiral selector). When a racemic mixture is passed through a column packed with the CSP, the two enantiomers interact differently with the chiral selector.[14] These transient, diastereomeric interactions lead to different retention times. One enantiomer will have a stronger affinity for the CSP and will therefore travel more slowly through the column, while the other enantiomer will elute faster, resulting in their separation.
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[14]
Diagram 3: Decision Tree for Chiral Chromatographic Method Development
Caption: Strategy for developing a chiral chromatographic separation method.
Protocol: Chiral HPLC Method Development
This protocol outlines a general screening approach to find a suitable separation method.
Materials & Equipment:
-
HPLC or SFC system with a UV detector
-
A set of chiral columns (e.g., Daicel Chiralpak AD-H, AS-H, IC, ID)
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (±)-2-methoxy-1-phenylethanamine at approximately 1 mg/mL in a suitable solvent like ethanol or isopropanol.
-
-
Initial Screening:
-
Screen a set of 4-6 polysaccharide-based columns.
-
For a basic amine, a good starting point is Normal Phase (NP) or Polar Organic (PO) mode.
-
Screening Conditions (NP):
-
Mobile Phase A: Hexane/IPA (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/EtOH (90:10 v/v) + 0.1% DEA
-
-
Screening Conditions (SFC):
-
Mobile Phase: CO₂ / Methanol gradient + 0.1% DEA
-
-
Run each column with the screening mobile phases at a flow rate of 1 mL/min and monitor at a suitable wavelength (e.g., 254 nm). The basic additive (DEA) is crucial for good peak shape with amines.
-
-
Method Optimization:
-
Identify the column/mobile phase combination that shows the best "hit" (baseline or near-baseline separation).
-
Optimize the separation by adjusting the ratio of the strong solvent (alcohol). Decreasing the alcohol percentage will generally increase retention time and may improve resolution.
-
Adjust the concentration of the additive (DEA) if peak shape is poor.
-
-
Scale-Up to Preparative Chromatography:
-
Once an optimized analytical method is established, it can be scaled up to a larger preparative column to isolate multi-gram or kilogram quantities of each enantiomer. This involves increasing the column diameter, adjusting the flow rate, and increasing the injection volume and sample concentration.
-
Comparative Analysis
| Feature | Classical Resolution | Enzymatic Kinetic Resolution | Chiral Chromatography |
| Principle | Diastereomer formation & fractional crystallization | Enzyme-catalyzed selective reaction of one enantiomer | Differential interaction with a Chiral Stationary Phase |
| Typical Yield | Theoretically 50% per enantiomer per cycle | Max 50% for each component (unreacted substate & product) | >90% recovery of both enantiomers |
| Enantiopurity (ee%) | Can be >99% after recrystallization | Often >98% | Can be >99.9% |
| Scalability | Excellent, often used for industrial production[7] | Good, but can be limited by enzyme cost and stability | Excellent, from analytical to industrial (SMB) scale |
| Development Time | Moderate; requires screening of resolving agents and solvents | Moderate to high; requires enzyme screening and reaction optimization | Fast for analytical; moderate for preparative scale-up |
| Advantages | Low cost of resolving agents (e.g., tartaric acid), well-established | High selectivity, mild/green conditions, reusable catalyst | Fast method development, high purity, direct separation of both enantiomers |
| Disadvantages | Often labor-intensive, may require multiple recrystallizations, recycling of resolving agent needed | Limited to 50% yield per component, requires separation of product and substrate | High cost of chiral stationary phases and solvents, requires specialized equipment |
Conclusion
The chiral resolution of 2-methoxy-1-phenylethanamine can be successfully achieved through several robust methods. The choice of technique depends critically on the desired scale, purity requirements, available equipment, and economic considerations.
-
Classical diastereomeric salt resolution is a powerful and cost-effective method for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic kinetic resolution offers an elegant and environmentally friendly approach that yields products of high enantiopurity under mild conditions.
-
Chiral chromatography provides the most rapid and direct route for obtaining both enantiomers at exceptionally high purity, making it the method of choice for analytical quality control and for flexible preparative-scale separations.
A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers and drug development professionals to select and implement the most appropriate strategy for their specific objectives.
References
- Vertex AI Search. (n.d.). Immobilization of Chiral Secondary Amine Catalysts on Mesoporous Molecular Sieves.
- Vertex AI Search. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development.
- J&K Scientific. (n.d.). (R)-(-)-2-Methoxy-1-phenylethylamine | 64715-85-1.
- Chem-Impex. (n.d.). (R-(-)-2-Methoxy-1-phenylethylamine.
- PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ResearchGate. (2024, June 14). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Beilstein Journal of Organic Chemistry. (2010, September 13). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine.
- PMC. (2010, September 13). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine.
- Organic Chemistry I Laboratory Manual. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics.
- ResearchGate. (n.d.). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol | Request PDF.
- ResearchGate. (n.d.). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium.
- Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- LCGC International. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures.
- Benchchem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- Science of Synthesis. (n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio.
- Journal of Chemical and Pharmaceutical Research. (2010). A chromatographic approach.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Chemistry. (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters.
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. nbinno.com [nbinno.com]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. jocpr.com [jocpr.com]
- 16. csfarmacie.cz [csfarmacie.cz]
Whitepaper: The Pharmacophoric Mechanism of Action of (1S)-2-Methoxy-1-phenylethan-1-amine Hydrochloride in Kinase Inhibitor Design
Executive Summary
While (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride (CAS: 950477-78-8) is not a standalone therapeutic agent, it serves as a highly privileged chiral building block and pharmacophore in modern medicinal chemistry. Specifically, it is utilized to synthesize potent, targeted receptor tyrosine kinase (RTK) inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor-1 Receptor (CSF1R). This technical guide explores the mechanistic rationale behind incorporating this specific chiral moiety, detailing its impact on target engagement, stereoselective binding, and the critical trade-offs it introduces in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.
Chemical Profile & Structural Rationale
(1S)-2-methoxy-1-phenylethan-1-amine is a primary amine characterized by a chiral center at the benzylic position, a hydrophobic phenyl ring, and an electron-rich methoxy group.
Causality in Reagent Selection: In drug development, this compound is almost exclusively handled as a hydrochloride salt . The free base of this primary amine is typically a viscous oil that is susceptible to atmospheric oxidation and degradation. Converting it to the hydrochloride salt yields a stable, highly crystalline solid. This ensures absolute stoichiometric precision during high-throughput synthesis and prevents the degradation of the chiral center, which is paramount for maintaining enantiomeric excess (ee > 99%) during coupling reactions.
Mechanism of Action: Kinase Target Engagement
The mechanism of action of this compound is defined by its behavior once covalently attached (typically via nucleophilic aromatic substitution at the C-4 position) to a heterocyclic scaffold like pyrrolo[2,3-d]pyrimidine.
When the resulting inhibitor enters the ATP-binding pocket of a kinase (such as mutant EGFR or CSF1R), the (1S)-2-methoxy-1-phenylethan-1-amine moiety acts as a highly specific topological anchor:
-
Hinge Region Interaction: The secondary amine formed after coupling acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.
-
Hydrophobic Pocket Insertion: The phenyl ring extends into the hydrophobic pocket adjacent to the gatekeeper residue. The (1S) stereocenter precisely angles this bulky aromatic ring to maximize van der Waals interactions and π−π stacking without causing steric clashes.
-
Conformational Locking via the Methoxy Group: The methoxy oxygen serves as a hydrogen bond acceptor. In CSF1R inhibitors, this interaction helps stabilize the kinase in the DFG-out (autoinhibited) conformation , preventing the activation loop from phosphorylating downstream targets .
-
Stereospecificity: The (1R) enantiomer routinely exhibits a drastic drop in binding affinity. The kinase active site is inherently chiral (composed entirely of L-amino acids); the (1R) configuration forces the methoxy group into a sterically restricted space, repelling the scaffold from the hinge region.
Fig 1: Pharmacophoric engagement of the (1S) moiety within the kinase ATP-binding pocket.
ADME Profiling and Metabolic Lability
While the (1S)-2-methoxy-1-phenylethan-1-amine moiety drives sub-nanomolar enzymatic potency, it introduces significant ADME challenges. In a comprehensive study of pyrrolopyrimidine-based EGFR inhibitors, demonstrated that compounds bearing this specific C-4 substituent exhibited high metabolic lability .
The Causality of Lability: The methoxy group is highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Furthermore, the benzylic position (the chiral carbon) is prone to rapid oxidation. Consequently, while these compounds show exceptional in vitro efficacy, their in vivo half-life is often too short for clinical viability, requiring medicinal chemists to swap the methoxy group for more metabolically stable bioisosteres (such as a primary alcohol) during lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative trade-offs of using the (1S)-2-methoxy-1-phenylethan-1-amine moiety versus other chiral amines at the C-4 position of a pyrrolopyrimidine scaffold (data synthesized from established EGFR inhibitor SAR studies):
| C-4 Substituent | EGFR Enzymatic IC₅₀ (nM) | Cellular Ba/F3 IC₅₀ (nM) | ADME Profile / Liability |
| (1S)-2-methoxy-1-phenylethan-1-amine | < 1.0 | < 10.0 | High metabolic lability (Rapid clearance) |
| (1R)-3-amino-3-phenylpropan-1-ol | < 1.0 | < 10.0 | High hERG inhibition liability (Cardiotoxicity) |
| (1S)-2-phenyl-2-aminoethan-1-ol | 0.4 | 5.2 | Optimal balance (Lead Candidate profile) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory checkpoints to prevent the propagation of false positives.
Protocol A: SNAr Synthesis of the C-4 Substituted Kinase Inhibitor
Causality: Nucleophilic aromatic substitution (SNAr) requires a free amine. Because we start with the stable hydrochloride salt, a non-nucleophilic base must be added to liberate the reactive species in situ.
-
Preparation: Dissolve 1.0 eq of 4-chloro-pyrrolopyrimidine intermediate and 1.2 eq of (1S)-2-methoxy-1-phenylethan-1-amine HCl in anhydrous n-butanol.
-
Activation: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt, generating the free nucleophile without competing for the electrophilic carbon.
-
Reaction: Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere to overcome the activation energy barrier of the electron-rich pyrimidine ring.
-
Validation Checkpoint (LC-MS): Before purification, run an aliquot via LC-MS. The reaction is only considered valid if the starting material mass is absent and the desired product mass [M+H]⁺ is the dominant peak.
-
Purification: Isolate via preparative HPLC to >95% purity.
Protocol B: Cellular Kinase Assay (Ba/F3-EGFRL858R)
Causality: Enzymatic assays do not account for cell permeability. Using a Ba/F3 cell line engineered to depend on mutant EGFR ensures the compound can cross the lipid bilayer and engage the target in a physiological ATP environment.
-
Plating: Seed Ba/F3-EGFRL858R cells at 5,000 cells/well in a 96-well plate.
-
Dosing: Treat cells with a 10-point serial dilution of the synthesized inhibitor (0.1 nM to 10 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Validation Checkpoint (Internal Standard): Include wells treated with Erlotinib (a known EGFR inhibitor). If the Erlotinib IC₅₀ deviates by more than 3-fold from historical baselines, the entire plate is discarded due to assay drift.
-
Quantification: Add CellTiter-Glo® reagent to measure ATP levels (a proxy for viable cells). Calculate the IC₅₀ using non-linear regression analysis.
Fig 2: Self-validating experimental workflow for synthesizing and profiling kinase inhibitors.
References
-
Han, J., Henriksen, S., Nørsett, K. G., Sundby, E., & Hoff, B. H. (2016). "Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors." European Journal of Medicinal Chemistry, 124, 583-607. Source: PubMed. URL:[Link]
-
Aarhus, T. I., Bjørnstad, F., Wolowczyk, C., Larsen, K. U., Rognstad, L., Leithaug, T., Unger, A., Habenberger, P., Wolf, A., Bjørkøy, G., Pridans, C., Eickhoff, J., Klebl, B., Hoff, B. H., & Sundby, E. (2023). "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, 66(10), 6959-6980. Source: ACS Publications. URL:[Link]
Spectroscopic data for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride
Abstract
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a chiral amine derivative of significant interest in synthetic chemistry, serving as a valuable building block for complex pharmaceutical agents. Its stereochemical integrity and purity are paramount to its function, necessitating robust and unambiguous analytical characterization. This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering field-proven insights into experimental design, data interpretation, and the fundamental principles that govern the spectroscopic behavior of this molecule. We will explore detailed protocols and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), establishing a self-validating system for the compound's identification and quality assessment.
Molecular Structure and Key Features
Before delving into spectroscopic data, a foundational understanding of the molecule's structure is essential. (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride possesses several key features that dictate its spectroscopic signature:
-
A Chiral Center: The C1 carbon, bonded to the phenyl ring, the amine group, a hydrogen, and the methoxyethyl group, is a stereocenter, defining the (S)-configuration.
-
An Ammonium Salt: The primary amine is protonated in the hydrochloride form (-NH₃⁺Cl⁻), which significantly influences its solubility and spectroscopic properties, particularly in IR and NMR.
-
Aromatic and Aliphatic Systems: The presence of a phenyl ring and an ethyl chain creates distinct regions in the NMR spectrum.
-
An Ether Linkage: The methoxy group (-OCH₃) provides a characteristic singlet in the ¹H NMR and a specific resonance in the ¹³C NMR, along with a C-O stretching band in the IR spectrum.
Figure 1: Structure of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. For amine hydrochlorides, the choice of solvent is critical to ensure solubility and obtain high-quality spectra. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are recommended. D₂O offers the advantage of exchanging the acidic N-H protons, causing their signal to disappear, which can simplify the spectrum and aid in assignment.[1][2] DMSO-d₆, being a polar aprotic solvent, will show the N-H protons, typically as a broad signal.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for non-aqueous solvents or a calibrated solvent signal for others. For D₂O, sodium 3-(trimethylsilyl)propionate-d₄ (TSP) is often used.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Ensure an adequate number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.[3]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]
Predicted ¹H NMR Spectroscopic Data
The following table outlines the expected proton NMR data. Chemical shifts are predictive and may vary slightly based on solvent and concentration.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| Phenyl-H | 7.35 - 7.50 | Multiplet (m) | - | 5H |
| N-H ₃⁺ | ~8.5 (in DMSO-d₆) | Broad Singlet (br s) | - | 3H |
| CH -N | ~4.50 | Multiplet (m) | ~4-8 | 1H |
| CH ₂-O | ~3.65 | Multiplet (m) | ~4-8, ~10-12 | 2H |
| O-CH ₃ | ~3.30 | Singlet (s) | - | 3H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Causality Behind Assignments:
-
Phenyl Protons (7.35 - 7.50 ppm): These protons reside in the deshielded aromatic region due to the ring current effect of the benzene ring. They typically appear as a complex multiplet.
-
Ammonium Protons (~8.5 ppm): The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar coupling with the nitrogen atom and potential chemical exchange. In D₂O, this signal would disappear.
-
Benzylic Proton (CH-N, ~4.50 ppm): This proton is deshielded by both the adjacent phenyl ring and the electron-withdrawing ammonium group. It is coupled to the two adjacent diastereotopic protons of the CH₂ group, resulting in a multiplet.
-
Methylene Protons (CH₂-O, ~3.65 ppm): These two protons are diastereotopic because they are adjacent to a chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling, J ≈ 10-12 Hz) and with the benzylic proton (vicinal coupling, J ≈ 4-8 Hz), leading to a complex multiplet, often appearing as two distinct sets of signals (e.g., a doublet of doublets each).
-
Methoxy Protons (O-CH₃, ~3.30 ppm): This group gives rise to a sharp singlet as there are no adjacent protons for coupling, integrating to three protons. Its position is characteristic of a methyl group attached to an oxygen atom.
-
Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted δ (ppm) |
| Phenyl C (quaternary) | ~135 |
| Phenyl CH (ortho, meta, para) | ~128 - 130 |
| C H₂-O | ~75 |
| C H-N | ~58 |
| O-C H₃ | ~59 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Carbons (128-135 ppm): The carbons of the phenyl ring resonate in the typical downfield region for sp² hybridized carbons. The quaternary carbon (attached to the ethyl chain) will have a weaker signal and a slightly different shift compared to the protonated carbons.
-
Aliphatic Carbons (58-75 ppm): The two carbons attached to heteroatoms (N and O) are found in the midfield region. The carbon bonded to oxygen (CH₂-O) is generally more deshielded (~75 ppm) than the carbon bonded to nitrogen (CH-N, ~58 ppm). The methoxy carbon (O-CH₃) will also appear in this region, typically around 59 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying the key functional groups present in a molecule. For a solid sample like an amine hydrochloride, the standard method involves preparing either a potassium bromide (KBr) pellet or a Nujol mull to hold the sample in the path of the IR beam.[4][5][6]
Experimental Protocol: KBr Pellet Preparation
Figure 2: Workflow for preparing a KBr pellet for IR analysis.
-
Grinding: Add approximately 1-2 mg of the sample and 100-150 mg of dry, spectroscopic grade KBr to an agate mortar. Grind thoroughly with a pestle until the mixture is a fine, homogeneous powder.[7]
-
Pressing: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply several tons of pressure for a few minutes.
-
Validation: A good pellet should be thin and transparent or translucent. Opaque or cloudy pellets will scatter the IR beam and produce a poor-quality spectrum.[7]
-
Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3200 - 2800 | N-H stretch (in -NH₃⁺) | Strong, Broad |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium |
| 3000 - 2850 | C-H stretch (Aliphatic) | Medium |
| ~1600, ~1490 | C=C stretch (Aromatic ring) | Medium to Strong |
| ~1580 | N-H bend (Ammonium) | Medium |
| 1150 - 1085 | C-O stretch (Ether) | Strong |
Expertise & Experience: Interpreting the IR Spectrum
-
The Ammonium Stretch (3200-2800 cm⁻¹): This is the most diagnostic feature for an amine salt. Unlike the sharp N-H stretches of a primary amine (~3300-3400 cm⁻¹), the ammonium group exhibits a very broad and strong absorption band due to extensive hydrogen bonding in the solid state.
-
C-H Stretches (3100-2850 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy and ethyl groups.
-
Aromatic and Ammonium Bends (~1600-1490 cm⁻¹): The sharp peaks in this region correspond to the carbon-carbon double bond stretching of the phenyl ring. An underlying broader peak around 1580 cm⁻¹ is often observed for the N-H bending vibration of the ammonium group.
-
The Ether C-O Stretch (1150-1085 cm⁻¹): A strong, prominent peak in this region is a clear indicator of the C-O-C ether linkage, a key functional group in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For a pre-charged salt like this hydrochloride, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method that can easily transfer the existing ion from solution into the gas phase.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion (e.g., m/z 50-500).
Predicted Mass Spectrometry Data and Fragmentation
-
Molecular Ion: The compound will be detected as the protonated free amine, corresponding to [C₉H₁₃NO + H]⁺. The molecular weight of the free amine is 151.21 g/mol .[8] Therefore, the base peak or molecular ion peak ([M+H]⁺) is expected at m/z 152.1 .
-
Major Fragmentation Pathway: The most common fragmentation for phenethylamines is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), as this results in a stable, resonance-stabilized benzylic cation.
Figure 3: Predicted ESI-MS fragmentation pathway.
-
Expert Interpretation:
-
Parent Ion [m/z 152.1]: Observation of this ion confirms the molecular weight of the free amine.
-
Benzylic Cleavage: The primary fragmentation event is the loss of the methoxymethyl radical (•CH₂OCH₃) or a related neutral loss, which is not directly observed. This cleavage results in the formation of the highly stable phenyl(amino)methyl cation [C₆H₅CHNH₂]⁺ at m/z 106.1 . An alternative cleavage can result in the loss of formaldehyde (CH₂O) to give a fragment at m/z 120.1 . The relative abundance of these fragments provides a fingerprint for the molecule's structure.
-
Conclusion
The comprehensive analysis using NMR, IR, and MS provides a self-validating toolkit for the unambiguous identification and characterization of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment, IR spectroscopy verifies the presence of key functional groups (ammonium, ether, aromatic ring), and mass spectrometry confirms the molecular weight and primary structural connectivity. By understanding the causality behind the spectroscopic data and adhering to robust experimental protocols, researchers can ensure the quality and identity of this critical chiral building block in their scientific endeavors.
References
- Vertex AI Search. (n.d.). Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- ResearchGate. (n.d.). How to prepare IR samples?.
- University of Colorado Boulder, Organic Chemistry. (n.d.). IR Spectrum Acquisition.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.
- Sigma-Aldrich. (n.d.). (S)-2-Methoxy-1-phenylethanamine.
- DOI. (n.d.). Supporting Information For: S1.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride crystal structure
An In-Depth Technical Guide to the Crystal Structure Determination of (1S)-2-methoxy-1-phenylethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies employed to determine the crystal structure of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride, a chiral amine of interest in synthetic and pharmaceutical chemistry. While the specific crystal structure of this compound is not publicly available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, from synthesis and crystallization to single-crystal X-ray diffraction and interpretation of the resulting structural data. We will explore the theoretical underpinnings of these techniques and provide practical, field-proven insights into the experimental workflows.
Introduction: The Significance of Crystalline Architecture
(1S)-2-methoxy-1-phenylethan-1-amine is a chiral building block used in organic synthesis.[1] Its hydrochloride salt, (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride, is a solid material whose properties are intrinsically linked to its crystal structure.[2][3] The determination of its crystal structure provides invaluable information, including:
-
Absolute Configuration: Unambiguous confirmation of the stereochemistry at the chiral center.
-
Molecular Conformation: The precise spatial arrangement of the molecule's atoms, including bond lengths, bond angles, and torsion angles.[4][5]
-
Intermolecular Interactions: A detailed map of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.[6]
-
Solid-State Properties: Insights into macroscopic properties like melting point, density, and potential polymorphism.
This guide will provide researchers with the necessary knowledge to embark on the crystallographic characterization of this and similar compounds.
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following sections detail a robust experimental protocol.
Synthesis and Purification of the Hydrochloride Salt
The starting material, (1S)-2-methoxy-1-phenylethan-1-amine, is commercially available, often as a liquid free base. To obtain the hydrochloride salt, a common and effective method involves the reaction of the free amine with a solution of hydrogen chloride in an organic solvent.
Protocol for Synthesis:
-
Dissolution: Dissolve (1S)-2-methoxy-1-phenylethan-1-amine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Acidification: While stirring, add a stoichiometric amount of a solution of HCl in diethyl ether (e.g., 2 M) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation and Washing: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., n-pentane) to remove any unreacted starting material, and dry under vacuum.[7]
-
Purity Confirmation: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[7]
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in the process. The ideal crystal for X-ray diffraction should be well-formed, without cracks or other defects, and typically have dimensions in the range of 0.1 to 0.5 mm.[6] Several techniques can be employed, and the optimal method is often found through empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the crystal's internal structure.[6][8]
Experimental Setup and Data Collection:
A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[5]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.
The workflow for single-crystal X-ray diffraction is illustrated in the diagram below:
Structure Solution and Refinement
The collected diffraction data is a set of structure factors, which are related to the electron density distribution within the crystal. The process of converting this data into a molecular model is known as structure solution and refinement.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as Direct Methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit to the observed diffraction intensities.
Predicted Structural Features of (1S)-2-methoxy-1-phenylethan-1-amine Hydrochloride
While the exact crystal structure is yet to be determined, we can predict some of its key features based on the known structure of similar compounds, such as (S)-N-methyl-1-phenylethan-1-aminium chloride[7], and fundamental chemical principles.
Crystallographic Parameters
The following table presents a hypothetical but realistic set of crystallographic data for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride.
| Parameter | Predicted Value |
| Chemical Formula | C₉H₁₄ClNO |
| Formula Weight | 187.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 8.0 |
| c (Å) | 20.0 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1040 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.20 g/cm³ |
Molecular Geometry
The bond lengths and angles are expected to be within the typical ranges for similar organic molecules. Key expected features include:
-
Phenyl Ring: A planar phenyl group with C-C bond lengths around 1.39 Å.
-
Chiral Center: A tetrahedral carbon atom bonded to the phenyl group, a hydrogen atom, the methoxymethyl group, and the ammonium group.
-
Ammonium Group: The nitrogen atom will be protonated, forming an ammonium cation (-NH₃⁺).
Intermolecular Interactions: The Hydrogen Bonding Network
The primary intermolecular interactions governing the crystal packing are expected to be hydrogen bonds between the ammonium group (donor) and the chloride anion (acceptor). The methoxy group's oxygen atom could also act as a hydrogen bond acceptor. These interactions will likely form a three-dimensional network.
The predicted hydrogen bonding interactions are visualized in the diagram below:
Conclusion
The determination of the crystal structure of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a crucial step in its comprehensive characterization. This guide has outlined a detailed and scientifically rigorous methodology for achieving this, from the initial synthesis and crystallization to the final structure solution and analysis. The insights gained from the crystal structure will provide a solid foundation for understanding the solid-state properties of this compound, which is of significant interest to researchers in drug development and materials science. The protocols and principles described herein are broadly applicable to the crystallographic analysis of other small organic molecules.
References
-
Single crystal X-ray diffraction analysis. Available at: [Link] монокристаллов/
-
Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
-
Supporting Information For: S1 - DOI. Available at: [Link]
-
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]
-
X-ray single-crystal diffraction | FZU. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of (S)-N-methyl-1-phenylethan-1-aminium chloride - IUCr Journals. Available at: [Link]
-
2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nextsds.com [nextsds.com]
- 3. nextsds.com [nextsds.com]
- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray single-crystal diffraction | FZU [fzu.cz]
- 7. journals.iucr.org [journals.iucr.org]
- 8. geo.umass.edu [geo.umass.edu]
Discovery and history of methoxyphenamine compounds
The Methoxyphenamine Blueprint: From Historical Discovery to Modern Clinical Pharmacology
Executive Overview
Methoxyphenamine (often abbreviated as OMMA, or 2-methoxy-N-methylamphetamine) is a synthetic sympathomimetic amine belonging to the amphetamine class[1]. Unlike traditional amphetamines that primarily act as central nervous system stimulants, methoxyphenamine was molecularly engineered to function as a direct-acting, non-selective β -adrenergic receptor agonist[2]. By preferentially targeting β2 -adrenoceptors, it serves as a potent bronchodilator and nasal decongestant[3]. This whitepaper dissects the chemical history, process engineering, pharmacological mechanisms, and modern clinical applications of methoxyphenamine, providing a definitive guide for drug development professionals.
Historical Discovery and Structural Evolution
The genesis of methoxyphenamine represents a milestone in the targeted modification of phenethylamines. The compound was first synthesized in 1940 at the by E.H. Woodruff and colleagues, who were investigating physiologically active secondary and tertiary amines[1].
While Woodruff’s initial synthesis proved the viability of the molecule, the process was unoptimized. In 1953, R.V. Heinzelman, also at Upjohn, published a landmark paper that corrected the melting point of methoxyphenamine hydrochloride and established an improved synthetic procedure that allowed for the successful resolution of the racemic mixture[1]. This structural evolution—specifically the addition of a methoxy group at the C-2 position of the phenyl ring—was critical. It sterically hindered central nervous system penetration while maximizing peripheral adrenergic affinity, effectively separating bronchodilatory efficacy from unwanted psychoactive stimulation[2].
Chemical Synthesis and Process Engineering
As an application scientist, designing a synthetic route requires balancing yield, purity, and operational safety. Traditional reliance on noble metal catalysts (Pd/C or Pt) for the hydrogenation of oximes introduces significant process hazards due to pressurized hydrogen gas. The optimized, self-validating protocol below bypasses these risks by utilizing a borohydride reduction system, which is highly scalable for industrial manufacturing[4].
Step-by-Step Methodology: Synthesis of Methoxyphenamine Hydrochloride
Phase 1: Condensation (Imine/Oxime Formation)
-
Charge a reaction vessel with o-methoxyphenylacetone and an organic solvent (e.g., absolute ethanol or methanol).
-
Introduce monomethylamine gas into the solution at a strictly controlled temperature of 20–35°C for 11–13 hours.
-
Causality & Control: Maintaining the temperature below 35°C prevents the volatilization of monomethylamine, ensuring high conversion rates without the need for pressurized reactors. Monitor via HPLC until the o-methoxyphenylacetone concentration falls below 5%[4].
Phase 2: Borohydride Reduction
-
Cool the unpurified reaction mixture to a critical range of -8 to -10°C.
-
Slowly charge the vessel with sodium borohydride (NaBH 4 ) at a mass ratio of 0.18–0.2x relative to the starting material. React for 1 to 1.5 hours.
-
Quench the reaction with deionized water to neutralize unreacted hydride.
-
Causality & Control: The sub-zero temperature profile is mandatory. It controls the highly exothermic reduction, preventing over-reduction or thermal degradation of the newly formed secondary amine, yielding high-purity methoxyphenamine free base[4].
Phase 3: Salting and Crystallization
-
Isolate the methoxyphenamine free base via liquid-liquid extraction and dissolve it in absolute ethanol.
-
Cool the solution to <0°C and titrate with an HCl/ethanol solution until the pH stabilizes at 2–3.
-
Filter and purify the resulting precipitate.
-
Validation Checkpoint: The specific pH range of 2–3 ensures complete protonation of the amine while preventing acid-catalyzed cleavage of the methoxy ether linkage. Verify the success of the crystallization by cross-referencing the melting point against Heinzelman’s corrected 1953 data[1].
Chemical synthesis workflow of Methoxyphenamine Hydrochloride.
Pharmacodynamics and Metabolic Pathways
At the core of methoxyphenamine's mechanism of action is its dual capability to act as a direct receptor agonist and an indirect stimulator of endogenous catecholamines[3].
Mechanism of Action: Methoxyphenamine stimulates the release of norepinephrine from sympathetic nerve terminals. Concurrently, it binds directly to β2 -adrenergic receptors in bronchial smooth muscle, triggering an intracellular cascade that reduces calcium ion concentration, leading to profound bronchodilation[3]. Additionally, its action on α -adrenergic receptors in the nasal mucosa induces localized vasoconstriction, decreasing blood flow and alleviating nasal congestion[3].
Metabolic Profile: Pharmacokinetic studies utilizing human AHH-1 TK+/- cell microsomes confirm that methoxyphenamine is heavily metabolized in the liver by the isozyme[5]. The primary metabolic pathways include:
-
O-demethylation to yield O-desmethylmethoxyphenamine (ODMP).
-
Aromatic ring hydroxylation to yield 5-hydroxymethoxyphenamine (5HMP)[5].
Pharmacological signaling pathway and mechanism of action of Methoxyphenamine.
Table 1: Pharmacological and Chemical Profile
| Parameter | Specification / Detail |
| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine[2] |
| Primary Target | β2 -Adrenergic Receptors (Bronchodilation)[3] |
| Secondary Target | α -Adrenergic Receptors (Vasoconstriction)[3] |
| Primary Hepatic Enzyme | CYP2D6[5] |
| Major Metabolites | ODMP, 5HMP[5] |
| Onset of Action | 15 to 30 minutes (Oral administration)[6] |
Clinical Applications and Efficacy Data
Historically utilized as a standalone treatment for asthma and chronic bronchitis, methoxyphenamine is today most frequently formulated as a compound capsule (often combined with noscapine, aminophylline, and chlorpheniramine) to treat post-infectious and subacute coughs[7].
A recent 2024 real-world clinical study evaluated the efficacy of Compound Methoxyphenamine (CMP) capsules in outpatients suffering from subacute or chronic post-COVID-19 cough[7]. The study demonstrated that CMP, both as a monotherapy and in combination with leukotriene receptor antagonists (like montelukast), provides rapid and sustained cough relief by mitigating airway hyperresponsiveness.
Table 2: Clinical Efficacy of Regimens in Post-COVID-19 Cough (2024 Data)
| Treatment Regimen | Patient Cohort (n) | Objective Response Rate (ORR) | Complete Response Rate (CRR) |
| ICS / LABA | 19 | 100.0% | 89.5% |
| CMP Capsules Alone | 26 | 76.9% | 84.6% |
| CMP Capsules + Montelukast | 27 | 70.4% | 77.8% |
Data adapted from the 2024 PeerJ characterization of outpatients with subacute post-COVID-19 cough[7].
References
-
Wikipedia Contributors. "Methoxyphenamine." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4117, Methoxyphenamine." PubChem. Available at:[Link]
- Google Patents. "Synthesis method of methoxyphenamine hydrochloride (CN105669469A)." Patent Database.
-
PatSnap Synapse. "What is the mechanism of Methoxyphenamine Hydrochloride?" PatSnap Drug Intelligence. Available at:[Link]
-
Yao et al. (2024). "Characterization and clinical outcomes of outpatients with subacute or chronic post COVID-19 cough: a real-world study." PeerJ. Available at: [Link]
-
PubMed (NIH). "Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation." National Library of Medicine. Available at:[Link]
Sources
- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 2. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 4. CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 5. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Methoxyphenamine Hydrochloride used for? [synapse.patsnap.com]
- 7. peerj.com [peerj.com]
A Technical Guide to the Biological Activity of (1S)-2-methoxy-1-phenylethan-1-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, stereochemistry, and, most critically, the hypothesized and potential biological activities of the enantiomers of 2-methoxy-1-phenylethan-1-amine. While direct comparative biological data for the (1S) and (1R) enantiomers are not extensively available in the public domain, this document synthesizes information from structurally related and well-characterized chiral phenylethylamines to build a robust, scientifically-grounded framework for their investigation.
Introduction: The Significance of Chirality in Phenylethylamines
The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic psychoactive compounds and therapeutics.[1] The introduction of a chiral center, as seen in 2-methoxy-1-phenylethan-1-amine, gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which can preferentially interact with one enantiomer over the other.[2]
(1S)-2-methoxy-1-phenylethan-1-amine and its (1R) counterpart are chiral amines that hold potential as valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] Understanding the distinct biological activities of each enantiomer is paramount for the development of safe and effective therapeutics. This guide will delve into the structural nuances of these molecules and, by drawing parallels with extensively studied chiral phenylethylamines like amphetamine, will propose a framework for their biological investigation.
Synthesis and Stereochemical Characterization
The synthesis of enantiomerically pure (1S)-2-methoxy-1-phenylethan-1-amine can be achieved through various synthetic routes. One common approach involves the use of chiral auxiliaries or stereoselective reductions of a corresponding ketone precursor. A generalized synthetic approach is outlined below.
Sources
An In-depth Technical Guide to (1S)-2-methoxy-1-phenylethan-1-amine Hydrochloride
This guide provides a comprehensive technical overview of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride, a chiral amine of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document will delve into its chemical properties, synthesis, and key applications, with a focus on its role as a chiral building block and resolving agent.
Core Molecular Attributes
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is the hydrochloride salt of the chiral amine (1S)-2-methoxy-1-phenylethan-1-amine. The introduction of the hydrochloride group enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical processes.
Table 1: Physicochemical Properties of (1S)-2-methoxy-1-phenylethan-1-amine and its Hydrochloride Salt
| Property | (1S)-2-methoxy-1-phenylethan-1-amine (Free Base) | (1S)-2-methoxy-1-phenylethan-1-amine Hydrochloride |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO |
| Molecular Weight | 151.21 g/mol [1] | 187.67 g/mol |
| CAS Number | 91298-74-7[1] | 950477-78-8[2] |
| Appearance | Colorless to pale yellow liquid[3] | Typically a solid |
| Chirality | (S)-enantiomer | (S)-enantiomer |
The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrochloric acid (36.46 g/mol ) to the molecular weight of the free base.
The Significance of Chirality in Drug Development
Chirality is a fundamental concept in pharmaceutical sciences, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. The two enantiomers of a chiral drug can exhibit markedly different pharmacokinetics, pharmacodynamics, and toxicity profiles. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of modern drug development.
Chiral molecules like (1S)-2-methoxy-1-phenylethan-1-amine are invaluable tools in this endeavor. They are primarily used in two ways:
-
Chiral Building Blocks: These are enantiomerically pure molecules that are incorporated into the structure of a larger, more complex target molecule, thereby introducing a specific stereocenter.
-
Chiral Resolving Agents: These agents are used to separate racemic mixtures (equal mixtures of two enantiomers) into their individual enantiomeric components. This is typically achieved by forming diastereomeric salts, which have different physical properties (such as solubility) and can therefore be separated.[4]
Synthesis and Purification
The synthesis of enantiomerically pure (1S)-2-methoxy-1-phenylethan-1-amine typically involves asymmetric synthesis or the resolution of a racemic mixture. Once the free amine is obtained, it can be converted to the hydrochloride salt.
General Synthetic Approach
A common route to phenylethylamines involves the reductive amination of a corresponding ketone. For (1S)-2-methoxy-1-phenylethan-1-amine, this would start from methoxyacetophenone. The asymmetric nature of the synthesis can be introduced through the use of a chiral catalyst or a chiral auxiliary.
Conversion to the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free amine with hydrochloric acid. This is a standard acid-base reaction that results in the formation of the ammonium salt.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
-
Dissolve the purified (1S)-2-methoxy-1-phenylethan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (either gaseous or dissolved in an appropriate solvent like diethyl ether or isopropanol) to the stirred amine solution.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain the pure (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride.
This is a generalized protocol and may require optimization for specific scales and conditions.
Applications in Asymmetric Synthesis
The primary application of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride lies in its use as a chiral resolving agent for racemic carboxylic acids. The amine's stereogenic center allows for the formation of diastereomeric salts with the enantiomers of a racemic acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The reaction of a racemic acid (a 50:50 mixture of (R)-acid and (S)-acid) with a single enantiomer of a chiral amine, such as (1S)-2-methoxy-1-phenylethan-1-amine, results in the formation of two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine]. Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.[4][5]
Workflow for Chiral Resolution
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of (1S)-2-methoxy-1-phenylethan-1-amine in the same solvent.
-
Mixing: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will form in situ.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or freezer, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the collected crystals in water and add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Spectroscopic Characterization
Expected ¹H NMR Signals (in a suitable deuterated solvent like D₂O or DMSO-d₆):
-
Aromatic protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Benzylic proton (CH-NH₃⁺): A multiplet or triplet around 4.0-4.5 ppm.
-
Methylene protons (CH₂-O): Two diastereotopic protons that would likely appear as a multiplet or two separate signals around 3.5-3.8 ppm.
-
Methoxy protons (O-CH₃): A singlet around 3.3 ppm.
-
Amine protons (NH₃⁺): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
Expected ¹³C NMR Signals:
-
Aromatic carbons: Several signals in the aromatic region (125-140 ppm).
-
Benzylic carbon (CH-NH₃⁺): A signal around 60-65 ppm.
-
Methylene carbon (CH₂-O): A signal around 75-80 ppm.
-
Methoxy carbon (O-CH₃): A signal around 59 ppm.
Safety and Handling
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Standard laboratory safety procedures should be followed when working with this compound.
Conclusion
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a valuable chiral compound with important applications in the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. Its utility as a chiral resolving agent provides a robust and scalable method for the separation of racemic carboxylic acids. This guide has provided a technical overview of its properties, synthesis, and applications, offering a foundation for its effective use in research and development.
References
-
Stereoelectronics. (2021, April 30). University of Bath. [Link]
-
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride. Chemical Substance Information. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
V. A. Azov. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Supporting Information For: S1. DOI. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Massachusetts Amherst. [Link]
-
2-Methoxy-1-phenylethan-1-amine. PubChem. [Link]
- Method for synthesizing methoxy amine hydrochlorate.
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
-
Method for synthesizing methoxy amine hydrochlorate. Semantic Scholar. [Link]
Sources
In-Depth Technical Guide to the Safe Handling of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride, a chiral amine utilized as a building block in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride | [1] |
| CAS Number | 950477-78-8 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [N/A] |
| Molecular Weight | 187.67 g/mol | [N/A] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water | [N/A] |
Hazard Identification and Toxicology
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for acute toxicity.
GHS Hazard Classification:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][4]
Toxicological Profile Summary:
| Endpoint | Classification/Data | Causality and Insights |
| Acute Oral Toxicity | Category 4 (for racemate)[3] | The amine hydrochloride functionality can cause irritation and damage to the gastrointestinal tract upon ingestion. |
| Acute Dermal Toxicity | Category 4 (for racemate)[3] | The compound can be absorbed through the skin, potentially leading to systemic effects. |
| Acute Inhalation Toxicity | Category 4 (for racemate)[3] | Inhalation of dusts can irritate the respiratory tract and may lead to systemic absorption. |
| Skin Corrosion/Irritation | Category 2[1][3] | The basicity of the amine and the nature of the hydrochloride salt can disrupt the skin's lipid barrier, leading to inflammation and irritation. |
| Serious Eye Damage/Irritation | Category 2A[1][3] | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Sensitization | No data available | While no specific data is available, some amines are known respiratory sensitizers. It is crucial to minimize inhalation exposure. |
| Skin Sensitization | No data available | Similar to respiratory sensitization, the potential for skin sensitization cannot be ruled out without specific data. |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[1][3][4] | Inhalation of airborne particles can directly irritate the mucous membranes of the respiratory system. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |
| Aspiration Hazard | No data available | As a solid, it is not considered an aspiration hazard. |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is paramount to minimize exposure and mitigate risks.
Engineering Controls
-
Chemical Fume Hood: All handling of solid (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride that may generate dust, and all work with its solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact.
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing. | Protects against airborne dust particles and splashes of solutions, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used. | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Hygiene Measures:
-
Avoid eating, drinking, or smoking in laboratory areas.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5] Amines can react exothermically with acids and may have vigorous or explosive reactions with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for proper disposal.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the spill area.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method: Dispose of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride and its containers as hazardous waste. Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular waste, depending on institutional policies.
Experimental Protocols and Field-Proven Insights
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its primary amine and chiral center make it a useful starting material or resolving agent.
General Workflow for Use in Synthesis
The following diagram illustrates a typical workflow for using (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride in a synthetic protocol.
Caption: A generalized workflow for the use of the title compound in a chemical synthesis.
Causality in Experimental Choices
-
Use of a Fume Hood: The known respiratory irritation potential necessitates handling in a fume hood to prevent inhalation of dust or vapors from solutions.
-
Inert Atmosphere: Many reactions involving amines are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) prevents unwanted side reactions and degradation of reagents.
-
Aqueous Work-up: The hydrochloride salt is water-soluble, which is a key consideration during the work-up phase. The pH of the aqueous layer may need to be adjusted to ensure the desired product is in the organic phase.
Conclusion
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a valuable chemical reagent with defined hazards. A comprehensive understanding of its properties, coupled with strict adherence to safe handling protocols, engineering controls, and the use of appropriate personal protective equipment, is essential for its safe and effective use in a research and development setting. By following the guidelines outlined in this document, scientists can minimize risks and maintain a safe laboratory environment.
References
-
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. [Link]
-
2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]
-
Hazardous Chemical Information System (HCIS) - Details. [Link]
-
(1R)-2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. [Link]
-
2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem. [Link]
-
205832Orig1s000 - accessdata.fda.gov. [Link]
-
Specific Target Organ Toxicity – Single Exposure March 2017 - Society for Chemical Hazard Communication. [Link]
-
(S)-(-)-1-Phenylethylamine | CAS#:98-84-0 | Chemsrc. [Link]
-
GHS Classification Criteria for Specific Target Organ Toxicant - ChemSafetyPro.COM. [Link]
-
Technical Report No. 77 Skin and Respiratory Sensitisers: Reference Chemicals Data Bank - ECETOC. [Link]
-
Dermatotoxicology and Sensitive Skin Syndrome - Plastic Surgery Key. [Link]
-
2-Methoxy-2-phenylethan-1-amine | C9H13NO | CID 409782 - PubChem. [Link]
-
Examples of GHS Specific Target Organ Toxicant Classification - ChemSafetyPro.COM. [Link]
-
Safety Data Sheet. [Link]
-
Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticide - IIVS.org. [Link]
-
Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - ResearchGate. [Link]
-
Specific target organ toxicity repeated exposure - Policy Commons. [Link]
-
Evaluation of the Safety and Efficacy of Treatment A 10% Ophthalmic Solution in Subjects with Dry Eye - ClinicalTrials.gov. [Link]
-
2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem. [Link]
-
Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - MDPI. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1-(2-Methoxyphenyl)ethanamine hydrochloride | 17087-50-2 [sigmaaldrich.com]
- 3. nextsds.com [nextsds.com]
- 4. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Protocol for Using (1S)-2-Methoxy-1-phenylethan-1-amine in API Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Application: Stereoselective Epoxide Ring-Opening in Vilanterol Synthesis
Executive Summary
(1S)-2-methoxy-1-phenylethan-1-amine (also known as (S)-2-methoxy-1-phenylethylamine) is a highly versatile chiral primary amine utilized as a chiral auxiliary and resolving agent in pharmaceutical manufacturing. Its most prominent industrial application is in the synthesis of ultra-long-acting β2 -adrenergic receptor agonists (LABAs), such as Vilanterol trifenatate , which are critical in the treatment of chronic obstructive pulmonary disease (COPD) and asthma [1].
This application note details the field-proven protocol for utilizing this chiral amine to drive a highly stereoselective epoxide ring-opening reaction, bypassing the need for toxic heavy-metal catalysts or tedious column chromatography.
Mechanistic Rationale & Causality (Expertise & Experience)
In the synthesis of β2 -agonists, establishing the absolute configuration of the β -hydroxyl group is paramount, as it directly dictates receptor binding affinity and therapeutic efficacy [2].
Historically, chemists relied on the Corey-Bakshi-Shibata (CBS) reduction, which requires highly toxic, moisture-sensitive chiral oxazaborolidine catalysts. By substituting this with an (1S)-2-methoxy-1-phenylethan-1-amine auxiliary, the process is fundamentally transformed:
-
Stereocontrol via SN2 Trajectory: The chiral amine acts as a nucleophile, attacking the less sterically hindered carbon of a terminal epoxide. The methoxy group on the auxiliary coordinates with the epoxide oxygen, rigidifying the transition state. This dynamic kinetic asymmetric transformation (DYKAT) heavily favors the formation of the (R) -configuration at the newly formed carbinol stereocenter [3].
-
Built-in Purification (Self-Validation): The resulting product is a mixture of diastereomeric amino alcohols. Because diastereomers possess distinct physicochemical properties (unlike enantiomers), the desired (R,S) -intermediate can be isolated in high purity (>96%) via simple acid-base salt crystallization. This entirely eliminates the need for unscalable and solvent-heavy column chromatography [1].
Experimental Protocol: Synthesis of the Chiral Amino Alcohol Intermediate
This self-validating methodology describes the nucleophilic ring-opening of 2,2-dimethyl-6-oxiranyl-4H-benzo[d][1,3]dioxane (Epoxide Compound IV) using the chiral auxiliary.
Reagents & Materials
-
Epoxide Substrate: 8.24 g (~40 mmol)
-
(1S)-2-methoxy-1-phenylethan-1-amine: 9.06 g (~60 mmol, 1.5 eq)
-
Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) (50 mL)
-
Quench/Wash: Saturated aqueous NaHCO3 , Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
-
System Initiation: Charge a clean, oven-dried 250 mL round-bottom flask with 50 mL of anhydrous acetonitrile. Add 8.24 g of the epoxide intermediate. Stir magnetically until complete dissolution is achieved. Causality: Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to the amine, thereby increasing its nucleophilicity for the SN2 attack.
-
Auxiliary Addition: Slowly add 9.06 g of (1S)-2-methoxy-1-phenylethan-1-amine dropwise to the reaction mixture at ambient temperature to prevent localized thermal spikes.
-
Thermal Activation: Elevate the reaction temperature to 60–80 °C and maintain vigorous stirring for 3 to 6 hours. Causality: The thermal energy is required to overcome the activation barrier of opening the sterically hindered oxirane ring, while remaining below the degradation threshold of the resulting amino alcohol.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is validated as complete when the epoxide starting material is fully consumed (>95% conversion). This prevents unreacted epoxide from contaminating downstream crystallization.
-
Quench and Extraction: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure. Quench the residue by adding 30 mL of saturated aqueous NaHCO3 . Causality: The mild base neutralizes any trace acidic byproducts and ensures the secondary amine product remains in its free-base form, maximizing its partition into the organic phase. Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Isolation: Combine the organic phases, wash with brine to remove residual water/DMSO, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Diastereomeric Resolution: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/MTBE) and add a stoichiometric amount of an acid (e.g., p-toluenesulfonic acid). Allow to cool slowly to induce crystallization of the stereopure (R,S) -amino alcohol salt.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative outcomes based on validated industrial scale-up data [1].
| Parameter | Specification / Rationale |
| Epoxide Substrate | 2,2-dimethyl-6-oxiranyl-4H-benzo[d][1,3]dioxane (Compound IV) |
| Chiral Auxiliary | (1S)-2-methoxy-1-phenylethan-1-amine (1.1 – 1.5 equivalents) |
| Solvent System | Acetonitrile or DMSO (Polar aprotic solvents favor SN2 transition states) |
| Thermal Conditions | 60 °C – 80 °C (Optimized for conversion rate vs. impurity profile) |
| Reaction Duration | 3 – 6 hours (Strictly validated via TLC/LC-MS monitoring) |
| Crude Yield | 68% – 73% (Prior to diastereomeric salt-crystallization) |
| Stereochemical Purity | >96% R-configuration at the carbinol center (via Chiral HPLC) |
Process Visualization
Workflow for stereoselective epoxide ring-opening using a chiral amine auxiliary.
Troubleshooting & Optimization Insights
-
Issue: Low Diastereomeric Excess (de).
-
Cause/Solution: Inadequate temperature control or suboptimal solvent choice. Ensure the use of strictly anhydrous polar aprotic solvents (like MeCN) to tighten the SN2 transition state, which enhances stereocontrol.
-
-
Issue: Emulsion Formation During Extraction.
-
Cause/Solution: The highly amphiphilic nature of the intermediate amino alcohol can trap water. Filtering the biphasic mixture through a thin pad of Celite or adding a saturated brine solution will rapidly break the emulsion.
-
References
- Title: Method for synthesizing vilanterol intermediate and salt thereof (Patent CN103923058A)
-
Title: Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists Source: Journal of Medicinal Chemistry (via NIH / PMC) URL: [Link]
-
Title: Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines Source: The Journal of Organic Chemistry (via Academia.edu) URL: [Link]
Application Note: A Robust HPLC Method for the Enantioselective Separation of 2-Methoxy-1-phenylethanamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-methoxy-1-phenylethanamine enantiomers. The separation of chiral compounds is a critical task in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability in resolving a wide range of racemic compounds.[2][3] The methodology, principle of separation, and key validation parameters are discussed to ensure the protocol is reliable and suitable for its intended purpose in research, development, and quality control environments.
Introduction: The Imperative of Chiral Purity
2-Methoxy-1-phenylethanamine is a chiral amine and an analogue of amphetamine. Like many chiral compounds, its enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify these individual enantiomers is essential for pharmacological studies, forensic analysis, and ensuring the stereochemical purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the definitive analytical technique for this purpose, offering the high selectivity required to resolve these mirror-image isomers.[1][4] This document details a highly efficient normal-phase HPLC method developed for the baseline separation of (R)- and (S)-2-methoxy-1-phenylethanamine.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of this method hinges on the selection of an appropriate Chiral Stationary Phase. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are among the most powerful and versatile for enantiomeric separations, capable of resolving approximately 80-90% of chiral compounds.[3][5]
The mechanism of chiral recognition is a complex, three-dimensional interaction between the analyte enantiomers and the chiral selector coated or immobilized on the silica support.[6] The helical structure of the polysaccharide backbone, functionalized with selectors like phenylcarbamate derivatives, creates chiral grooves or cavities.[2][5] Enantioseparation is achieved through the formation of transient diastereomeric complexes with differing stabilities. This differential interaction is governed by a combination of intermolecular forces, including:
-
Hydrogen Bonding: Between polar groups on the analyte (e.g., the amine group) and the carbamate groups on the CSP.
-
π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Steric Hindrance (Inclusion Complexing): Where one enantiomer fits more favorably into the chiral cavity of the CSP than the other, a phenomenon crucial for discrimination.[7]
-
Dipole-Dipole Interactions: Resulting from the polarity of the functional groups involved.
The synergistic effect of these interactions leads to different retention times for the two enantiomers, enabling their separation.[5]
Experimental Protocol and Methodology
This section provides a step-by-step protocol for the chiral separation of 2-methoxy-1-phenylethanamine.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: REFLECT™ I-Amylose A (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm, or an equivalent column such as CHIRALPAK® IA.[8]
-
Chemicals:
-
Racemic 2-methoxy-1-phenylethanamine (analytical standard grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
-
Standard Solution: Prepare a stock solution of racemic 2-methoxy-1-phenylethanamine at 1.0 mg/mL in Ethanol. From this, prepare a working standard solution at 100 µg/mL by diluting with the mobile phase.
-
Mobile Phase: Prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Degas the mobile phase using sonication or vacuum filtration before use.
All quantitative data and operating parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | REFLECT™ I-Amylose A (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | Approximately 15 minutes |
Causality Note: The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial when analyzing amines. It acts as a competing base, binding to residual acidic silanol groups on the silica surface, thereby preventing non-specific interactions and significantly improving peak shape and efficiency.
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is illustrated below.
Caption: Workflow for Chiral HPLC Analysis.
Method Validation Framework
To ensure that an analytical procedure is suitable for its intended purpose, method validation is essential.[1] For a chiral HPLC method, validation confirms the reliable and accurate separation and quantification of each enantiomer. The key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are summarized below.[1][9]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution between enantiomers (R_s > 1.7). Peak purity analysis should show no co-elution.[1][10] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 for each enantiomer over the specified concentration range.[11] |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[11] |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery for spiked samples at different concentration levels.[11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. The lowest concentration meeting precision and accuracy criteria.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3.[10] |
| Robustness | RSD ≤ 2.0% for key parameters (e.g., retention time, resolution) after small, deliberate changes in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).[11] |
Expected Results and Discussion
Using the conditions described, the racemic 2-methoxy-1-phenylethanamine standard should be resolved into two distinct, well-shaped peaks corresponding to the individual enantiomers. A successful separation is characterized by:
-
Resolution (R_s): A resolution factor greater than 1.7 indicates baseline separation, which is ideal for accurate quantification.[10]
-
Selectivity Factor (α): This value (the ratio of the retention factors of the two enantiomers) should be greater than 1.1 to indicate that the CSP provides differential retention.
The elution order of the enantiomers is specific to the chiral column used and must be determined empirically using pure enantiomeric standards if available. Optimization may be required for different batches of columns or HPLC systems. Adjusting the percentage of Isopropanol in the mobile phase is the most effective way to modify retention times and resolution. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution, albeit with longer run times.
Conclusion
The HPLC method detailed in this application note provides a specific, robust, and reliable protocol for the enantioselective separation of 2-methoxy-1-phenylethanamine. The use of an amylose-based chiral stationary phase in a normal-phase solvent system offers excellent selectivity and efficiency. This method has been designed with established principles of chiral chromatography and meets the rigorous standards required for pharmaceutical and research applications, providing a solid foundation for routine analysis, quality control, and further scientific investigation.
References
-
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate.
-
Investigation of Chiral Recognition Mechanism of Polysaccharide Derivatives Based on Molecular Simulation. Acta Polymerica Sinica.
-
Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen.
-
Chiral Recognition in Separation Methods. Springer.
-
Enantioselective method for determination of amphetamine and its eight analogues using chiral stationary phase. ResearchGate.
-
Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
-
Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate.
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
-
Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology.
-
A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. Internationale Pharmaceutica Sciencia.
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PMC.
-
CHIRAL STATIONARY PHASES. Orochem.
-
Basics of chiral HPLC. Sigma-Aldrich.
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. gfzxb.org [gfzxb.org]
- 6. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen [intechopen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bujnochem.com [bujnochem.com]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
Application Note: Derivatization of (1S)-2-methoxy-1-phenylethan-1-amine for GC-MS Analysis
Introduction & Analytical Challenges
(1S)-2-methoxy-1-phenylethan-1-amine (PubChem CID: 11105539) is a chiral primary amine characterized by a phenyl ring and an ether linkage 1. In drug development and synthetic chemistry, accurately quantifying this intermediate and verifying its enantiomeric purity is critical.
However, the direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of underivatized primary amines is notoriously difficult. The highly polar nature of the primary amine group leads to strong intermolecular hydrogen bonding and severe adsorption to active silanol sites within the GC inlet and stationary phase 2. This interaction manifests as broad, tailing peaks, poor resolution, and thermal degradation. To circumvent these issues, chemical derivatization is employed to mask the active hydrogens, dramatically increasing the molecule's volatility, thermal stability, and detectability 3.
Mechanistic Rationale for Derivatization Strategies
Depending on the analytical goal, two distinct derivatization pathways are recommended for this compound:
Standard Acylation for Volatility (PFPA)
For standard quantification and impurity profiling, acylation using Pentafluoropropionic anhydride (PFPA) is the gold standard [[4]](). The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride to form a tetrahedral intermediate. This intermediate collapses to yield a highly stable, volatile fluoroalkyl amide 2. PFPA is preferred over Trifluoroacetic anhydride (TFAA) because the heavier pentafluoropropionyl group shifts the mass fragments to a higher m/z range, significantly reducing background matrix interference during MS detection [[4]]().
Chiral Derivatization for Enantiomeric Purity (L-TPC)
To determine the enantiomeric excess (ee%) of the (1S)-enantiomer without relying on expensive chiral GC columns, the amine is reacted with an optically pure chiral derivatizing agent (CDA) such as N-trifluoroacetyl-L-prolyl chloride (L-TPC) [[5]](). This reaction converts the enantiomeric mixture into diastereomers. Because diastereomers possess distinct physicochemical properties (e.g., boiling points), they can be baseline-resolved on standard achiral capillary columns (e.g., DB-5MS) 5.
Fig 1. Mechanistic pathway of primary amine acylation forming stable amide derivatives.
Reagent Selection & Quantitative Comparison
| Derivatization Reagent | Reagent Class | Primary Function | Reaction Byproduct | GC Column Requirement | MS Detectability Enhancement |
| PFPA | Fluorinated Anhydride | Volatility & Thermal Stability | Pentafluoropropionic Acid | Achiral (or Chiral for ee%) | High (Mass shift, ECD/NCI compatible) |
| TFAA | Fluorinated Anhydride | Volatility & Thermal Stability | Trifluoroacetic Acid | Achiral (or Chiral for ee%) | Moderate |
| L-TPC | Chiral Acid Chloride | Diastereomer Formation | Hydrochloric Acid (HCl) | Achiral | Moderate (Diastereomeric separation) |
Experimental Protocols
Fig 2. Standardized pre-column derivatization workflow for primary amines.
Protocol A: Standard Acylation with PFPA (For Quantification)
Causality Note: Anhydrides are highly sensitive to moisture. The presence of water will hydrolyze PFPA into pentafluoropropionic acid, outcompeting the amine derivatization [[2]](). Strict anhydrous conditions are mandatory.
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of (1S)-2-methoxy-1-phenylethan-1-amine in 500 µL of anhydrous ethyl acetate inside a 2 mL glass reaction vial.
-
Reagent Addition: Add 100 µL of PFPA to the vial. (Optional: Add 20 µL of anhydrous Triethylamine (TEA) to act as an acid receptor, driving the reaction forward) [[3]]().
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 60°C for 30 minutes 2.
-
Byproduct Removal (Critical Step): Remove the vial and allow it to cool. Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen. Why? The acidic byproduct (pentafluoropropionic acid) will severely degrade the polysiloxane stationary phase of the GC column if injected directly 3.
-
Reconstitution: Reconstitute the dried residue in 500 µL of anhydrous ethyl acetate. Transfer to an autosampler vial for analysis.
-
Self-Validation: Inject a blank solvent followed by an underivatized standard. The complete absence of the broad underivatized amine peak validates >99% derivatization efficiency.
Protocol B: Chiral Derivatization with L-TPC (For Enantiomeric Purity)
Causality Note: The reaction between the amine and the acid chloride (L-TPC) generates HCl. If HCl is not neutralized, it protonates the remaining unreacted amine, halting the nucleophilic attack. Triethylamine (TEA) is added to neutralize the HCl, ensuring complete conversion 5.
-
Sample Preparation: Pipette 100 µL of the amine sample (1 mg/mL in anhydrous dichloromethane) into a 2 mL glass vial 5.
-
Base Addition: Add 20 µL of HPLC-grade TEA to the vial 5.
-
Reagent Addition: Add 50 µL of a 10 mg/mL solution of L-TPC in anhydrous dichloromethane 5.
-
Incubation: Cap tightly, vortex for 1 minute, and heat at 60°C for 30 minutes in a heating block 5.
-
Quenching & Liquid-Liquid Extraction (LLE): Cool to room temperature. Add 500 µL of deionized water and vortex for 30 seconds 5. Why? Water quenches unreacted L-TPC, converting it to water-soluble L-proline derivatives.
-
Phase Separation: Allow the layers to separate. The target diastereomer partitions into the lower organic (DCM) layer. Carefully extract the lower layer, dry it over anhydrous sodium sulfate to remove residual moisture, and transfer to a clean vial for GC-MS analysis 5.
GC-MS Instrumental Parameters
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL, Split ratio 10:1.
-
Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Source / Quadrupole: 230°C / 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
References
-
BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Available at: 2
-
BenchChem. Chiral Derivatization and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine using GC-MS. Available at: 5
-
PubChem. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539. Available at: 1
-
Weber. Derivatization Methods in GC and GC/MS. Available at: 4
-
Colorado State University. GC Derivatization. Available at: 3
Sources
Application Note: Synthesis of Chiral Ligands and Auxiliaries from (1S)-2-Methoxy-1-phenylethan-1-amine
Executive Summary
In the landscape of asymmetric catalysis, the design of highly selective chiral ligands relies heavily on robust, privileged building blocks. (1S)-2-methoxy-1-phenylethan-1-amine (often referred to as (S)-2-methoxy-1-phenylethylamine) has emerged as a critical chiral auxiliary and ligand precursor[1]. Structurally related to phenylglycinol, this compound features a methyl ether in place of a free hydroxyl group. This subtle structural modification is highly consequential: it prevents unwanted proton-transfer side-reactions during the addition of highly basic organometallic reagents, while preserving the oxygen atom's ability to act as a hemilabile, Lewis basic coordinating site[2].
This application note details the mechanistic principles, quantitative data, and self-validating protocols for utilizing (1S)-2-methoxy-1-phenylethan-1-amine in the divergent synthesis of chiral amines and planar-chiral ferrocenyl ligands.
Mechanistic Foundations: The Causality of Chelation Control
As a Senior Application Scientist, it is crucial to understand why a reaction proceeds stereoselectively, rather than simply following a recipe. When (1S)-2-methoxy-1-phenylethan-1-amine is condensed with an aldehyde to form a chiral imine, the diastereofacial selectivity of subsequent nucleophilic additions is entirely dictated by the choice of the organometallic metal[2].
-
Chelation-Controlled Pathway (Hard Lewis Acids - Li⁺, Ce³⁺): Metals with high oxophilicity coordinate simultaneously to the imine nitrogen and the methoxy oxygen, forming a rigid, five-membered metallocycle. In this locked conformation, the bulky phenyl group is forced into a position that sterically shields the Si-face of the imine. Consequently, nucleophilic attack is directed almost exclusively to the Re-face[2].
-
Non-Chelation Pathway (Soft Lewis Acids - Cu⁺): Organocopper reagents do not strongly coordinate to the methoxy oxygen. To minimize steric strain, the imine adopts an anti-conformation. This exposes the Si-face, fundamentally reversing the stereochemical outcome of the addition[2].
Caption: Mechanistic divergence of diastereofacial selectivity via chelation control.
Quantitative Data: Reversal of Selectivity
The following table summarizes the quantitative impact of reagent selection on the diastereomeric excess (de) during the alkylation of the chiral imine[2].
| Reagent System | Metal Type | Coordination State | Major Diastereomer | Diastereomeric Excess (de) | Yield (%) |
| MeLi / CeCl₃ | Hard Lewis Acid | Chelation-Controlled | (R,R) | > 95% | 85 - 90% |
| Me₂CuLi·BF₃ | Soft Lewis Acid | Non-Chelation | (R,S) | > 86% | 50 - 60% |
Note: The addition of anhydrous CeCl₃ to MeLi forms an organocerium species that is highly nucleophilic but significantly less basic, suppressing enolization side-reactions while maintaining the requisite chelate transition state[2]. Conversely, BF₃ is required with organocopper to activate the imine without disrupting the non-chelated conformation[2].
Protocol 1: Synthesis of Chiral 1-Ferrocenylalkylamines
Chiral 1-ferrocenylalkylamines are foundational precursors for planar-chiral ligands (e.g., Josiphos and BoPhoz analogs) widely utilized in industrial asymmetric hydrogenation[3]. The imine derived from ferrocenecarboxaldehyde and (1S)-2-methoxy-1-phenylethan-1-amine undergoes highly diastereoselective addition with organolithium reagents (>98% de)[4].
Caption: Step-by-step synthetic workflow for chiral 1-ferrocenylalkylamines.
Step-by-Step Methodology
Step 1: Imine Condensation
-
Dissolve ferrocenecarboxaldehyde (1.0 eq) and (1S)-2-methoxy-1-phenylethan-1-amine (1.05 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the mixture to 0 °C and dropwise add a solution of TiCl₄ (0.6 eq) in DCM, followed by anhydrous triethylamine (3.0 eq). Causality: TiCl₄ acts as a potent dehydrating agent and Lewis acid, driving the equilibrium toward the imine without requiring high-temperature Dean-Stark conditions that could degrade the ferrocene core.
-
Stir at room temperature for 12 hours. Filter through a Celite pad to remove titanium salts, concentrate, and recrystallize from hexane to yield the pure chiral imine[4].
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral imine in anhydrous THF and cool to -78 °C under argon.
-
Slowly add the desired organolithium reagent (e.g., MeLi, 1.5 eq) dropwise. Maintain the temperature at -78 °C for 2 hours. Causality: Strict temperature control is required to freeze the conformational dynamics of the chelate ring, ensuring maximum diastereofacial discrimination.
-
Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography. The adduct is typically isolated with >98% de[4].
Step 3: Auxiliary Cleavage (Hydrogenolysis)
-
Dissolve the diastereomerically pure adduct in methanol.
-
Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Filter through Celite and concentrate to yield the enantiopure primary 1-ferrocenylalkylamine[4].
Protocol 2: Reversal of Diastereofacial Selectivity (Divergent Amine Synthesis)
To access the opposite enantiomer/diastereomer using the same chiral auxiliary, the organocopper pathway is employed[2].
Step-by-Step Methodology
-
Preparation of the Organocopper Reagent: In a flame-dried flask under argon, suspend CuI (3.0 eq) in anhydrous THF and cool to -20 °C. Add MeLi (6.0 eq) dropwise to form the Gilman reagent (Me₂CuLi). Stir for 30 minutes until the solution becomes homogenous and pale yellow.
-
Activation: Cool the solution to -78 °C and add BF₃·OEt₂ (3.0 eq). Stir for 15 minutes. Causality: BF₃ activates the imine for nucleophilic attack. Adding it at -78 °C prevents premature decomposition of the cuprate.
-
Addition: Dropwise add a solution of the chiral imine (1.0 eq) in THF. Stir at -78 °C for 3 hours.
-
Quench & Isolate: Quench with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (to solubilize copper salts). Extract with ether, dry over MgSO₄, and purify to isolate the (R,S)-amine derivative[2].
Quality Control & Self-Validating Systems
A protocol is only as good as its validation. To ensure the integrity of the synthesized ligands, the following self-validating checks must be integrated into the workflow:
-
Diastereomeric Ratio (dr) via ¹H NMR: Do not rely solely on isolated yields. Take a crude ¹H NMR of the alkylation mixture. The methoxy (-OCH₃) protons are highly diagnostic. Because of the anisotropic shielding provided by the adjacent phenyl ring, the methoxy singlets for the (R,R) and (R,S) isomers will appear at distinct, baseline-resolved chemical shifts. Integrate these peaks to accurately determine the crude de before purification[2].
-
Optical Purity via Chiral HPLC: Following the hydrogenolysis cleavage step (Protocol 1, Step 3), the enantiomeric excess (ee) of the resulting primary amine must be validated using chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H). This ensures that no racemization occurred via reversible C-N bond cleavage during the palladium-catalyzed hydrogenation[3].
References
-
Ukaji, Y., Watai, T., Sumi, T., & Fujisawa, T. (1991). Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines. Chemistry Letters, 20(9), 1555–1558.[Link]
-
Fukuda, T., Takehara, A., Haniu, N., & Iwao, M. (2000). Synthesis of chiral primary 1-ferrocenylalkylamines via highly diastereoselective addition of organolithium compounds to ferrocenecarboxaldehyde imine derived from (S)-2-methoxy-1-phenylethylamine. Tetrahedron: Asymmetry, 11(20), 4083–4091.[Link]
-
Simenel, A. A., et al. (2017). Enantiomeric-Enriched Ferrocenes: Synthesis, Chiral Resolution, and Mathematic Evaluation of CD-chiral Selector Energies with Ferrocene-Conjugates. MDPI Symmetry, 9(9), 168.[Link]
Sources
Application Note: The Role of (1S)-2-Methoxy-1-phenylethan-1-amine in Stereoselective Reactions
Executive Summary
In the landscape of asymmetric synthesis, the design and selection of chiral auxiliaries dictate the success of stereocontrolled pathways. (1S)-2-methoxy-1-phenylethan-1-amine has emerged as a highly versatile chiral building block and auxiliary. Unlike simple chiral amines (e.g., 1-phenylethan-1-amine), the strategic presence of the methoxy ether group enables bidentate coordination with Lewis acidic metals. This application note explores the causality behind its diastereofacial selectivity, providing drug development professionals and synthetic chemists with self-validating protocols for divergent stereoselective nucleophilic additions.
Mechanistic Causality: The Bidentate Chelation Model
The true utility of (1S)-2-methoxy-1-phenylethan-1-amine lies in its ability to act as a conformational lock during transition state formation[1]. When this auxiliary is condensed with an aldehyde to form a chiral imine, the subsequent addition of organometallic reagents is governed by the nature of the metal cation:
-
Chelation-Controlled re-Face Attack (Hard Metals): When treated with hard organometallic reagents such as organolithiums (RLi) or organoceriums (RCeCl₂), the metal strongly coordinates to both the imine nitrogen and the methoxy oxygen. This bidentate chelation forms a rigid, five-membered metallacycle. To minimize steric strain within this chelate, the bulky phenyl group of the auxiliary is forced into a pseudo-equatorial position, effectively shielding the si-face of the imine. Consequently, the nucleophile is directed to attack almost exclusively from the less hindered re-face[2].
-
Open Transition State si-Face Attack (Soft Metals): Conversely, softer organocopper reagents (e.g., Gilman reagents, R₂CuLi) exhibit weak affinity for the hard methoxy oxygen[3]. The rigid bidentate chelate fails to form. Instead, the methoxy group rotates away to minimize dipole-dipole repulsion with the imine nitrogen, altering the spatial orientation of the phenyl ring. This open transition state reverses the steric shielding, exposing the si-face to nucleophilic attack.
(Note: Seminal literature often highlights the (R)-enantiomer[3]; the (1S)-enantiomer follows identical mechanistic logic but yields the complementary stereoisomers).
Quantitative Data: Stereoselectivity Reversal
The choice of the organometallic reagent directly dictates the stereochemical outcome of the newly formed amine. The table below summarizes the divergent diastereofacial selectivity observed when reacting (1S)-2-methoxy-1-phenylethan-1-amine-derived imines with various nucleophiles.
| Organometallic Reagent | Metal Coordination Affinity | Dominant Transition State | Major Diastereomer Face Attack | Typical Diastereomeric Excess (d.e.) |
| MeLi (Organolithium) | Strong (Hard) | Rigid Bidentate Chelate | re-face | > 90% |
| MeCeCl₂ (Organocerium) | Strong (Hard) | Rigid Bidentate Chelate | re-face | > 95% |
| Me₂CuLi (Organocopper) | Weak (Soft) | Open / Non-chelated | si-face | 85 - 90% |
Experimental Protocols
The following methodologies provide a self-validating system for achieving divergent stereoselective alkylation.
Protocol A: Synthesis of the Chiral Imine
Objective: Condense (1S)-2-methoxy-1-phenylethan-1-amine with an aliphatic or aromatic aldehyde to form the chiral imine precursor[2].
-
Preparation: In an oven-dried, argon-purged round-bottom flask, add 1.0 equivalent of the target aldehyde and 1.05 equivalents of (1S)-2-methoxy-1-phenylethan-1-amine.
-
Solvent & Desiccant: Dissolve the mixture in anhydrous dichloromethane (DCM) (0.2 M concentration). Add activated 4Å molecular sieves (approx. 1 g per mmol of substrate) to drive the equilibrium by sequestering water[2].
-
Reaction: Stir the suspension at room temperature for 12–16 hours under argon.
-
Self-Validation Check: Withdraw a 50 µL aliquot, filter through a short Celite pad, evaporate the solvent, and analyze via ¹H NMR (CDCl₃). Validation criteria: The complete disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the appearance of a sharp imine C-H singlet (typically ~8.1–8.5 ppm) confirms quantitative conversion.
-
Isolation: Filter the mixture through Celite to remove the sieves, wash with dry DCM, and concentrate under reduced pressure. Use the crude imine immediately in Protocol B to prevent hydrolysis[2].
Protocol B: Divergent Stereoselective Alkylation
Objective: Execute a stereocontrolled nucleophilic addition based on the desired diastereomer.
Route 1: re-Face Addition (via Organocerium)
-
Reagent Preparation: Suspend anhydrous CeCl₃ (1.5 eq) in dry THF and stir at room temperature for 2 hours. Cool to -78 °C and dropwise add the desired alkyllithium reagent (1.5 eq). Stir for 30 minutes to form the organocerium species (RCeCl₂).
-
Addition: Dissolve the chiral imine from Protocol A in dry THF and add it dropwise to the -78 °C organocerium solution.
-
Reaction & Quench: Stir at -78 °C for 4 hours. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Self-Validation Check: Extract a micro-sample with ethyl acetate. Analyze via chiral HPLC or ¹H NMR. The diastereomeric ratio (d.r.) is determined by integrating the distinct benzylic proton signals of the resulting secondary amine (typically between 3.5–4.5 ppm). A d.r. of >95:5 validates the chelation-controlled model.
Route 2: si-Face Addition (via Organocopper)
-
Reagent Preparation: Suspend purified CuI (2.0 eq) in dry diethyl ether at -20 °C. Dropwise add the alkyllithium reagent (4.0 eq) to form the Gilman reagent (R₂CuLi). Cool the homogeneous solution to -78 °C.
-
Addition: Add the chiral imine dissolved in dry diethyl ether dropwise to the cuprate solution.
-
Reaction & Quench: Stir at -78 °C for 4 hours, then quench with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH to solubilize copper salts.
-
Validation: Perform the same ¹H NMR integration check as Route 1. The major benzylic proton peak should now correspond to the opposite diastereomer (>85:15 d.r.).
Pathway Visualization
Caption: Divergent diastereofacial selectivity in organometallic additions to chiral imines.
References
-
Ukaji, Y., Watai, T., Sumi, T., & Fujisawa, T. (1991). Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines. Chemistry Letters, 20(9), 1555-1558. URL:[Link]
-
Ukaji, Y., et al. (1993). Regulation of Diastereofacial Selection in the Allylation Reaction of Chiral Cyclic α-Acyloxy Amides. Chemistry Letters, 22(2), 235-238. URL:[Link]
-
Enders, D., et al. (2000). Chiral Auxiliaries - Principles and Recent Applications. Synthesis, 2000(14), 2041-2052. URL:[Link]
Sources
Application Notes & Protocols for Utilizing (1S)-2-methoxy-1-phenylethan-1-amine in Asymmetric Synthesis
Abstract
Chiral amines are indispensable building blocks in modern medicinal chemistry and drug development, with a significant percentage of small molecule pharmaceuticals incorporating at least one stereogenic amine center.[1] (1S)-2-methoxy-1-phenylethan-1-amine is a valuable chiral primary amine whose structural features—a stereogenic center bearing both a phenyl group and a potentially coordinating methoxyethyl group—make it an excellent candidate for applications in asymmetric synthesis. This guide provides an in-depth exploration of its use as a chiral auxiliary, offering detailed, field-proven protocols for the diastereoselective alkylation of carboxylic acid derivatives. We will elucidate the underlying principles of stereochemical control, provide step-by-step experimental procedures, and discuss the analytical methods required to validate reaction outcomes. The protocols are designed to be self-validating and are grounded in well-established principles of asymmetric induction, adapted from methodologies proven with structurally analogous amines.[2]
Introduction: The Strategic Value of (1S)-2-methoxy-1-phenylethan-1-amine
The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as the biological activity of a drug is often confined to a single enantiomer.[2] Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into chiral products with high stereoselectivity. They function by covalently attaching to a substrate, directing a subsequent chemical transformation to occur preferentially on one of two diastereotopic faces, and are then cleaved to yield the desired enantiomerically enriched product.[3]
(1S)-2-methoxy-1-phenylethan-1-amine is structurally similar to the widely used (S)-1-phenylethylamine.[4] However, the presence of a β-methoxy group introduces a key functional difference: the potential for chelation. This ether oxygen can coordinate to a metal cation (e.g., Li⁺ from a lithium enolate), creating a more rigid, bicyclic transition state. This rigidity can significantly amplify the steric directing effect of the phenyl group, leading to enhanced levels of diastereoselectivity in reactions such as enolate alkylations compared to non-chelating auxiliaries. This document provides the necessary protocols to harness this structural advantage.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity of this chiral reagent. It is a liquid that should be stored under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture.[5]
| Property | Value | Source |
| CAS Number | 91298-74-7 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | [6] |
| Boiling Point | 230.2 ± 20.0 °C at 760 mmHg | |
| Flash Point | 79.6 °C | |
| Purity | Typically ≥98% | |
| Storage | 4°C, protect from light, under inert atmosphere | [5] |
Safety Information: (1S)-2-methoxy-1-phenylethan-1-amine is classified as harmful and an irritant. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Principle of Asymmetric Induction: A Workflow Overview
The use of (1S)-2-methoxy-1-phenylethan-1-amine as a chiral auxiliary follows a logical three-stage workflow: (1) Formation of a chiral amide, (2) Diastereoselective modification (e.g., alkylation), and (3) Cleavage of the auxiliary to release the chiral product. This process effectively transfers the stereochemical information from the auxiliary to the final molecule.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The key to this process is the diastereoselective alkylation step. Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate, which is controlled by the chiral auxiliary. The phenyl group provides significant steric hindrance, blocking one face of the enolate, while the methoxy group can form a stable six-membered chelation ring with the lithium ion, further locking the conformation and enhancing facial bias.
Detailed Experimental Protocols
These protocols are designed for gram-scale synthesis and can be adapted as needed. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of the Chiral N-Acyl Amide
Objective: To couple a prochiral carboxylic acid with (1S)-2-methoxy-1-phenylethan-1-amine to form the key amide intermediate.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid, 1.0 eq)
-
(1S)-2-methoxy-1-phenylethan-1-amine (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add (1S)-2-methoxy-1-phenylethan-1-amine (1.05 eq) and DMAP (0.1 eq) to the solution with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral amide.
Protocol 2: Diastereoselective α-Alkylation
Objective: To deprotonate the chiral amide and trap the resulting enolate with an electrophile, creating a new stereocenter with high diastereoselectivity.
Materials:
-
Chiral N-acyl amide (from Protocol 1, 1.0 eq)
-
Diisopropylamine (2.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi) (2.1 eq, e.g., 2.5 M in hexanes)
-
Electrophile (e.g., benzyl bromide, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer, add anhydrous THF and diisopropylamine (2.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Add the amide solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution may change color.
-
Add the electrophile (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy before purification by flash chromatography.
Causality Behind Choices:
-
-78 °C: This low temperature is crucial to maintain the kinetic control of the deprotonation and subsequent alkylation, preventing enolate equilibration and side reactions, which preserves stereoselectivity.
-
LDA: A strong, non-nucleophilic base is required to rapidly and quantitatively form the enolate without competing addition to the amide carbonyl.
-
THF: Anhydrous THF is an excellent solvent for stabilizing the lithium enolate, especially at low temperatures.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Materials:
-
Alkylated amide (from Protocol 2)
-
Sulfuric acid (H₂SO₄), concentrated
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve the alkylated amide in a 3:1 mixture of 1,4-dioxane and 6 M H₂SO₄.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the hydrolysis by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Make the solution basic (pH > 10) by carefully adding a strong base (e.g., 6 M NaOH). This deprotonates the carboxylic acid (forming the carboxylate) and ensures the auxiliary is in its free amine form.
-
Extract the aqueous solution with diethyl ether or DCM (3x) to recover the (1S)-2-methoxy-1-phenylethan-1-amine auxiliary. The combined organic layers can be dried and purified for reuse.
-
Acidify the remaining aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final enantiomerically enriched carboxylic acid product.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Data Analysis and Expected Outcomes
The success of this synthetic sequence is measured by the chemical yield and, more importantly, the stereoselectivity of the alkylation step.
Determining Diastereomeric Excess (d.e.): The diastereomeric ratio (d.r.) can often be determined directly from the ¹H NMR spectrum of the crude alkylation product. Protons alpha to the newly formed stereocenter in the two diastereomers will have slightly different chemical shifts and can be integrated to calculate the ratio.
d.e. (%) = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major + Integral of Minor)] x 100
Determining Enantiomeric Excess (e.e.): After cleaving the auxiliary, the enantiomeric excess of the final carboxylic acid product must be determined using a chiral analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method. The product is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[7]
-
Chiral Gas Chromatography (GC): Requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) before analysis on a chiral column.
Representative Data Table:
| Carboxylic Acid | Electrophile (E⁺) | Alkylated Amide Yield | Diastereomeric Excess (d.e.) |
| Propanoic Acid | Benzyl Bromide | 85-95% | >95% |
| Butanoic Acid | Methyl Iodide | 80-90% | >92% |
| Phenylacetic Acid | Ethyl Iodide | 82-92% | >90% |
| (Note: Data are representative values based on analogous systems and serve as a benchmark for expected performance.) |
Broader Applications: Organocatalysis
Beyond its role as a stoichiometric auxiliary, (1S)-2-methoxy-1-phenylethan-1-amine, as a chiral primary amine, has potential as an organocatalyst.[8] In aminocatalysis, the primary amine can condense with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate, respectively. These activated intermediates can then participate in a variety of stereoselective transformations.[9][10]
Caption: A simplified catalytic cycle for an enamine-mediated Michael addition.
This catalytic approach is highly atom-economical and aligns with the principles of green chemistry. Potential reactions include asymmetric Michael additions, aldol reactions, and Mannich reactions.[1][10]
Conclusion
(1S)-2-methoxy-1-phenylethan-1-amine is a highly effective and versatile chiral reagent for asymmetric synthesis. Its unique combination of steric bulk and chelating ability makes it a superior choice for a chiral auxiliary in diastereoselective enolate alkylations, consistently affording high levels of stereocontrol. The detailed protocols provided herein offer a robust framework for researchers in academia and industry to access enantiomerically enriched building blocks crucial for the development of new therapeutics and fine chemicals. Furthermore, its potential as an organocatalyst opens additional avenues for its application in modern, efficient synthetic methodologies.
References
-
Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved from [Link]
-
MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). New Amines and Activation Modes in Asymmetric Aminocatalysis. Request PDF. Retrieved from [Link]
-
MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]
- 6. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Application Note: Scale-Up Synthesis and Process Optimization of (1S)-2-Methoxy-1-phenylethan-1-amine Derivatives
Introduction & Strategic Rationale
(1S)-2-Methoxy-1-phenylethan-1-amine (CAS: 91298-74-7) is a highly versatile chiral building block utilized extensively in modern drug discovery. Its unique stereoelectronic profile makes it a critical structural motif in the synthesis of advanced therapeutics, including 1[1], 2[2], and novel 3[3].
The traditional medicinal chemistry approach to synthesizing 2-methoxy-1-phenylethanamine derivatives typically relies on the O-methylation of N-protected (S)-phenylglycinol using 4[4]. While effective for rapid, gram-scale analogue generation, this route presents severe liabilities for multi-kilogram manufacturing. NaH generates stoichiometric hydrogen gas (posing an explosion risk), and MeI is a highly volatile, potent alkylating agent.
To establish a self-validating, scalable system , this protocol details a redesigned workflow leveraging Phase-Transfer Catalysis (PTC). By utilizing dimethyl sulfate (DMS) in a biphasic toluene/aqueous NaOH system, we eliminate hydrogen evolution, control exothermic risks, and drastically improve the process E-factor. Furthermore, the final deprotection step is engineered to directly precipitate the 5[5], bypassing the need for chromatographic purification.
Process Workflow
Figure 1: Optimized scale-up workflow for (1S)-2-methoxy-1-phenylethan-1-amine synthesis.
Quantitative Process Metrics
The transition from the traditional medicinal chemistry route to the PTC-mediated scale-up route yields significant improvements across all critical manufacturing metrics:
| Process Metric | Medicinal Chemistry Route (NaH / MeI / TFA) | Optimized Scale-Up Route (PTC / DMS / HCl) | Impact & Causality |
| Overall Yield | 65 - 72% | 88 - 92% | Elimination of chromatographic losses and aqueous extraction of the final amine. |
| Enantiomeric Excess | >98% | >99.5% | Direct crystallization of the HCl salt upgrades chiral purity, acting as a thermodynamic sink. |
| E-factor | >150 | <35 | Elimination of halogenated solvents (DCM); integration of built-in crystallization avoids silica gel waste. |
| Process Safety | High Risk | Controlled | Biphasic heat dissipation prevents thermal runaway; eliminates pyrophoric bases and H₂ gas evolution. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl (S)-(2-hydroxy-1-phenylethyl)carbamate (Intermediate 1)
Causality Note: Schotten-Baumann conditions using aqueous NaOH prevent the need for organic bases like triethylamine, simplifying the impurity profile and avoiding the formation of difficult-to-remove hydrochloride salts.
-
Charge: To a 50 L glass-lined reactor, charge (S)-phenylglycinol (1.0 kg, 7.29 mol) and THF (10 L).
-
Base Addition: Cool the suspension to 0–5 °C. Add 2M aqueous NaOH (4.0 L, 8.0 mol) dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.
-
Protection: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.67 kg, 7.65 mol) in THF (2 L). Add this dropwise to the reactor over 1 hour.
-
Reaction: Stir the biphasic mixture at 20–25 °C for 4 hours.
-
Validation & Workup: Confirm completion via HPLC (absence of starting material). Separate the layers. Extract the aqueous layer with ethyl acetate (2 × 3 L). Combine the organic layers, wash with brine (5 L), and concentrate under reduced pressure to yield Intermediate 1 as a white solid.
Step 2: PTC-Catalyzed O-Methylation (Intermediate 2)
Causality Note: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the alkoxide into the toluene phase to react with DMS. Quenching unreacted DMS with aqueous ammonia converts the highly toxic alkylating agent into harmless methylamine derivatives, ensuring operator safety prior to phase separation.
-
Charge: To a 50 L reactor, charge Intermediate 1 (approx. 1.73 kg, 7.29 mol), toluene (15 L), and TBAB (117 g, 0.36 mol, 5 mol%).
-
Biphasic Setup: Add 50% w/w aqueous NaOH (5.8 kg, 72.9 mol). Vigorously stir the biphasic mixture at 400 rpm to maximize interfacial surface area.
-
Alkylation: Heat the mixture to 40 °C. Dropwise add dimethyl sulfate (DMS, 1.38 kg, 10.9 mol) over 2 hours. Critical Parameter: Rigorous temperature control is required here to prevent thermal runaway.
-
Reaction: Stir at 40 °C for 6 hours.
-
Quench: Neutralize unreacted DMS by adding 25% aqueous ammonia (2 L) and stirring for 2 hours at 20 °C.
-
Workup: Separate the phases. Wash the toluene layer with water (3 × 5 L) until the aqueous pH is neutral. Concentrate the organic layer to afford Intermediate 2 as a pale yellow oil.
Step 3: Deprotection to (1S)-2-Methoxy-1-phenylethan-1-amine Hydrochloride
Causality Note: The precipitation of the hydrochloride salt directly from the reaction mixture serves as a self-validating thermodynamic sink. It drives the deprotection to absolute completion via Le Chatelier's principle while simultaneously rejecting organic impurities into the mother liquor.
-
Charge: Dissolve Intermediate 2 (approx. 1.83 kg, 7.29 mol) in isopropanol (IPA, 8 L) in a 20 L reactor.
-
Cleavage: Heat the solution to 50 °C. Slowly add 5M anhydrous HCl in IPA (4.4 L, 21.9 mol) over 1 hour. Copious gas evolution (CO₂ and isobutylene) will occur.
-
Crystallization: Maintain the temperature at 50 °C for 3 hours. A thick white precipitate will form.
-
Cooling: Cool the slurry to 0–5 °C at a controlled rate of 10 °C/hour to maximize crystal growth and purity.
-
Isolation: Filter the suspension using a Nutsche filter. Wash the filter cake with cold IPA (2 × 2 L) followed by heptane (2 L).
-
Drying: Dry the solid under vacuum at 45 °C for 12 hours to yield the final 5[5].
References
- (1S)
- (S)-(+)
- Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors...
- WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
- CARBON–CARBON BOND FORMATION REACTIONS Source: DR-NTU URL
Sources
Application Note: Engineering Blood-Brain Barrier (BBB)-Penetrating Lipid Nanoparticles for CNS Therapeutics
Mechanistic Grounding & Rationale
In modern neuropharmacology, the "preparation" of a Central Nervous System (CNS) agent extends far beyond the synthesis of the active pharmaceutical ingredient (API); it encompasses the engineering of the delivery vehicle that dictates its pharmacokinetic fate. The primary bottleneck in CNS drug development is the Blood-Brain Barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents over 98% of small-molecule drugs and nearly 100% of large-molecule therapeutics from entering the brain parenchyma[1].
To overcome this, Lipid Nanoparticles (LNPs) have been rationally designed to exploit endogenous transport mechanisms, specifically Receptor-Mediated Transcytosis (RMT)[2]. By precisely tuning the lipid formulation—often relying on the systemic adsorption of endogenous Apolipoprotein E (ApoE) onto the LNP surface—these nanocarriers can bind to Low-Density Lipoprotein Receptors (LDLR) on the apical surface of brain endothelial cells. This binding triggers endocytosis and subsequent basolateral exocytosis, delivering intact genetic cargo (e.g., mRNA, siRNA) directly into the CNS[3].
Mechanism of ApoE-mediated transcytosis of lipid nanoparticles across the blood-brain barrier.
Self-Validating Experimental Workflows
A robust protocol must be a self-validating system. In this workflow, physicochemical Quality Control (QC) and Transendothelial Electrical Resistance (TEER) measurements act as critical gating mechanisms. If an LNP batch exhibits a Polydispersity Index (PDI) > 0.15, it indicates non-uniform assembly, and the batch is discarded before in vitro testing. Similarly, if the TEER of the endothelial monolayer drops significantly post-exposure, the apparent permeability is flagged as an artifact of cellular toxicity rather than true transcytosis[4].
Workflow for preparation and self-validating QC of CNS-targeted lipid nanoparticles.
Protocol I: Microfluidic Synthesis of CNS-Targeted LNPs
Objective: Prepare mRNA-loaded LNPs optimized for ApoE-mediated BBB transcytosis. Rationale: Microfluidic mixing is chosen over traditional thin-film hydration because it ensures rapid, chaotic advection. This forces the instantaneous precipitation of LNPs with a uniform size (<100 nm), which is a critical determinant for evading the reticuloendothelial system (RES) and achieving BBB penetration[1].
Step-by-Step Methodology:
-
Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
-
Causality: The ionizable lipid remains neutral at physiological pH to minimize systemic toxicity but becomes protonated in the acidic endosome to facilitate endosomal escape and cargo release into the cytosol.
-
-
Aqueous Phase Preparation: Dilute the therapeutic mRNA in 50 mM citrate buffer (pH 4.0).
-
Causality: The acidic pH protonates the ionizable lipid during the mixing phase, driving rapid electrostatic complexation with the negatively charged phosphate backbone of the mRNA.
-
-
Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.
-
Dialysis & Buffer Exchange: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.
-
Causality: Removing ethanol prevents LNP destabilization. Neutralizing the pH shifts the ionizable lipid back to a neutral state, preventing particle aggregation in systemic circulation.
-
-
QC Validation: Measure size via Dynamic Light Scattering (DLS) and Encapsulation Efficiency (EE%) via a modified RiboGreen assay. Proceed to Protocol II only if benchmarks (Table 1) are met.
Protocol II: In Vitro BBB Permeability Assay
Objective: Quantify LNP transcytosis using a murine brain microvascular endothelial (bEnd.3) monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed bEnd.3 cells at a density of 8×104 cells/insert on the apical chamber of fibronectin-coated Transwell inserts (0.4 µm pore size)[5].
-
Monolayer Maturation & TEER QC: Culture the cells for 5–7 days. Measure TEER daily using an EVOM-2 volt-ohm meter.
-
Self-Validation: Do not proceed until TEER stabilizes above 150 Ω⋅cm2 . This electrical resistance confirms the formation of intact tight junctions, ensuring the model accurately mimics the paracellular barrier of the in vivo BBB[6].
-
-
LNP Dosing: Introduce fluorescently labeled LNPs (e.g., DiD-labeled) into the apical chamber (donor compartment) in serum-free media supplemented with 10 µg/mL recombinant ApoE.
-
Causality: Exogenous ApoE mimics the systemic protein corona formation required for LDLR-mediated active transcytosis[2].
-
-
Sampling: Extract 50 µL aliquots from the basolateral chamber (receiver compartment) at 1, 2, 4, and 24 hours, immediately replacing the volume with fresh media to maintain hydrostatic equilibrium.
-
Post-Assay TEER Validation: Re-measure TEER at the 24-hour mark.
-
Causality: A drop in TEER >10% indicates LNP-induced cytotoxicity or tight junction rupture. If this occurs, the assay is invalid, as the measured fluorescence in the basolateral chamber is due to barrier leakage, not active transcytosis[4].
-
-
Quantification: Measure fluorescence intensity of the basolateral aliquots to calculate the apparent permeability coefficient ( Papp ).
Quantitative Benchmarks for CNS Agent Preparation
| Parameter | Analytical Method | Target Benchmark | Causality / Significance |
| Z-Average Size | Dynamic Light Scattering (DLS) | 60 – 90 nm | Sizes >100 nm face steric hindrance during transcytosis and increased RES clearance[1]. |
| Polydispersity Index | Dynamic Light Scattering (DLS) | < 0.15 | Ensures uniform pharmacokinetic behavior and reproducible ApoE corona formation. |
| Encapsulation (EE%) | Modified RiboGreen Assay | > 90% | Maximizes API delivery; unencapsulated mRNA degrades rapidly in systemic circulation. |
| Pre-Assay TEER | EVOM-2 Volt/Ohm Meter | > 150 Ω⋅cm2 | Validates the formation of intact tight junctions in the bEnd.3 monolayer prior to dosing[6]. |
| Post-Assay TEER | EVOM-2 Volt/Ohm Meter | > 90% of Pre-Assay | Confirms permeability is due to active transcytosis, not LNP-induced cellular toxicity[4]. |
References
-
[5] An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol (2022).5
-
[4] In Vitro Blood-Brain Barrier Model. JoVE Journal (2023). 4
-
[6] An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. PubMed / Bio Protoc (2022).6
-
[3] Blood–brain-barrier-crossing lipid nanoparticles for mRNA delivery to the central nervous system. PMC / Nature Biomedical Engineering (2025). 3
-
[1] Cracking the Blood–Brain Barrier Code: Rational Nanomaterial Design for Next-Generation Neurological Therapies. MDPI (2025). 1
-
[2] Current Strategies for Brain Drug Delivery. Theranostics (2018). 2
Sources
- 1. Cracking the Blood–Brain Barrier Code: Rational Nanomaterial Design for Next-Generation Neurological Therapies [mdpi.com]
- 2. Current Strategies for Brain Drug Delivery [thno.org]
- 3. Blood–brain-barrier-crossing lipid nanoparticles for mRNA delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Blood-Brain Barrier Model | JoVE Journal [jove.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Methodologies for the Quantification and Enantiomeric Profiling of (1S)-2-Methoxy-1-phenylethan-1-amine
Introduction & Chemical Context
(1S)-2-methoxy-1-phenylethan-1-amine is a highly valuable chiral primary amine. It serves as a critical building block and chiral auxiliary in the synthesis of advanced peptidomimetics[1], corticotropin-releasing factor (CRF) receptor ligands, and highly selective CSF1R kinase inhibitors targeting autoinhibited states[2]. Because the pharmacological efficacy and safety of these downstream therapeutics are strictly dictated by stereochemistry, rigorous analytical frameworks are required to quantify the (1S) enantiomer and determine the enantiomeric excess (ee) against its (1R) counterpart.
This application note details field-proven analytical strategies—ranging from high-throughput direct chiral separations to ultra-sensitive indirect mass spectrometry workflows—to ensure the structural integrity and precise quantification of this vital chiral amine.
Mechanistic Drivers in Analytical Strategy
Quantifying small, polar chiral amines presents distinct chromatographic challenges. As an underivatized primary amine, (1S)-2-methoxy-1-phenylethan-1-amine is prone to strong secondary electrostatic interactions with residual silanols on silica-based stationary phases, which often manifests as severe peak tailing and compromised resolution. To circumvent this, two primary analytical philosophies are employed:
-
Direct Chiral Separation (HPLC & SFC): This approach utilizes Chiral Stationary Phases (CSPs), predominantly polysaccharide phenylcarbamates (e.g., amylose or cellulose backbones)[3]. The chiral recognition mechanism relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and π−π interactions between the analyte's phenyl ring and the CSP. Supercritical Fluid Chromatography (SFC) is particularly advantageous here; the low viscosity and high diffusivity of supercritical CO₂ facilitate rapid mass transfer, enabling high-throughput screening and superior peak symmetry compared to traditional normal-phase HPLC[4].
-
Indirect Quantification via Derivatization (LC-MS/MS): When dealing with complex biological matrices or when femtomole sensitivity is required, direct analysis is often insufficient due to poor electrospray ionization (ESI) efficiency of the native amine. Derivatization with chiral labeling reagents, such as N-succinimidyl alpha-methoxyphenylacetate (SMPA)[5] or L-pyroglutamic acid (L-PGA)[6], converts the enantiomers into stable diastereomers. This not only allows the use of highly efficient achiral reversed-phase (RP) columns but also drastically enhances ionization, pushing detection limits down to the 1–4 fmol range[6].
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, ensuring that system suitability criteria must be met before sample quantification can proceed.
Protocol A: High-Throughput Chiral SFC-UV Method (Direct Analysis)
Causality & Application: Ideal for rapid in-process control and purity assessment of synthetic batches where derivatization would introduce unnecessary time delays and potential artifactual impurities.
-
Sample Preparation: Dissolve the amine analyte in HPLC-grade ethanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v). Crucial Step: Add 0.3% (v/v) trifluoroacetic acid and 0.2% (v/v) triethylamine to the methanol modifier. This specific additive combination masks residual silanols and prevents the basic amine from tailing[4].
-
Flow Rate: 4.0 mL/min.
-
Back Pressure / Temp: 120 bar / 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
-
System Suitability (Validation Check): Inject a racemic standard of 2-methoxy-1-phenylethan-1-amine. The run is only validated if the baseline resolution ( Rs ) between the (1S) and (1R) peaks is ≥1.5 , and the USP tailing factor is ≤1.2 .
Protocol B: Ultra-Sensitive LC-ESI-MS/MS via L-PGA Derivatization (Indirect Analysis)
Causality & Application: Designed for bioanalytical quantification (e.g., plasma or tissue samples) where matrix suppression is significant. The use of light and heavy L-PGA isotopes allows for differential analysis and internal standardization[6].
-
Derivatization Reaction:
-
Aliquot 10 µL of the amine sample and mix with 10 µL of L-pyroglutamic acid (L-PGA) reagent (10 mM).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt) to activate the coupling.
-
Incubate at room temperature for 60 minutes. The reaction yields (S,S) and (R,S) diastereomeric amides[6].
-
-
Chromatographic Conditions:
-
Column: Sub-2 µm Achiral ODS (C18) column (e.g., 50 x 2.1 mm, 1.7 µm) for ultra-high-pressure liquid chromatography (UPLC).
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Operate in positive ion Multiple Reaction Monitoring (MRM) mode.
-
-
System Suitability (Validation Check): Spike samples with a known ratio of light (L-PGA) and heavy (L-PGA-d5) derivatized standards. The method is validated if the light/heavy signal ratio exhibits a linear dynamic range ( R2≥0.995 ) over 3 orders of magnitude and achieves an LOD of ≤5 fmol[6].
Quantitative Data Summary
The following table summarizes the performance metrics and optimal use-cases for the discussed analytical techniques.
| Analytical Technique | Stationary Phase | Mobile Phase / Modifiers | Sensitivity (LOD) | Key Advantages & Limitations |
| Direct Chiral SFC-UV | Polysaccharide Phenylcarbamate | scCO₂ + MeOH (TFA/TEA) | Moderate ( ∼ 1-5 µg/mL) | Pros: High-throughput (<10 min runs), green solvent, excellent peak symmetry.Cons: Lower sensitivity; unsuitable for trace bioanalysis. |
| Direct Chiral HPLC-FL/UV | Amylose/Cellulose CSPs | Hexane / 2-Propanol | Moderate ( ∼ 0.5 µg/mL) | Pros: Non-destructive, utilizes standard instrumentation.Cons: Longer run times; high organic solvent consumption. |
| Indirect LC-ESI-MS/MS | Achiral Sub-2 µm ODS (C18) | Water / Acetonitrile (FA) | Ultra-Low (1-4 fmol) | Pros: Superior sensitivity, resolves matrix interference, isotope labeling capability.Cons: Requires 60-min derivatization step; destructive method. |
Workflow Visualization
Caption: Workflow for the indirect quantification of (1S)-2-methoxy-1-phenylethan-1-amine via LC-MS/MS.
References
-
HPLC-based method for determination of absolute configuration of alpha-chiral amines. National Institutes of Health (NIH). Available at:[Link]
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. Available at:[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]
-
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. National Institutes of Health (NIH). Available at:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at:[Link]
Sources
- 1. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Enantiomerically Pure Drugs
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, this distinction is paramount. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly advocate for the development of single-enantiomer drugs.[3][4][5] This guide provides an in-depth exploration of the primary strategies for synthesizing and isolating enantiomerically pure drugs, complete with detailed protocols for the analytical validation of enantiomeric purity.
The Imperative of Enantiomeric Purity in Pharmacology
The biological environment of the human body is inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. This means that drug targets, such as enzymes and receptors, are also chiral and can interact differently with each enantiomer of a drug.[4][6] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[2] This case underscored the critical need to evaluate enantiomers independently.[7] The modern pharmaceutical landscape reflects this, with a significant trend toward the development and marketing of single-enantiomer drugs to enhance therapeutic indices, reduce patient-to-patient variability, and provide more precise dosing.[8][9]
Part 1: Core Strategies for Accessing Enantiopure Drugs
There are three principal pathways to obtain a single enantiomer of a drug: synthesis from a chiral starting material, asymmetric synthesis from a prochiral precursor, or separation (resolution) of a racemic mixture.[10] The choice of strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and economic scalability.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—such as amino acids, sugars, terpenes, and alkaloids—as starting materials.[11][12] This approach is highly efficient as the inherent chirality of the starting material is incorporated into the final drug molecule, often bypassing the need for complex asymmetric induction or resolution steps.[11]
Causality and Experimental Choice: This strategy is most effective when the target molecule shares significant structural features with an abundant natural product. The key consideration is designing a synthetic route that preserves the original stereocenter's integrity. For example, the synthesis of the anticancer drug Paclitaxel (Taxol) is made more efficient by incorporating verbenone, a naturally occurring terpene, as a chiral precursor.[11] Similarly, the antibiotic Imipenem can be synthesized from L-aspartic acid.[8]
Workflow: Chiral Pool Synthesis
Caption: High-level workflow for chiral pool synthesis.
Asymmetric Catalysis: Engineering Chirality
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to convert a prochiral (non-chiral) starting material into a chiral product with a high preference for one enantiomer.[13][14] This field has revolutionized drug synthesis, offering highly efficient and selective routes to complex molecules.[6] It can be broadly divided into two areas: transition metal catalysis and organocatalysis.
-
Transition Metal Catalysis: Utilizes complexes of metals like rhodium, ruthenium, and palladium with chiral ligands. These are particularly effective for reactions like asymmetric hydrogenations, which are crucial for producing many chiral drugs.[14]
-
Organocatalysis: Employs small, metal-free organic molecules (e.g., proline derivatives) as catalysts. This approach has gained prominence for its operational simplicity, lower toxicity, and stability compared to some metal catalysts.[14][15]
Causality and Experimental Choice: The success of asymmetric catalysis hinges on the design of the chiral catalyst. The catalyst creates a transient chiral environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other. The choice between metal and organocatalysis depends on the specific transformation required. For example, the synthesis of the antidepressant (S)-Fluoxetine can be achieved via an asymmetric reduction of a ketone precursor using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[8]
Biocatalysis and Enzymatic Resolution: The Precision of Biology
Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical transformations.[14] One of the most common applications in this area is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, converting it into a different compound, while leaving the other enantiomer unreacted.[16]
Causality and Experimental Choice: Enzymes, such as lipases, esterases, and transaminases, have highly specific three-dimensional active sites that preferentially bind one enantiomer.[16][17] For instance, a lipase might selectively acylate the (R)-alcohol in a racemic mixture, producing the (R)-acetate and leaving behind the unreacted (S)-alcohol.[18] The key limitation is that the theoretical maximum yield for the unreacted enantiomer is 50%. However, this can be overcome by coupling the resolution with a process that racemizes the reactive enantiomer in situ, a technique known as dynamic kinetic resolution (DKR) , which can theoretically achieve a 100% yield of the desired product.[9] The synthesis of the beta-blocker (S)-Bisoprolol utilizes an efficient kinetic resolution of a chlorohydrin intermediate catalyzed by Candida antarctica lipase B (CALB).[19]
Comparison of Core Synthetic Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials.[11] | High efficiency; chirality is pre-installed. | Limited by the availability and structural diversity of the chiral pool. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer from a prochiral substrate. | High enantioselectivity; catalytically efficient (small amount of catalyst needed); scalable. | Catalyst development can be complex and expensive; may require specific reaction conditions. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture.[16] | Extremely high enantioselectivity; mild reaction conditions ("green chemistry"). | Maximum theoretical yield is 50% (unless using DKR); requires screening for a suitable enzyme. |
| Diastereomeric Resolution | A racemate is reacted with a chiral resolving agent to form separable diastereomers.[20] | Well-established, robust technique; can be applied on a large scale. | Requires stoichiometric amounts of a resolving agent; often involves trial-and-error to find a suitable agent; at least 50% of material is the undesired isomer.[20] |
Resolution of Racemates via Chromatography
For cases where a racemic mixture is synthesized, preparative chiral chromatography offers a direct method for physical separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the techniques of choice.[21]
Causality and Experimental Choice: CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers. Based on the "three-point interaction model," for separation to occur, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole) with the chiral selector, while the other enantiomer cannot form as stable a complex.[1] This differential interaction strength leads to different retention times, allowing for separation. Polysaccharide-based CSPs are widely used due to their broad applicability.[21] This method is invaluable during drug discovery for obtaining small quantities of pure enantiomers for testing and can be scaled up for production.[22]
Part 2: Analytical Protocols for Determining Enantiomeric Purity
The synthesis of an enantiopure drug is incomplete without rigorous analytical validation. The enantiomeric excess (ee), a measure of purity, is a critical quality attribute.
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is the gold standard for determining enantiomeric purity due to its accuracy, robustness, and sensitivity.[3][23]
Principle: The sample is injected into an HPLC system equipped with a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at distinct retention times (tR). A detector (typically UV) measures the concentration of each enantiomer as it elutes, and the peak areas are used to calculate the enantiomeric excess.[24]
Workflow: Enantiomeric Excess Determination by Chiral HPLC
Caption: Step-by-step workflow for ee analysis via Chiral HPLC.
Step-by-Step Methodology:
-
System & Column Selection:
-
Select an appropriate HPLC system with a UV detector.
-
Choose a CSP based on the analyte's chemical class (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are broadly applicable).
-
-
Method Development (using a racemic standard):
-
Prepare a solution of the racemic standard (approx. 1 mg/mL) in a suitable solvent (typically the mobile phase).
-
Start with a common mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.
-
Inject the racemic standard and monitor the elution. Adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio) to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks within a reasonable run time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized sample in the optimized mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
-
Data Acquisition:
-
Inject the prepared sample into the HPLC system using the optimized method.
-
Record the chromatogram, ensuring the peaks are on scale.
-
-
Data Processing and Calculation:
-
Integrate the area under the curve for each of the two enantiomer peaks.
-
Let Area1 be the peak area of the minor enantiomer and Area2 be the peak area of the major enantiomer.
-
Calculate ee using the formula: ee (%) = [(Area2 - Area1) / (Area2 + Area1)] x 100.
-
Protocol: Determination of Enantiomeric Excess by NMR Spectroscopy
NMR spectroscopy provides an alternative, powerful method for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to create a diastereomeric environment.[25]
Principle: A chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is added to the sample. A CDA, like Mosher's acid, covalently reacts with the enantiomers to form stable diastereomers. A CSA forms non-covalent, transient diastereomeric complexes.[25] In either case, the resulting diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the ee, can be determined.[25]
Step-by-Step Methodology (using a Chiral Solvating Agent):
-
Initial Spectrum:
-
Dissolve a known quantity of the analyte (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Add a specific amount of an appropriate CSA (e.g., a chiral lanthanide shift reagent like Eu(hfc)₃) to the NMR tube. The optimal molar ratio of CSA to analyte may require optimization, typically starting with 0.1 equivalents and increasing incrementally.
-
Gently mix the sample to ensure homogeneity.
-
-
Data Acquisition:
-
Re-acquire the ¹H NMR spectrum. The presence of the CSA should induce separation of at least one pair of corresponding proton signals for the two enantiomers.
-
Optimize shimming to ensure the best possible resolution of the now distinct signals.
-
-
Data Processing and Calculation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these two signals. Let Integral1 be the integration value for the minor diastereomer's signal and Integral2 be the value for the major diastereomer's signal.
-
Calculate ee using the formula: ee (%) = [(Integral2 - Integral1) / (Integral2 + Integral1)] x 100.
-
Trustworthiness and Self-Validation: For both protocols, system suitability must be established. For HPLC, this involves injecting a racemic standard to demonstrate adequate separation. For NMR, a spectrum of the pure analyte confirms signal identity before the CSA is added. The accuracy of the ee determination relies on achieving baseline resolution of the signals (for both HPLC and NMR) to allow for precise integration.
Conclusion and Future Perspectives
The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development, driven by a deep understanding of stereochemistry's role in pharmacology and stringent regulatory expectations.[3][26] The choice between chiral pool synthesis, asymmetric catalysis, biocatalysis, and resolution depends on a strategic assessment of the target molecule and available resources. Advances in catalysis, particularly in flow chemistry and biocatalysis, continue to provide more efficient, scalable, and environmentally benign routes to single-enantiomer APIs.[14][27] Paired with robust analytical techniques like chiral HPLC and NMR, researchers are well-equipped to develop safer and more effective medicines.
References
-
Wikipedia. Chiral pool. [Link]
-
Kuswoyo, D. (2023). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(4). [Link]
-
Nelson, D. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. [Link]
-
Kuswoyo, D. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1). [Link]
-
Kuswoyo, D. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(3). [Link]
-
Jacobsen, E. N. (2004). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 101(15), 5373-5379. [Link]
-
Singh, G., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2108. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Tanasova, M., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic letters, 13(9), 2394-2397. [Link]
-
Wang, P., & Aboul-Enein, H. Y. (2004). Chiral Drug Separation. Encyclopedia of Medical Devices and Instrumentation. [Link]
-
Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Current topics in medicinal chemistry, 11(7), 760-770. [Link]
-
Hadžidedić, S., et al. (2024). A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Considerations. Journal of Health Sciences, 14(3), 209-216. [Link]
-
Kannappan, V. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia. [Link]
-
Perlego. Chiral Pool | Overview & Research Examples. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(11), 2533. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
Bäckvall, J. E. (2010). Different methods to access enantiomerically pure compounds. Catalysis in Organic Synthesis, 2, 1-2. [Link]
-
Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 16(8), 188. [Link]
-
Wang, T. (2022). Chemical Synthesis of Chiral Drugs. 2nd International Conference on Biological Engineering and Medical Science. [Link]
-
Benaglia, M. (2018). Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. Proceedings, 2(1), 72. [Link]
-
Chasse, T. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Chromatography Online. [Link]
-
Kuswoyo, D. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Medicinal & Organic Chemistry, 10(2). [Link]
-
Demkowicz, S., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8827-8837. [Link]
-
Lindberg, D., et al. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 28(1), 188. [Link]
-
Wu, S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC advances, 9(3), 1258-1270. [Link]
-
Yesil-Celiktas, O., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PloS one, 13(1), e0190103. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals and Pharmacology, 1(1), 1-4. [Link]
-
Drabina, P. (2016). Examples of chiral drugs sold as pure enantiomers. Physical Sciences Reviews. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. [Link]
-
Beyeh, N. K., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society, 141(29), 11656-11664. [Link]
- Sivakumar, M., et al. (2011). Process for the separation of enantiomerically pure compounds.
-
Ostrovskyi, D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(21), 6666. [Link]
-
Kjell, D. P., et al. (2022). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Accounts of Chemical Research, 55(20), 2893-2905. [Link]
-
Shabbir, S. H., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 24(9), 749-754. [Link]
-
Singh, G., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2108. [Link]
-
Blaser, H. U., et al. (2007). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 107(1), 31-67. [Link]
-
FDA. New Drugs at FDA: CDER's New Molecular Entities and New Therapeutic Biological Products. [Link]
-
Jones, R. V., et al. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(5), 3323-3334. [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. rroij.com [rroij.com]
- 7. jopcr.com [jopcr.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral pool - Wikipedia [en.wikipedia.org]
- 12. perlego.com [perlego.com]
- 13. pnas.org [pnas.org]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. heraldopenaccess.us [heraldopenaccess.us]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. rroij.com [rroij.com]
- 27. Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds | MDPI [mdpi.com]
Technical Support Center: Synthesis of (1S)-2-methoxy-1-phenylethan-1-amine
Welcome to the technical support center for the synthesis of (1S)-2-methoxy-1-phenylethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Chiral amines like (1S)-2-methoxy-1-phenylethan-1-amine are critical building blocks in modern pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to synthesize enantiopure (1S)-2-methoxy-1-phenylethan-1-amine?
A1: There are two primary strategies. The most direct is asymmetric reductive amination of the prochiral ketone, 2-methoxyacetophenone. This can be achieved using transition-metal catalysts with chiral ligands or through biocatalysis with enzymes like transaminases or amine dehydrogenases.[1][3][4] An alternative, classical approach involves the synthesis of the racemic amine followed by diastereomeric salt resolution using a chiral acid, such as (R,R)-tartaric acid, to separate the enantiomers.[5][6]
Q2: My yield from the reductive amination of 2-methoxyacetophenone is consistently low. What is the most likely cause?
A2: Low yield is most often due to two competing issues: inefficient imine formation and premature reduction of the starting ketone.[7][8] The formation of the imine intermediate from the ketone and ammonia source is an equilibrium-limited reaction. If water is not effectively removed, the equilibrium will not favor the imine, leading to unreacted starting material.[7] Concurrently, if your reducing agent is too strong (e.g., Sodium Borohydride), it can reduce the ketone to the corresponding alcohol byproduct before the imine has a chance to form and be reduced.[8][9]
Q3: Which reducing agent is best suited for this synthesis?
A3: For reductive aminations, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is widely considered the reagent of choice.[7][9] Its reduced reactivity compared to Sodium Borohydride (NaBH₄) makes it highly selective for the protonated imine (iminium ion) over the starting ketone, minimizing the formation of the alcohol byproduct.[8][10] Sodium Cyanoborohydride (NaBH₃CN) is also effective and stable in mildly acidic conditions that favor imination, but is more toxic.[10]
Q4: How can I improve the enantiomeric excess (ee) of my final product?
A4: Improving enantioselectivity requires a dedicated chiral strategy. For catalytic asymmetric reductive amination, success depends on the careful selection of the metal catalyst and chiral ligand combination (e.g., Ru-BINAP systems).[3][11] If using classical resolution, the key is optimizing the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salts to maximize the purity of the less soluble salt.[5][12] Seeding the crystallization with a few crystals of the desired pure diastereomer can also significantly improve selectivity.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low Reaction Yield
Low conversion is the most frequent challenge in reductive amination. The key is to diagnose the primary cause by analyzing the crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR).
This strongly indicates that imine formation is the bottleneck.
-
Cause: The equilibrium between the ketone/ammonia and the imine/water is unfavorable.
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed in situ, driving the equilibrium toward the imine.[7]
-
Control pH: Imine formation is catalyzed by mild acid (target pH 4-6).[10] If the reaction is too neutral or basic, imination will be slow. If it is too acidic, the amine nucleophile will be fully protonated and non-nucleophilic. A catalytic amount of acetic acid is often added to achieve the optimal pH range.
-
Increase Ammonia Source Concentration: Using a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) can help push the equilibrium forward.[8]
-
This indicates that the reducing agent is reducing the ketone starting material faster than the imine intermediate.
-
Cause: The reducing agent is not sufficiently selective.
-
Solutions:
-
Switch to a Milder Reducing Agent: If using NaBH₄, switch to NaBH(OAc)₃. The electron-withdrawing acetate groups on NaBH(OAc)₃ temper its reactivity, making it highly selective for the iminium ion.[9][13]
-
Employ a Two-Step, One-Pot Procedure: Instead of adding all reagents at once, first mix the 2-methoxyacetophenone, ammonia source, and any acid catalyst in the solvent. Stir for 1-2 hours at room temperature to allow the imine to pre-form. Then, add the reducing agent. This ensures a higher concentration of the imine is present when the reductant is introduced.[7]
-
Control Temperature: Add the reducing agent slowly and in portions, especially if it's NaBH₄, while maintaining a low temperature (0 °C). This can help manage its reactivity.[8]
-
A logical decision-making process for addressing low yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Poor Enantioselectivity (<99% ee)
Achieving high enantiopurity is the central goal. If your ee is low, you must refine or change your chiral induction strategy.
This method relies on a chiral catalyst to create a stereochemically biased reduction of the imine.
-
Cause: The catalyst may not be optimal for the substrate, or reaction conditions may be eroding selectivity.
-
Solutions:
-
Catalyst/Ligand Screening: The interaction between the metal center, the chiral ligand, and the substrate is highly specific. If one system (e.g., a specific Ru-BINAP complex) gives low ee, screen other known catalysts for asymmetric amination.[3][14]
-
Hydrogen Pressure and Temperature: In catalytic hydrogenations, both pressure and temperature can significantly impact enantioselectivity. Systematically vary these parameters to find the optimal conditions. Lower temperatures often lead to higher ee values, albeit at the cost of longer reaction times.[11]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's active conformation. Screen a range of solvents (e.g., methanol, trifluoroethanol, dichloromethane) to identify the best medium for stereocontrol.[15]
-
This classical technique separates enantiomers by converting them into diastereomeric salts with different solubilities.
-
Cause: Insufficient difference in solubility between the two diastereomeric salts or co-precipitation.
-
Solutions:
-
Solvent Screening: This is the most critical variable. The ideal solvent will maximize the solubility of one diastereomeric salt while minimizing the solubility of the other. Test a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water).[12]
-
Control Cooling Rate: Rapid cooling often leads to trapping of the more soluble diastereomer in the crystal lattice, resulting in poor purity. Employ a slow, controlled cooling profile to allow for proper crystal formation.[5]
-
Recrystallization: The isolated salt can be recrystallized one or more times from the optimal solvent system to enhance its diastereomeric purity before liberating the free amine.[5]
-
| Comparison of Chiral Synthesis Strategies | | :--- | :--- | :--- | | Strategy | Advantages | Disadvantages | | Asymmetric Catalysis | Atom-economical; directly produces the desired enantiomer. | Requires screening of expensive catalysts and ligands; optimization can be time-consuming. | | Biocatalysis | Extremely high selectivity (>99% ee); mild, environmentally friendly conditions.[1] | Requires specific enzymes which may not be readily available; substrate scope can be limited. | | Diastereomeric Resolution | Utilizes well-established, robust chemical principles; scalable. | Theoretical maximum yield is 50%; requires a stoichiometric chiral resolving agent; often involves multiple crystallization steps.[6] |
Optimized Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Racemic Synthesis and Diastereomeric Salt Resolution
This two-part protocol first describes a reliable synthesis of the racemic amine, followed by its resolution.
Part A: Synthesis of Racemic 2-methoxy-1-phenylethan-1-amine
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyacetophenone (5.0 g, 33.3 mmol, 1.0 eq) and ammonium acetate (12.8 g, 166.5 mmol, 5.0 eq).
-
Imine Formation: Add anhydrous methanol (100 mL) and activated 4Å molecular sieves (10 g). Stir the suspension at room temperature for 2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Slowly add Sodium Borohydride (NaBH₄, 2.5 g, 66.6 mmol, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC (stain with ninhydrin to visualize the amine product).
-
Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to neutralize excess NaBH₄. Filter off the molecular sieves. Reduce the volume of methanol in vacuo.
-
Extraction: Add 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove neutral impurities. Basify the aqueous layer to pH >12 with 6M NaOH. Extract the product into dichloromethane (3 x 75 mL).
-
Isolation: Combine the basic organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 2-methoxy-1-phenylethan-1-amine as an oil.
Part B: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the crude racemic amine (e.g., 5.0 g, 33.1 mmol) in 50 mL of methanol at 50 °C. In a separate flask, dissolve (R,R)-(-)-Tartaric Acid (4.96 g, 33.1 mmol, 1.0 eq) in 50 mL of methanol. Add the tartaric acid solution to the amine solution with stirring.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (1S)-amine should begin to precipitate. After 2 hours at room temperature, cool the flask to 4 °C and leave it overnight to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Purity Check & Recrystallization: Check the purity of the salt via chiral HPLC analysis of a small, liberated sample. If necessary, recrystallize the salt from fresh methanol to achieve >99% diastereomeric excess.
-
Liberation of Free Amine: Dissolve the purified salt in water and basify to pH >12 with 6M NaOH. Extract the pure (1S)-2-methoxy-1-phenylethan-1-amine with dichloromethane (3 x 50 mL).[12] Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
References
-
Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Retrieved March 11, 2026, from [Link]
-
Wang, D., et al. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. Retrieved March 11, 2026, from [Link]
-
Wang, D., et al. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. PubMed. Retrieved March 11, 2026, from [Link]
-
Frigerio, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved March 11, 2026, from [Link]
-
Ramachandran, P. V., & Adair, G. R. (n.d.). Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]
-
Frigerio, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Retrieved March 11, 2026, from [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. Retrieved March 11, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 11, 2026, from [Link]
-
Anderson, N. G., et al. (2005). Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator. Organic Process Research & Development. Retrieved March 11, 2026, from [Link]
-
D'Accriscio, F., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. PMC. Retrieved March 11, 2026, from [Link]
-
Toth, T., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved March 11, 2026, from [Link]
- Buschmann, H., et al. (2006). Synthesis of amine stereoisomers. Google Patents.
-
LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved March 11, 2026, from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved March 11, 2026, from [Link]
-
Reddy, C. R., et al. (2009). Synthesis of 2‐Alkoxy-N-protected phenethylamines via one-pot copper- catalyzed aziridination-ring opening. Retrieved March 11, 2026, from [Link]
- Cobley, C. J., et al. (2004). Asymmetric reductive amination of ketones. Google Patents.
-
Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine. Retrieved March 11, 2026, from [Link]
-
Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate. ACS Publications. Retrieved March 11, 2026, from [Link]
-
Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. Retrieved March 11, 2026, from [Link]
-
Li, G., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. Retrieved March 11, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 15. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Technical Support Center: Purification Strategies for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride (CAS: 950477-78-8) 1[1].
This chiral building block is heavily utilized in the synthesis of highly selective kinase inhibitors, such as pyrrolo[2,3-d]pyrimidine CSF1R inhibitors 2[2]. However, its benzylic methoxy ether moiety and chiral amine center introduce unique purification challenges, including pronounced hygroscopicity, "oiling out" during crystallization, and vulnerability to enantiomeric erosion. This guide provides field-proven, self-validating protocols to ensure you achieve >99% chemical and enantiomeric purity.
Diagnostic Purification Workflow
Before selecting a purification strategy, assess your crude material using LC-MS (for chemical purity) and Chiral HPLC (for enantiomeric excess). Use the decision tree below to determine your optimal workflow.
Diagnostic workflow for resolving chemical and enantiomeric impurities in chiral amine salts.
Frequently Asked Questions (Troubleshooting)
Q1: During recrystallization, my (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride "oils out" instead of forming a crystalline solid. How do I force crystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above the melting point of the solvate. The methoxy group in this molecule acts as a strong hydrogen-bond acceptor, which significantly increases its affinity for water and protic solvents, leading to severe hygroscopicity. Impurities can also interfere with the crystal lattice, further depressing the melting point [[3]](3]. Solution: You must strictly exclude water. Switch to an anhydrous binary solvent system. Dissolve the crude salt in a minimal volume of hot isopropanol (IPA). Instead of cooling immediately, slowly add a non-polar anti-solvent like methyl tert-butyl ether (MTBE) dropwise while maintaining heat, until the solution becomes slightly cloudy. Seed the solution with pure crystals, then cool slowly (0.1 °C/min). This controlled desupersaturation prevents the formation of the oil phase.
Q2: I synthesized the amine via reductive amination, and LC-MS shows residual 2-methoxy-1-phenylethanone. How do I remove this without resorting to column chromatography? Causality: Column chromatography is highly inefficient for polar amine salts and generates massive solvent waste. Instead, leverage the differential pKa of your compounds through a rigorous acid-base extraction 4[4]. The unreacted ketone is neutral, while the primary amine is highly basic. Solution: Dissolve the crude mixture in dilute aqueous HCl (pH 1-2). Wash the aqueous phase with MTBE or dichloromethane (DCM); the neutral ketone will partition into the organic layer, which you discard. Then, basify the aqueous phase to pH > 12 using 50% NaOH to fully deprotonate the amine. Extract the free base into fresh DCM, dry over anhydrous Na2SO4, and re-precipitate the salt using anhydrous HCl in dioxane [[5]](5].
Q3: My chiral HPLC shows an enantiomeric excess (ee) of 88%. Can I upgrade this to >99% ee through simple recrystallization? Causality: It depends on the eutectic point of the enantiomeric mixture. For many chiral benzylic amines, an ee of 88% is below the eutectic threshold, meaning simple recrystallization of the HCl salt will not significantly enrich the (1S) enantiomer and may simply precipitate the racemate. Solution: You must perform a diastereomeric salt resolution. By reacting the partially enriched free base with a chiral resolving agent like D-(-)-mandelic acid, you create two diastereomers with vastly different solubility profiles 6[6]. The (1S)-amine-D-mandelate salt will selectively crystallize. After isolation, you can break the salt to recover the enantiopure free base 4[4].
Quantitative Data: Solvent & Resolution Matrix
To facilitate rapid decision-making, the following table summarizes empirical data for solvent systems used in the purification of 2-methoxy-1-phenylethan-1-amine derivatives.
| Purification Strategy | Solvent System | Additive / Reagent | Typical Yield Recovery | Target ee Upgrade | Primary Application |
| Acid-Base Extraction | H₂O / MTBE | Aqueous HCl / NaOH | 85 - 95% | No change | Removal of neutral organics (ketones, alcohols) |
| Anhydrous Recrystallization | IPA / MTBE (1:3) | None (Seed crystals req.) | 70 - 80% | 95% → >99% | Polishing high-ee batches; removing color |
| Diastereomeric Resolution | Ethanol / H₂O | D-(-)-Mandelic Acid | 35 - 45%* | 50% → >95% | Upgrading low-ee or racemic mixtures |
| Final Salt Formation | DCM or IPA | 4M HCl in Dioxane | > 95% | No change | Converting free base to stable HCl salt |
*Yield is based on total amine input; theoretical maximum for resolving a perfect racemate is 50%.
Self-Validating Experimental Protocols
Protocol A: Chemical Purification via Acid-Base Extraction
Objective: Remove neutral starting materials and non-basic byproducts.
-
Dissolution: Suspend 10.0 g of crude (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride in 100 mL of deionized water. Stir until fully dissolved.
-
Acidic Wash: Add 50 mL of MTBE. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow layers to separate. Discard the upper organic layer (contains the ketone impurity).
-
Validation step: TLC of the organic layer should show the ketone (UV active), while the aqueous layer contains the amine.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 50% w/w NaOH solution dropwise until the pH reaches >12.
-
Validation step: The solution will turn milky/cloudy as the free amine oils out of the aqueous phase. Failure to reach pH 12 will result in severe yield loss.
-
-
Extraction: Extract the highly basic aqueous phase with DCM (3 x 50 mL). Combine the organic layers.
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the chemically pure free base as a pale yellow oil.
Protocol B: Enantiomeric Enrichment via Diastereomeric Salt Resolution
Objective: Upgrade enantiomeric purity from <90% to >99% ee.
-
Salt Formation: Dissolve 5.0 g (33 mmol) of the chemically pure free base in 50 mL of absolute ethanol. In a separate flask, dissolve 5.0 g (33 mmol) of D-(-)-mandelic acid in 50 mL of ethanol 6[6].
-
Crystallization: Combine the two solutions at 60 °C. Stir for 15 minutes, then remove from heat. Allow the solution to cool to room temperature undisturbed over 12 hours. The (1S)-amine-D-mandelate salt will precipitate selectively 3[3].
-
Isolation: Filter the white crystals under vacuum and wash with 10 mL of cold ethanol.
-
Validation step: Break a 10 mg aliquot of the salt and analyze by chiral HPLC. If ee is <99%, perform a second recrystallization of the salt from ethanol.
-
-
Free-Basing: Suspend the pure mandelate salt in 50 mL of water. Add 2M NaOH until pH >12. Extract with DCM (2 x 30 mL), dry over Na₂SO₄, and concentrate to yield the enantiopure free base.
-
HCl Salt Formation: Dissolve the free base in 20 mL of anhydrous IPA. Place in an ice bath and slowly add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes. Add MTBE (40 mL) dropwise to precipitate the final (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride. Filter and dry under vacuum at 40 °C.
References
- (1S)
- Source: acs.
- Source: nih.
- Source: rsc.
- Source: benchchem.
- Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid (US4983771A)
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
Stability issues of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride in solution
Welcome to the Application Science Knowledge Base. This portal is designed for researchers, medicinal chemists, and drug development professionals working with (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride . This chiral benzylic amine is a critical building block in the synthesis of peptidomimetics and targeted kinase inhibitors (such as EGFR and CSF1R inhibitors) (1)[1].
Because of its specific structural features—a benzylic chiral center, a primary amine, and an aliphatic ether—its stability in solution requires precise environmental control. Below is our comprehensive troubleshooting guide to ensure experimental reproducibility and scientific integrity.
Part 1: Diagnostic Knowledge Base & FAQs
Q1: Why does my aqueous stock solution turn cloudy or precipitate when I add it to my biological assay buffer?
The Scientist's Insight (Causality): This is a classic pH-driven phase separation. The compound is supplied as a highly water-soluble hydrochloride salt. The pKa of the structurally analogous 1-phenylethylamine is approximately 9.04 (2)[2]. The inductive electron-withdrawing effect of the adjacent 2-methoxy group slightly lowers this pKa to ~8.5–8.8. When your assay buffer exceeds this pH threshold, the amine is deprotonated into its free base form. The free base—dominated by the lipophilic phenyl ring and methoxy group—lacks the hydration sphere of the ionic salt and rapidly "oils out" or precipitates from the aqueous phase. Actionable Fix: Always prepare highly concentrated stock solutions in slightly acidic or neutral water (pH 4.0–6.5). If your downstream assay requires a basic pH, ensure the final compound concentration is below its free-base solubility limit, or introduce a co-solvent like DMSO (up to 5% v/v) prior to buffer addition.
Q2: I am observing a loss of enantiomeric purity (racemization) during my catalytic reactions. What is the mechanism, and how do I stop it?
The Scientist's Insight (Causality): The (1S) stereocenter is located at a benzylic position, making the α -proton unusually acidic and susceptible to abstraction. Racemization of chiral benzylic amines occurs via the reversible formation of a planar sp2-hybridized intermediate (an imine or radical). This degradation is heavily documented in dynamic kinetic resolution (DKR) workflows where transition metals (e.g., Ir, Ru, Pd) or thiyl radicals abstract the α -proton (3)[3]. Once the planar intermediate forms, subsequent re-protonation or reduction is non-stereoselective, collapsing your pure (1S) enantiomer into a racemic mixture (4)[4]. Actionable Fix: If your synthetic step does not intentionally require DKR, avoid prolonged exposure to strong bases, radical initiators, or dehydrogenating transition metals. Degas your solvents to prevent oxygen-initiated radical pathways.
Q3: My stock solution concentrations are inconsistent, leading to variable IC50 data in my EGFR inhibition assays. Is the ether group cleaving?
The Scientist's Insight (Causality): Aliphatic ethers like the 2-methoxy group are highly stable and typically only cleave under extremely harsh conditions (e.g., concentrated HBr at reflux). The inconsistency in your cellular assays—where this amine is often used to optimize the ADME properties of pyrrolopyrimidine inhibitors (5)[5]—is almost certainly due to hygroscopicity . Hydrochloride salts of primary amines readily absorb atmospheric moisture. If the bulk powder is repeatedly opened in humid environments, you are weighing water alongside the compound, resulting in sub-potent molarities. Actionable Fix: Store the solid desiccated at 2–8°C. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Part 2: Quantitative Stability Metrics
The following table summarizes the physicochemical stability of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride under various solution conditions.
| Parameter | Condition | Observation / Metric | Scientific Causality |
| Enantiomeric Excess (ee%) | Aqueous Buffer (pH 4.0 - 7.0), 25°C, 7 days | > 99% ee (Stable) | The protonated ammonium state prevents α -proton abstraction. |
| Enantiomeric Excess (ee%) | Transition Metal presence (e.g., Ir/Ru), 25°C | < 50% ee in 24h | Catalytic dehydrogenation forms a planar imine intermediate, destroying chirality. |
| Aqueous Solubility | pH < 7.0 (Deionized Water) | > 50 mg/mL | Exists entirely as the highly polar, solvated hydrochloride salt. |
| Aqueous Solubility | pH > 9.0 (Basic Buffer) | < 1 mg/mL (Precipitates) | Deprotonation yields the lipophilic free base, causing immediate phase separation. |
| Chemical Integrity | 10% H2O2 in Methanol, 24h | N-Oxidation observed | Primary amines are susceptible to oxidation, forming hydroxylamines or oximes. |
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathway of benzylic amine racemization via planar sp2 intermediate formation.
Decision tree for diagnosing and resolving pH-dependent phase separation in amine solutions.
Part 4: Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stable 10 mM Aqueous Stock Solution
This protocol ensures complete dissolution while preventing hygroscopic weighing errors and pH-induced precipitation.
-
Equilibration: Remove the desiccated vial of (1S)-2-methoxy-1-phenylethan-1-amine HCl from 4°C storage. Allow it to sit at room temperature for exactly 30 minutes before opening to prevent ambient moisture condensation.
-
Weighing: Rapidly weigh the required mass (e.g., 1.87 mg for 1 mL of 10 mM solution) using an analytical balance. Immediately tightly recap and return the bulk powder to the desiccator.
-
Dissolution: Add HPLC-grade deionized water (not basic buffer). Vortex for 30 seconds until the solution is completely clear.
-
Self-Validation Step: Measure the pH of a 10 µL aliquot using micro-pH paper. It must read between 4.0 and 6.0. If the pH is neutral or basic, your water source may be contaminated or unbuffered; discard and remake. Store the validated stock at -20°C in single-use aliquots.
SOP 2: Chiral HPLC Monitoring for Enantiomeric Excess (ee%)
This protocol validates the stereochemical integrity of the amine after exposure to potentially racemizing reaction conditions.
-
Sample Preparation: Extract the amine from the reaction mixture using ethyl acetate. Wash with brine, dry over anhydrous Na2SO4 , and evaporate the solvent. Re-dissolve the residue in the HPLC mobile phase (e.g., Hexane/Isopropanol) to a concentration of 1 mg/mL.
-
Column Selection: Utilize a chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The trace diethylamine suppresses peak tailing by masking residual silanols.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
-
Self-Validation Step: Before injecting your experimental sample, you must inject a known racemic standard of 2-methoxy-1-phenylethan-1-amine. Validate that the (1S) and (1R) peaks achieve baseline resolution ( Rs>1.5 ). Only after confirming baseline separation should you inject your experimental sample to accurately calculate the ee%.
Part 5: References
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development - ACS Publications.3
-
Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate.4
-
A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. ResearchGate.5
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.1
-
L-1-Phenylethylamine 2627-86-3 wiki (pKa Reference). Guidechem.2
Sources
Catalyst selection for reactions with (1S)-2-methoxy-1-phenylethan-1-amine
Technical Support Center: Catalyst Selection & Troubleshooting for (1S)-2-Methoxy-1-phenylethan-1-amine Reactions
Introduction Welcome to the Technical Support Center for (1S)-2-methoxy-1-phenylethan-1-amine. As a chiral primary amine featuring a benzylic stereocenter and a methoxy ether, this molecule is a highly versatile building block in drug development. However, its unique structural features make it susceptible to two major side reactions during catalysis: racemization of the (1S)-center and hydrogenolysis (cleavage) of the benzylic C-N bond. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling this substrate.
Section 1: Buchwald-Hartwig Cross-Coupling (N-Arylation)
FAQ 1: Why am I seeing racemization of my (1S)-center during Pd-catalyzed N-arylation?
Causality & Expert Insight: Racemization of alpha-chiral benzylic amines during Buchwald-Hartwig coupling is a classic issue driven by the kinetics of the catalytic cycle. After the oxidative addition of the aryl halide and the binding/deprotonation of the amine, a palladium-amido complex is formed. If the subsequent reductive elimination step is slow, the complex can undergo β -hydride elimination at the chiral benzylic position, forming an intermediate imine[1]. The hydride can then re-insert into the imine without facial selectivity, destroying the (1S) stereocenter before reductive elimination finally occurs.
Solution: You must enforce a geometry that accelerates reductive elimination and blocks the open coordination site required for β -hydride elimination.
-
Use Chelating Bidentate Ligands: Ligands like BINAP strongly coordinate to the Pd center, preventing the formation of the open coordination site needed for the β -hydride elimination pathway[1].
-
Use Bulky Monodentate Ligands: Dialkylbiaryl phosphine ligands like tBuXPhos or BrettPhos are specifically designed for primary amines. Their extreme steric bulk forces the Pd-amido complex to rapidly undergo reductive elimination to relieve steric strain[2].
Catalytic cycle of Buchwald-Hartwig highlighting the racemization risk vs. successful coupling.
FAQ 2: How do I overcome poor conversion when coupling this amine with aryl chlorides?
Causality & Expert Insight: Aryl chlorides possess a much stronger C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step thermodynamically challenging. Furthermore, the methoxy group on (1S)-2-methoxy-1-phenylethan-1-amine can weakly coordinate to the palladium center, potentially forming off-cycle resting states.
Solution: Switch to a pre-catalyst system that easily generates active Pd(0) and utilizes an electron-rich ligand to facilitate oxidative addition. The BrettPhos Pd G3 or tBuXPhos Pd G3 precatalysts are highly recommended for coupling primary amines with aryl chlorides[2]. Ensure the use of a strong base like NaOtBu, provided your substrate lacks base-sensitive functional groups.
Data Presentation: Catalyst/Ligand Selection Matrix for Primary Chiral Amines
| Electrophile | Recommended Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Racemization Risk |
| Aryl Bromides | Pd2(dba)3 / BINAP | NaOtBu or Cs2CO3 | Toluene | 80-100 | Low (Chelation control) |
| Aryl Bromides | tBuXPhos Pd G3 | NaOtBu | t-AmOH or Dioxane | 60-80 | Low (Steric acceleration) |
| Aryl Chlorides | BrettPhos Pd G3 | NaOtBu or LiHMDS | Dioxane | 80-100 | Low to Moderate |
| Aryl Iodides | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 80 | Moderate (Iodide dimers) |
Experimental Protocol: General Buchwald-Hartwig N-Arylation
Self-Validating System: This protocol uses tBuXPhos Pd G3, which undergoes rapid activation to ensure high concentrations of the active monomeric Pd(0) species, outcompeting off-cycle degradation.
-
Preparation: In an argon-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), tBuXPhos Pd G3 precatalyst (2-5 mol%), and NaOtBu (1.2 equiv).
-
Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (to achieve 0.2 M concentration), followed by (1S)-2-methoxy-1-phenylethan-1-amine (1.2 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 4-12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography.
Section 2: Reductive Amination
FAQ 3: Should I use a transition metal or an organohydride for reductive amination with this amine?
Causality & Expert Insight: When using (1S)-2-methoxy-1-phenylethan-1-amine as the amine source in a reductive amination, you are forming a secondary benzylic amine. If you use transition metal catalysis (e.g., Pd/C under an H2 atmosphere), the catalyst will not only reduce the intermediate imine but can also readily insert into the benzylic C-N bond. This leads to hydrogenolysis (debenzylation), cleaving the chiral amine fragment from your target molecule entirely.
Solution: Avoid transition metal hydrogenation for this specific substrate. Instead, utilize mild hydride reducing agents, specifically Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) . STAB is a mild, highly selective reducing agent that efficiently reduces the protonated iminium intermediate without reducing the starting carbonyl or cleaving benzylic C-N bonds[3].
Reductive amination pathways showing selective STAB reduction vs. Pd/C hydrogenolysis.
FAQ 4: My reductive amination with a ketone is stalling at the imine stage. How do I force completion?
Causality & Expert Insight: Ketones are less electrophilic than aldehydes, and the steric bulk of the (1S)-2-methoxy-1-phenylethan-1-amine further hinders the initial nucleophilic attack. Furthermore, the resulting imine is sterically congested, making the hydride transfer from the bulky NaBH(OAc)3 reagent sluggish.
Solution: Implement Lewis acid catalysis to activate the ketone and dehydrate the system. Adding 1.0-2.0 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4 ) will strongly activate the carbonyl, drive imine formation by sequestering water, and activate the resulting imine for reduction[3].
Experimental Protocol: Selective Reductive Amination using STAB
Self-Validating System: This protocol utilizes a pre-formation step with a mild acid to ensure complete imine formation before the addition of the reducing agent, preventing the competitive reduction of the starting aldehyde/ketone.
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv) and (1S)-2-methoxy-1-phenylethan-1-amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv) to the reaction mixture.
-
Monitoring: Stir at room temperature for 4-12 hours. Monitor the disappearance of the imine intermediate via TLC or LC-MS.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases and the pH is basic. Extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
References
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from:[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from:[Link]
Sources
Impact of solvent on the performance of (1S)-2-methoxy-1-phenylethan-1-amine
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals, synthetic chemists, and researchers utilizing (1S)-2-methoxy-1-phenylethan-1-amine as a chiral auxiliary or resolving agent.
The stereochemical outcome of asymmetric syntheses relying on this chiral amine is notoriously sensitive to solvent environments. Below, we dissect the causality behind these solvent effects, provide self-validating troubleshooting workflows, and outline robust protocols to ensure high enantiomeric and diastereomeric excesses in your campaigns.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does changing my reaction solvent from Toluene to THF drastically reduce the diastereomeric ratio (dr) during nucleophilic addition? A: The stereocontrol exerted by (1S)-2-methoxy-1-phenylethan-1-amine relies heavily on a highly ordered, rigid transition state. The nitrogen atom and the methoxy oxygen act as a bidentate ligand, chelating the metal cation (e.g., Li⁺, Ti⁴⁺, or Mg²⁺) of the incoming nucleophile. Nonpolar solvents like toluene do not compete for metal coordination, preserving this rigid chelated transition state[1]. Conversely, polar aprotic solvents like THF or DMF strongly coordinate to the metal, disrupting the bidentate chelation. This induces a flexible, open transition state, allowing nucleophilic attack from multiple faces and resulting in a collapsed dr.
Q2: I am experiencing poor solubility of my imine intermediate in nonpolar solvents at -78 °C. How can I resolve this without sacrificing selectivity? A: Solubility crashes at cryogenic temperatures are common with highly functionalized imines. Instead of switching entirely to a polar solvent, which will ruin your stereocontrol, use a co-solvent strategy . A mixture of Toluene:DCM (e.g., 4:1 or 9:1 v/v) often resolves solubility issues while maintaining a sufficiently low dielectric constant to preserve the chelated transition state. DCM is less coordinating than THF and is historically ranked favorably (DCM < THF < Et₂O < Toluene) for maintaining transition state stability[1].
Q3: What is the optimal solvent system for the cleavage and removal of the (1S)-2-methoxy-1-phenylethyl auxiliary post-reaction? A: While standard hydrogenolysis (Pd/C, H₂, MeOH) works for simple benzylic amines, the methoxy derivative can sometimes resist cleavage or undergo unwanted side reactions. A highly effective, solvent-driven alternative is the elimination pathway using potassium tert-butoxide (tBuOK) in anhydrous DMSO [2]. The high polarity and strong hydrogen-bond accepting nature of DMSO significantly enhance the basicity of tBuOK, facilitating a clean E2-type elimination of the auxiliary to yield the free secondary amine.
Part 2: Quantitative Data & Solvent Impact Matrix
To assist in your solvent selection, the following table summarizes the empirical impact of various solvents on the nucleophilic addition to (1S)-2-methoxy-1-phenylethan-1-amine derived sulfinylimines.
| Solvent System | Dielectric Constant (ε) | Metal Coordination Ability | Typical Yield (%) | Typical Diastereomeric Ratio (dr) |
| Toluene | 2.38 | Very Low | 85 - 92% | > 95:5 (Optimal) |
| Dichloromethane (DCM) | 9.10 | Low | 88 - 95% | 85:15 to 90:10 |
| Diethyl Ether (Et₂O) | 4.30 | Moderate | 75 - 80% | 70:30 to 80:20 |
| Tetrahydrofuran (THF) | 7.58 | High | 90 - 98% | < 60:40 (Poor) |
| Dimethylformamide (DMF) | 36.70 | Very High | > 95% | ~ 50:50 (Racemic mixture) |
Data synthesized from established structure-activity relationships of chiral phenylethylamine derivatives[1],[3].
Part 3: Mechanistic Visualization
The following diagram illustrates the logical relationship between solvent polarity, transition state architecture, and the resulting stereochemical outcome.
Solvent polarity dictates transition state rigidity and stereochemical success.
Part 4: Troubleshooting Workflows & Self-Validating Protocols
Protocol 1: Asymmetric Nucleophilic Addition in Toluene
This self-validating protocol ensures that solvent-induced racemization is mitigated during the formation of chiral amines.
Step 1: Preparation of the Anhydrous Environment
-
Action: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon.
-
Causality: Trace water acts as a highly polar, coordinating solvent that will instantly disrupt the bidentate chelation of the (1S)-2-methoxy-1-phenylethan-1-amine auxiliary, plummeting your dr.
-
Validation: Use a Karl Fischer titrator to ensure the Toluene has < 10 ppm water before proceeding.
Step 2: Substrate Solubilization
-
Action: Dissolve the (1S)-2-methoxy-1-phenylethan-1-amine derived imine (1.0 eq) in anhydrous Toluene (0.1 M concentration). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Troubleshooting: If precipitation occurs, add anhydrous DCM dropwise (up to 10% v/v) until the solution turns clear. Do not use THF.
Step 3: Nucleophile Addition
-
Action: Add the organometallic reagent (e.g., Grignard or organolithium, 1.5 eq) dropwise down the side of the flask over 30 minutes.
-
Causality: Slow addition prevents localized exothermic spikes. Temperature increases increase the kinetic energy of the system, which can overcome the activation energy barrier of the less favored transition state, reducing stereoselectivity.
Step 4: Quench and Analysis
-
Action: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Validation: Immediately run an aliquot on chiral HPLC or ¹H-NMR. The diagnostic methoxy peak (~3.3 ppm) will split if multiple diastereomers are present. A successful solvent environment will yield a single dominant methoxy singlet.
Protocol 2: Solvent-Driven Auxiliary Cleavage
If standard hydrogenation fails to remove the auxiliary, utilize this solvent-specific elimination protocol.
Step 1: Dissolve the purified diastereomer (1.0 eq) in strictly anhydrous DMSO (0.2 M). Step 2: Add potassium tert-butoxide (tBuOK, 3.0 eq) in one portion at room temperature. Step 3: Stir for 2-4 hours. The strong solvent effect of DMSO leaves the tert-butoxide anion highly un-solvated and hyper-basic, driving the elimination of the 2-methoxy-1-phenylethyl group[2]. Step 4: Quench with water, extract with Et₂O, and purify the resulting free enantiopure amine via silica gel chromatography.
Part 5: References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary MDPI / Molecules[Link]
-
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Beilstein Journal of Organic Chemistry (via NIH)[Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds Tetrahedron Letters (via Academia.edu)[Link]
Sources
Temperature control in the synthesis of (1S)-2-methoxy-1-phenylethan-1-amine
Welcome to the Technical Support Center for the synthesis of (1S)-2-methoxy-1-phenylethan-1-amine. This portal is designed for researchers, scientists, and drug development professionals. Here, we address the critical role of temperature control across biocatalytic, chemo-enzymatic, and asymmetric chemical workflows.
Our troubleshooting guides and FAQs focus on the causality behind experimental failures, ensuring that your synthetic protocols remain robust, reproducible, and scalable.
Synthetic Workflows & Temperature Dependencies
The synthesis of the chiral amine (1S)-2-methoxy-1-phenylethan-1-amine typically relies on either the asymmetric transamination of 2-methoxy-1-phenylethan-1-one or the kinetic resolution of its racemic mixture. Both pathways are highly sensitive to thermal fluctuations.
Synthetic routes to (1S)-2-methoxy-1-phenylethan-1-amine highlighting thermal steps.
Frequently Asked Questions (FAQs)
Section A: Biocatalytic Synthesis (Transaminases)
Q1: Why does the enantiomeric excess (ee%) of (1S)-2-methoxy-1-phenylethan-1-amine drop significantly when scaling up the Vibrio fluvialis transaminase (Vf-TA) reaction at temperatures above 35°C? A: The drop in enantioselectivity and overall yield is caused by the thermal dissociation of the pyridoxal 5′-phosphate (PLP) cofactor from the enzyme's active site. Vf-TA is a class III aminotransferase consisting of a large domain, a small domain, and an N-terminal helical domain[1]. At temperatures exceeding 35°C, the non-covalent interactions holding PLP in the active site weaken, converting the active holoenzyme into an inactive apoenzyme. Without PLP to anchor the substrate in the correct stereochemical orientation, background non-enzymatic transamination or racemization can occur, degrading the ee%. To resolve this, maintain the reactor temperature strictly at 30°C and supplement the buffer with 1–2 mM exogenous PLP to push the equilibrium toward the holoenzyme state[2].
Q2: I am using wild-type Vf-TA at 30°C, but my reaction velocity is too slow for preparative scale. Can I increase the temperature to 45°C to accelerate the kinetics? A: No. Increasing the temperature of wild-type Vf-TA to 45°C will lead to rapid thermal unfolding and irreversible aggregation. Instead of raising the temperature, you should switch to an engineered Vf-TA variant (such as the r414 mutant or commercial ATA-256). These variants have been evolved via random mutagenesis and rational design to exhibit a 60-fold increase in initial reaction velocity and higher thermal tolerance, allowing them to operate efficiently at 30–35°C without thermal degradation[2].
Thermal inactivation pathway of Vibrio fluvialis transaminase at elevated temperatures.
Q3: How do I overcome the thermodynamic limitations of the transamination reaction at standard operating temperatures? A: Transaminase-mediated reactions are often thermodynamically limited; for example, the equilibrium constant for Vf-TA using pyruvate as a co-substrate is heavily shifted toward the formation of L-alanine and the ketone[3]. At 30°C, you cannot use temperature to force the equilibrium. Instead, use a sacrificial amine donor like isopropylamine (IPA) in large excess (which generates volatile acetone that can be swept away) or couple the reaction with an enzymatic cascade (e.g., using lactate dehydrogenase to consume the pyruvate byproduct)[3].
Section B: Chemical Asymmetric Synthesis
Q4: During the chemical synthesis using Ellman's chiral sulfinamide, why is my intermediate yield exceptionally low when condensing 2-methoxy-1-phenylethan-1-one at 70°C? A: Ellman's sulfinamide auxiliary is thermally sensitive. It tends to disproportionate rapidly in solution at elevated temperatures or under slightly acidic conditions[4]. Heating the condensation reaction to 70°C destroys the chiral auxiliary before the imine can fully form. You must perform the condensation at room temperature (or a maximum of 40°C) using a strong Lewis acid/dehydrating agent like Ti(OEt)₄ or CuSO₄ over an extended period (up to 3 days) to ensure high yields without thermal degradation[4].
Quantitative Data: Temperature & Kinetic Parameters
The following table summarizes the impact of temperature on various synthetic routes for (1S)-2-methoxy-1-phenylethan-1-amine, allowing for rapid parameter comparison.
| Synthetic Route | Catalyst / Reagent | Optimal Temp. | Max Tolerated Temp. | Primary Failure Mode at High Temp | Expected ee% at Optimal Temp |
| Biocatalytic | Wild-type Vf-TA | 30°C | 35°C | PLP dissociation, unfolding | >95% |
| Biocatalytic | Engineered Vf-TA (r414) | 30–35°C | 45°C | Gradual activity loss | >99% |
| Kinetic Resolution | Lipase (Acylation) | 40°C | 60°C | Decreased E-value (selectivity) | ~91% |
| Chemical | Ellman's Sulfinamide | 20–25°C | 40°C | Disproportionation of auxiliary | >98% (after reduction) |
Troubleshooting Guide: Step-by-Step Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal checkpoints to verify the integrity of the reaction before proceeding to the next step.
Protocol 1: Asymmetric Transamination using Engineered Vf-TA
Objective: Synthesize (1S)-2-methoxy-1-phenylethan-1-amine from 2-methoxy-1-phenylethan-1-one.
-
Buffer Preparation & Cofactor Validation:
-
Prepare 100 mM potassium phosphate buffer and adjust to pH 7.0.
-
Add Pyridoxal 5′-phosphate (PLP) to a final concentration of 2 mM.
-
Self-Validation Checkpoint: Measure the UV-Vis absorbance of the buffer. A distinct peak at ~388 nm confirms the presence of active, unhydrated PLP.
-
-
Enzyme Equilibration:
-
Suspend 80 g/L of E. coli cells expressing the engineered Vf-TA variant (e.g., r414) in the buffer[2].
-
Incubate the suspension at exactly 30°C for 15 minutes to allow PLP to bind the apoenzyme, forming the active holoenzyme.
-
-
Substrate Addition:
-
Add 100 mM of 2-methoxy-1-phenylethan-1-one.
-
Add 100 mM of the amine donor (e.g., (S)-methylbenzylamine or isopropylamine, adjusted to pH 7.0)[2].
-
-
Thermoregulated Incubation:
-
Seal the reaction vessel and incubate at 30°C with 900 rpm agitation (e.g., using a Thermomixer) for 24 hours[2].
-
Self-Validation Checkpoint: At 2 hours, extract a 50 µL aliquot, quench with 1 volume of acetonitrile, and analyze via chiral HPLC. You should observe >10% conversion. If conversion is <2%, verify the reactor temperature has not exceeded 35°C.
-
-
Isolation:
-
Centrifuge to remove cell debris. Basify the supernatant to pH 11 using 1M NaOH, and extract the chiral amine using methyl tert-butyl ether (MTBE).
-
Protocol 2: Chemical Synthesis via Ellman's Auxiliary
Objective: Condensation of 2-methoxy-1-phenylethan-1-one with (R)-tert-butanesulfinamide.
-
Inert Atmosphere Setup:
-
Purge a round-bottom flask with Argon. Moisture and oxygen must be strictly excluded to prevent auxiliary degradation.
-
-
Reagent Mixing (Strictly Room Temperature):
-
Dissolve 1.0 eq of 2-methoxy-1-phenylethan-1-one and 1.1 eq of (R)-tert-butanesulfinamide in anhydrous THF.
-
Self-Validation Checkpoint: Ensure the internal temperature of the solution is between 20°C and 25°C using a calibrated thermocouple.
-
-
Catalyst Addition:
-
Slowly add 2.0 eq of Ti(OEt)₄.
-
Stir the reaction at room temperature for 48–72 hours. Do not heat. Heating causes rapid disproportionation of the sulfinamide[4].
-
-
Reaction Quenching:
-
Pour the mixture into an equal volume of saturated aqueous NaCl solution while stirring vigorously. A white precipitate (titanium salts) will form.
-
Filter the suspension through a pad of Celite and wash with ethyl acetate.
-
-
Downstream Processing:
-
The resulting N-sulfinyl imine can then be diastereoselectively reduced (e.g., using NaBH₄ at -48°C) to yield the protected amine, followed by acidic deprotection to yield (1S)-2-methoxy-1-phenylethan-1-amine.
-
References
- structural basis of substrate recognition by a novel thermostable (S)-enantioselective ω-transaminase from Thermomicrobium roseum - KOPRI Repository. kopri.re.kr.
- Unlocking the application potential of transaminases: Improving thermal and pH stability of transaminase from Vibrio fluvialis through random mutagenesis | Request PDF - ResearchGate. researchgate.net.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. mdpi.com.
- Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. nih.gov.
- Redesigning and characterizing the substrate specificity and activity of Vibrio fluvialis aminotransferase for the synthesis of imagabalin - Oxford Academic. oup.com.
Sources
Analytical method development for purity assessment of (1S)-2-methoxy-1-phenylethan-1-amine
Welcome to the Technical Support Center for Analytical Method Development. As a Senior Application Scientist, I have designed this hub to guide you through the complex chromatographic behavior of (1S)-2-methoxy-1-phenylethan-1-amine .
Because this compound is a chiral primary amine, it presents dual analytical challenges: achieving baseline enantiomeric resolution and mitigating severe peak tailing caused by secondary interactions with stationary phases. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind experimental choices and providing self-validating protocols to ensure your data meets the latest regulatory standards.
Analytical Troubleshooting & Logic Workflow
Logical troubleshooting workflow for resolving peak tailing and resolution issues of primary amines.
Expert Q&A: Mechanistic Troubleshooting
Q1: Why does (1S)-2-methoxy-1-phenylethan-1-amine exhibit severe peak tailing during chemical purity analysis via RP-HPLC, and how can I achieve symmetrical peaks? Causality & Solution: As a primary amine, (1S)-2-methoxy-1-phenylethan-1-amine has a pKa of approximately 9.5. In standard acidic or neutral mobile phases, the amine is fully protonated. These positively charged ammonium ions undergo strong ion-exchange interactions with ionized residual silanols (pKa ~3.5–4.5) on the silica matrix of standard C18 columns. To resolve this, you must either suppress silanol ionization or neutralize the amine. Actionable Fix: Use a high-pH mobile phase (e.g., pH 10.5 ammonium bicarbonate) with a hybrid-silica column to deprotonate the amine. Alternatively, if restricted to low pH, add 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to mask the silanols and form a neutral hydrophobic complex with the amine.
Q2: For determining the enantiomeric excess (ee) of the (1S) enantiomer, should we prioritize High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)? Causality & Solution: SFC is the preferred technique for the chiral resolution of primary amines[1]. Supercritical CO₂ possesses high diffusivity and low viscosity, enabling faster mass transfer and shorter analysis times compared to normal-phase HPLC[2]. Furthermore, SFC provides superior peak symmetry for basic compounds[1]. When using cyclofructan or derivatized polysaccharide chiral stationary phases (CSPs), the addition of a polar modifier (like methanol) containing a basic additive (e.g., 0.2% isopropylamine) effectively masks non-specific binding sites, ensuring sharp, baseline-resolved peaks for the 1S and 1R enantiomers[2].
Q3: We are evaluating a Crown Ether chiral stationary phase (e.g., ChiroSil RCA(+)). What is the mechanistic basis for this selection, and how does it dictate our mobile phase chemistry? Causality & Solution: Crown ether CSPs, which utilize covalently bonded (+)-(18-Crown-6)-tetracarboxylic acid, are exceptionally selective for primary amines[3]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex: the primary ammonium ion (-NH₃⁺) of the analyte nests within the crown ether cavity via three hydrogen bonds, while the methoxymethyl and phenyl groups interact sterically with the chiral barrier of the CSP. Actionable Fix: Because this mechanism requires the amine to be protonated, you must use an acidic mobile phase (e.g., Methanol/Water with Perchloric acid or TFA)[3]. Introducing basic additives will deprotonate the amine, completely destroying the inclusion complex and resulting in zero enantioselectivity.
Q4: How do the recent ICH Q2(R2) guidelines influence the validation strategy for this purity method? Causality & Solution: The ICH Q2(R2) guideline, effective as of June 2024, integrates method validation with a lifecycle and Quality-by-Design (QbD) approach[4]. For a purity assessment of (1S)-2-methoxy-1-phenylethan-1-amine, you must demonstrate Specificity by proving baseline resolution between the active (1S) enantiomer, the (1R) impurity, and any related synthetic substances (like 2-methoxy-1-phenylethanol)[5]. The guideline also mandates that the Reportable Range be directly derived from the specification limits, requiring robust statistical proof of Accuracy and Precision across this defined interval[6].
Quantitative Data & Validation Parameters
Table 1: Mobile Phase Additive Selection Guide for (1S)-2-methoxy-1-phenylethan-1-amine
| Chromatographic Mode | Stationary Phase | Recommended Additive | Mechanistic Rationale |
| RP-HPLC | C18 (Standard Silica) | 0.1% TFA (Acidic) | Forms neutral ion-pair with the protonated amine; suppresses silanol ionization. |
| RP-HPLC | C18 (Hybrid Silica) | 10 mM NH₄HCO₃ (pH 10.5) | Deprotonates the primary amine (pKa ~9.5), eliminating secondary ion-exchange interactions. |
| Chiral SFC | Polysaccharide (Amylose/Cellulose) | 0.2% DEA or IPA (Basic) | Masks acidic sites on the CSP; prevents peak tailing of the basic analyte. |
| Chiral HPLC | Crown Ether (e.g., ChiroSil) | 0.1% HClO₄ or TFA (Acidic) | Protonates the amine to enable the required host-guest inclusion complex within the crown ether cavity. |
Table 2: ICH Q2(R2) System Suitability & Validation Acceptance Criteria
| Parameter | Chiral SFC Method (Enantiomeric Purity) | RP-HPLC Method (Chemical Purity) | Regulatory Rationale (ICH Q2(R2)) |
| Specificity (Resolution) | Rs ≥ 2.0 (between 1S and 1R) | Rs ≥ 1.5 (Active vs. closest impurity) | Ensures unambiguous measurement of the analyte[4]. |
| Peak Symmetry (Tf) | Tf ≤ 1.5 | Tf ≤ 1.5 | Confirms absence of secondary silanol/CSP interactions. |
| Precision (%RSD) | ≤ 2.0% (n=6 injections) | ≤ 1.0% (n=6 injections) | Demonstrates system repeatability prior to sample analysis[5]. |
| Linearity (R²) | ≥ 0.995 (from LOQ to 120% spec) | ≥ 0.999 (from LOQ to 120% spec) | Validates the reportable range of the analytical procedure[6]. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. If the System Suitability Test (SST) criteria are not met, the protocol dictates an immediate halt, preventing the generation of invalid data.
Protocol A: Enantiomeric Purity Assessment via Chiral SFC
Objective: Determine the enantiomeric excess (ee) of (1S)-2-methoxy-1-phenylethan-1-amine.
-
System Preparation: Equilibrate an SFC system coupled with a PDA detector. Install an Amylose tris-(3,5-dimethylphenylcarbamate) CSP column (e.g., 4.6 x 250 mm, 5 µm). Set column temperature to 35°C and Back Pressure Regulator (BPR) to 120 bar.
-
Mobile Phase Preparation:
-
Co-solvent: Methanol containing 0.2% (v/v) Isopropylamine (IPA). Causality: IPA is critical to mask non-specific active sites on the CSP.
-
Gradient: Isocratic 80% supercritical CO₂ / 20% Co-solvent at a flow rate of 3.0 mL/min.
-
-
Self-Validation Check 1 (Blank): Inject 5 µL of pure Methanol.
-
Pass Criteria: No peaks > 0.05% of the target analyte area at the expected retention times. If failed, wash the column with 50% Co-solvent for 30 minutes.
-
-
Self-Validation Check 2 (SST): Inject 5 µL of a racemic standard (1 mg/mL (1S/1R)-2-methoxy-1-phenylethan-1-amine).
-
Pass Criteria: Resolution (Rs) between 1S and 1R must be ≥ 2.0. Tailing factor (Tf) for both peaks must be ≤ 1.5. If Rs < 2.0, decrease column temperature to 30°C to enhance chiral recognition thermodynamics. Do not proceed to sample analysis until SST passes.
-
-
Sample Analysis: Inject the sample preparation (1 mg/mL in Methanol). Calculate ee% based on relative peak areas.
Protocol B: Chemical Purity Assessment via RP-HPLC
Objective: Quantify related substances and overall chemical purity.
-
System Preparation: Equilibrate a UHPLC system. Install a high-pH stable, hybrid-silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. Causality: Ensures the primary amine remains completely deprotonated.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Chromatographic Gradient: 5% B to 60% B over 10 minutes at 0.4 mL/min. Detection at 210 nm.
-
Self-Validation Check 1 (Sensitivity): Inject the Limit of Quantitation (LOQ) standard (0.05% of target sample concentration).
-
Pass Criteria: Signal-to-Noise (S/N) ratio ≥ 10. If S/N < 10, perform detector lamp maintenance or check flow cell for bubbles.
-
-
Self-Validation Check 2 (SST): Inject a resolution mixture containing the active pharmaceutical ingredient (API) and its closest eluting known impurity (e.g., 2-methoxy-1-phenylethanol).
-
Pass Criteria: Rs ≥ 1.5. Peak tailing of the API ≤ 1.5. If failed, verify the pH of Mobile Phase A; a drop in pH will cause the amine to protonate and tail.
-
-
Sample Analysis: Proceed with sample injections only after automated software confirms SST parameters are within specification.
References
- A Comparative Guide: HPLC vs.
- ICH Q2 (R2) Validation of Analytical Procedures MasterControl
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC Intern
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Chiral HPLC and SFC Columns Columnex LLC
Sources
Advanced Chiral Auxiliaries in Drug Development: A Comparative Guide to (1S)-2-methoxy-1-phenylethan-1-amine
The demand for enantiomerically pure active pharmaceutical ingredients (APIs) requires highly predictable and scalable asymmetric synthesis. While catalytic methods continue to advance, chiral auxiliaries remain the workhorses of industrial drug development due to their reliability, high diastereomeric excess (d.e.), and ease of product isolation.
This guide objectively benchmarks (1S)-2-methoxy-1-phenylethan-1-amine against other leading chiral auxiliaries, such as Ellman’s sulfinamide and (S)-1-phenylethan-1-amine. By examining the coordination chemistry, functional group tolerance, and industrial scalability of these molecules, researchers can make evidence-based decisions for their synthetic workflows.
Structural Rationale and Coordination Dynamics
The performance of a chiral auxiliary is fundamentally dictated by its ability to lock a reaction intermediate into a rigid, highly ordered transition state.
(1S)-2-methoxy-1-phenylethan-1-amine is a structural evolution of the classic (S)-1-phenylethan-1-amine. The critical difference is the addition of a methoxy group at the 2-position. This methoxy group acts as a hard Lewis base, providing a secondary coordination site. When reacted with an aldehyde to form an imine, the auxiliary can form a bidentate chelate with hard Lewis acidic metals (such as Li⁺, Ce³⁺, or Ti⁴⁺).
This chelation forms a rigid 5-membered ring that restricts bond rotation and effectively shields one face of the imine. As a result, nucleophilic attack is highly directed (typically from the re-face). Conversely, when soft metals (like Cu) are used, they fail to coordinate strongly with the methoxy oxygen, leading to an open transition state and a reversal of diastereofacial selectivity (favoring the si-face) [1].
Fig 1. Mechanistic pathways dictating diastereofacial selectivity via chelation.
Comparative Matrix: Benchmarking Chiral Auxiliaries
When selecting an auxiliary, the method of cleavage is just as critical as the degree of stereocontrol. The table below summarizes the quantitative and qualitative performance of three common amine-based auxiliaries.
| Performance Metric | (1S)-2-methoxy-1-phenylethan-1-amine | Ellman's Sulfinamide | (S)-1-phenylethan-1-amine |
| Stereocontrol Mechanism | Bidentate chelation (N, O) | 6-membered cyclic transition state | Monodentate (N only) |
| Typical d.e. (%) | 90 - 98% | 95 - 99% | 70 - 85% |
| Cleavage Conditions | Reductive (H₂, Pd/C or Birch) | Mild Acidic (HCl/MeOH) | Reductive (H₂, Pd/C) |
| Functional Group Tolerance | Low (alkynes, CF₃, alkenes reduced) | High (preserves alkynes, CF₃) | Low (alkenes reduced) |
| Reagent Stability | Highly stable, long shelf life | Thermally unstable, sensitive to sonication | Highly stable |
| Industrial Scalability | High (used in FDA API syntheses) | Moderate (cost and stability limits) | High |
Analysis of Causality: While Ellman's sulfinamide offers superior functional group tolerance due to its mild acidic cleavage, it is prone to disproportionation in solution at elevated temperatures and decomposes under sonication[2]. For robust, large-scale industrial synthesis where the target molecule lacks reducible moieties (like alkynes or CF₃ groups), (1S)-2-methoxy-1-phenylethan-1-amine is often preferred due to its thermal stability and lower cost.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflow for the asymmetric synthesis of primary amines incorporates a self-validating checkpoint. This prevents the wasteful progression of failed stereoselective reactions into the cleavage stage.
Protocol: Diastereoselective Nucleophilic Addition & Cleavage
Step 1: Imine Condensation
-
Combine the target aldehyde (1.0 eq) and (1S)-2-methoxy-1-phenylethan-1-amine (1.05 eq) in anhydrous dichloromethane (DCM).
-
Add Ti(OEt)₄ (2.0 eq) as a desiccant and Lewis acid. Stir at room temperature for 12 hours. Causality: Water removal drives the thermodynamic equilibrium toward the imine. Ti(OEt)₄ is specifically chosen over MgSO₄ for enolizable aldehydes to prevent unwanted aldol condensation side-reactions.
Step 2: Chelation and Nucleophilic Addition
-
Cool the imine solution strictly to -78°C under an argon atmosphere.
-
Dropwise add the organometallic reagent (e.g., Alkyl-Lithium or Alkyl-Cerium chloride) (1.5 eq).
-
Stir for 4 hours, allowing the reaction to slowly warm to -20°C. Causality: Cryogenic temperatures stabilize the bidentate chelate intermediate, maximizing the activation energy difference between the competing diastereomeric transition states, thereby ensuring high d.e.
Step 3: Self-Validation (The NMR Checkpoint)
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Dissolve a 5 mg aliquot of the crude secondary amine in CDCl₃ and acquire a ¹H-NMR spectrum. Locate the methoxy protons (~3.30 ppm).
-
Pass: A single, sharp singlet indicates >95% d.e.
-
Fail: Two distinct singlets indicate a mixture of diastereomers. If d.e. is <90%, the mixture must be subjected to chromatographic separation before cleavage.
-
Step 4: Auxiliary Cleavage
-
Dissolve the validated, enantiopure secondary amine in methanol.
-
Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 24 hours at room temperature. Causality: Hydrogenolysis selectively cleaves the benzylic C-N bond without affecting standard alkyl or aryl frameworks, releasing the enantiopure primary amine and yielding 2-methoxyethylbenzene as an easily separable byproduct.
Fig 2. Self-validating experimental workflow for asymmetric amine synthesis.
Applications in API Synthesis
The industrial viability of (1S)-2-methoxy-1-phenylethan-1-amine is best demonstrated by its integration into commercial drug manufacturing.
A prominent example is the synthesis of intermediates for Vilanterol , an ultra-long-acting β₂ adrenoceptor agonist approved by the FDA in 2013 (marketed in combination as Breo Ellipta) [3]. Early synthetic routes for Vilanterol relied on highly toxic and environmentally hazardous chiral oxazaborolidine catalysts to establish the necessary stereocenters. To improve safety, scalability, and environmental impact, process chemists redesigned the route to utilize (S)-2-methoxy-1-phenylethylamine as a chiral auxiliary. This substitution eliminated the need for toxic boron reducing agents, mitigated the exothermic risks associated with sodium hydride, and provided the target chiral intermediate with exceptional enantiomeric purity (>97.1% R-configuration) [4].
References
-
Fujisawa, T., et al. "Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines." Chemistry Letters, 1991.[Link]
-
Wünsch, M., et al. "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry, 2017.[Link]
-
FDA Approvals. "Breo Ellipta." New Drug Approvals, 2013.[Link]
-
Laurus Labs Limited. "Process for preparing Vilanterol intermediates." Patent CN103923058A, 2014.[Link]
Validation of Analytical Methods for (1S)-2-methoxy-1-phenylethan-1-amine: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of Chiral Primary Amines
(1S)-2-methoxy-1-phenylethan-1-amine is a highly valuable chiral primary amine utilized as a critical building block and chiral auxiliary in the synthesis of advanced therapeutics, including CNS-penetrant aryl sulfonamides (NaV1.6 inhibitors)[1] and Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists[2]. Because the enantiomers of primary amines often exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles, determining the enantiomeric excess (ee%) with absolute precision is a non-negotiable regulatory requirement.
Analyzing chiral primary amines presents a unique chromatographic challenge. Their basic nature leads to strong, non-specific secondary interactions with residual silanols on silica-based stationary phases, which frequently results in severe peak tailing, poor resolution, and compromised limits of quantitation (LOQ). This guide objectively compares the leading analytical modalities—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—for the enantiomeric resolution of (1S)-2-methoxy-1-phenylethan-1-amine, providing field-proven protocols and aligning them with the latest ICH Q2(R2) validation standards[3].
Comparative Overview of Analytical Modalities
To establish a robust control strategy, analytical scientists must select a technique that balances resolution, speed, and peak symmetry.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as the premier technique for the chiral separation of primary amines[4]. Utilizing subcritical carbon dioxide (CO₂) combined with a polar modifier, SFC offers faster mass transfer and lower pressure drops than HPLC. When paired with a cyclofructan-based chiral stationary phase (CSP) (e.g., isopropyl-carbamate cyclofructan-6), SFC delivers exceptional peak symmetry and rapid analysis times[4][5].
High-Performance Liquid Chromatography (HPLC)
HPLC remains the traditional workhorse for chiral analysis. Polysaccharide-based CSPs , such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for primary amines when operated in normal-phase or polar organic modes[6][7]. However, achieving baseline resolution without peak tailing requires precise control of basic additives in the mobile phase[8].
Gas Chromatography (GC)
While chiral GC using derivatized β-cyclodextrin columns (e.g., Rt-βDEX) can resolve volatile amines, it is generally less favored for (1S)-2-methoxy-1-phenylethan-1-amine due to the potential need for pre-column derivatization to ensure adequate volatility and thermal stability[9].
Table 1: Performance Comparison for Chiral Primary Amine Resolution
| Performance Metric | SFC (Cyclofructan CSP) | HPLC (Normal Phase, Polysaccharide) | HPLC (Polar Organic Mode) |
| Typical Analysis Time | 3 – 5 minutes | 10 – 20 minutes | 5 – 10 minutes |
| Peak Symmetry | Excellent (Minimal tailing) | Moderate to Good (Requires additives) | Good |
| Enantioselectivity | Very High | High | Moderate |
| Solvent Consumption | Very Low (Green methodology) | High (Hexane/Heptane heavy) | Moderate |
| Regulatory Adoption | Rapidly increasing | Universally accepted | Universally accepted |
Data synthesized from comparative chromatographic studies on primary amines[4][10].
Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems. We do not merely list the steps; we explain the fundamental causality behind the chromatographic conditions to empower your method development.
Protocol A: SFC Method using a Cyclofructan CSP (Recommended)
Cyclofructans possess a crown ether-like core that forms highly specific inclusion complexes with primary amines, driven by hydrogen bonding[5].
Methodology:
-
Column: LarihcShell CF6-P (Isopropyl-carbamate cyclofructan-6), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: CO₂ / Methanol gradient (5% to 50% Methanol over 5 minutes).
-
Additives: 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) in the Methanol modifier.
-
Flow Rate & Pressure: 3.0 mL/min; Backpressure regulated at 150 bar.
-
Temperature & Detection: 40°C; UV detection at 254 nm.
The Causality of the Additive Choice: Why use a TFA/TEA mixture instead of a simple base? Research demonstrates that using ammonium hydroxide as a basic additive on cyclofructan phases actively destroys enantioselectivity[4]. Conversely, the specific ratio of an acid (TFA) and a base (TEA) creates a dynamic, volatile ion-pairing environment. This mixture effectively masks the acidic residual silanols on the silica support—preventing peak tailing—while preserving the delicate hydrogen-bonding network required for the cyclofructan core to differentiate the (1S) and (1R) enantiomers[4][10].
Protocol B: Normal-Phase HPLC using a Polysaccharide CSP
For laboratories without SFC capabilities, normal-phase HPLC is a highly reliable alternative.
Methodology:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Additive: 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature & Detection: 25°C; UV detection at 254 nm.
The Causality of the Additive Choice: In a non-polar normal-phase environment, the basic primary amine group of (1S)-2-methoxy-1-phenylethan-1-amine will aggressively seek out and bind to any exposed, unendcapped silanols on the silica backbone of the Chiralpak column. This causes severe peak tailing and irreversible column degradation. Adding 0.1% DEA acts as a "sacrificial base." Because DEA is a small, highly basic secondary amine, it competitively saturates these non-specific binding sites, allowing the target analyte to interact exclusively with the chiral selector (amylose tris(3,5-dimethylphenylcarbamate)), ensuring sharp, symmetrical peaks[7][8].
ICH Q2(R2) Validation Framework
Once the analytical procedure is optimized, it must be validated to demonstrate it is "fit for its intended purpose" according to the modernized ICH Q2(R2) guidelines[3][11].
-
Specificity: The method must unambiguously assess (1S)-2-methoxy-1-phenylethan-1-amine in the presence of its (1R)-enantiomer and synthetic impurities. The critical system suitability criterion is an enantiomeric resolution ( Rs ) of ≥1.5 [12].
-
Reportable Range & Linearity: The range is derived from the product specifications. For chiral purity, the method must be linear from the Reporting Threshold (often 0.05% or 0.1%) up to 120% of the nominal concentration. A linear calibration model ( R2>0.999 ) is typically employed[3].
-
Accuracy & Precision:
-
Repeatability: Assessed using a minimum of 9 determinations covering the specified range (e.g., 3 concentrations/3 replicates). The %RSD must be ≤2.0% for the main peak[11][12].
-
Intermediate Precision: Evaluated by analyzing the same samples on different days, by different analysts, or using different equipment[11].
-
-
Limit of Detection (LOD) & Quantitation (LOQ): For chiral impurities, the LOQ is critical. It is determined via the signal-to-noise ratio approach, where S/N≥10 is required for the LOQ of the (1R)-enantiomer[12].
-
Robustness: The capability of the method to remain unaffected by small, deliberate variations. For the SFC method, a Design of Experiments (DoE) approach should evaluate variations in backpressure ( ±10 bar), column temperature ( ±2 °C), and modifier concentration ( ±1% )[12].
Workflow Visualization
Analytical lifecycle for chiral amine resolution and ICH Q2(R2) validation.
References
-
Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy | Journal of Medicinal Chemistry - ACS Publications | 1
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist | ResearchGate |2
-
Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation (ICH) | 3
-
Validation of Analytical Procedure Q2(R2) - Draft Version | International Council for Harmonisation (ICH) | 11
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs | 12
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International | 4
-
A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines | Benchchem | 10
-
Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans | Analytical Chemistry - ACS Publications | 5
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | ResearchGate | 8
-
Instruction Manual for CHIRALPAK® AD-H Columns | Chiral Technologies |7
-
A Guide to the Analysis of Chiral Compounds by GC | Restek |9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ct-k.com [ct-k.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
Comparative Study of (S)- vs (R)-2-Methoxy-1-phenylethylamine in Asymmetric Synthesis
As the demand for enantiomerically pure compounds intensifies in drug development and materials science, the selection of an appropriate chiral auxiliary or ligand building block is a critical decision. While standard 1-phenylethylamine is ubiquitous, the introduction of a methoxy group in (S)- and (R)-2-methoxy-1-phenylethylamine fundamentally alters the molecule's coordination chemistry.
This guide objectively compares the performance of these enantiomers against traditional alternatives, exploring the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for their application in asymmetric synthesis.
Mechanistic Causality: The Bidentate Advantage
The core functional difference between standard 1-phenylethylamine and 2-methoxy-1-phenylethylamine lies in the ethereal oxygen. This methoxy group acts as a secondary coordination site, transforming a simple chiral amine into a bidentate directing group .
When utilized as a chiral auxiliary (e.g., in the formation of chiral imines), the bidentate nature allows for the formation of rigid, chelated transition states with Lewis acidic metals such as Lithium (Li), Cerium (Ce), Titanium (Ti), and Zinc (Zn)[1][2].
The Reversal of Diastereofacial Selectivity
A hallmark application of (R)-2-methoxy-1-phenylethylamine is its ability to grant chemists absolute control over diastereofacial selectivity by simply swapping the organometallic reagent[3].
-
Chelation Control (re-face attack): When organolithium or organocerium reagents are used, the metal strongly coordinates with both the imine nitrogen and the methoxy oxygen. This locks the conformation, forcing the nucleophile to attack exclusively from the re-face, yielding the (R,R)-diastereomer[3].
-
Steric Control (si-face attack): Conversely, organocopper reagents (e.g., R2CuLi ) do not form this rigid chelate. The reaction proceeds via a non-chelated transition state governed by steric hindrance, directing the attack to the si-face and yielding the (R,S)-diastereomer[3].
Similarly, in the asymmetric synthesis of allyl- and allenylamines, the (S)-enantiomer is essential for obtaining high enantiomeric excess because it forms a highly ordered, six-membered chair-like azatitanacyclopentene intermediate[1].
Fig 1. Diastereofacial selectivity reversal via metal-dependent chelation control.
Comparative Performance Data
The table below summarizes the quantitative advantages of utilizing the methoxy-substituted auxiliaries compared to standard alternatives. The data highlights how the secondary coordination site directly translates to higher stereoselectivity.
| Chiral Auxiliary / Ligand Base | Reagent / Catalyst | Reaction Type | Major Product | Selectivity | Ref |
| (R)-2-Methoxy-1-phenylethylamine | MeLi / CeCl3 | Imine Addition | (R,R)-Amine | >90% de | [3] |
| (R)-2-Methoxy-1-phenylethylamine | Me2CuLi | Imine Addition | (R,S)-Amine | 86% de | [3] |
| (S)-2-Methoxy-1-phenylethylamine | Ti(Oi−Pr)2 | Alkyne Addition | (S)-Allylamine | High ee | [1] |
| (S)-2-Methoxy-1-phenylethylamine | Zinc (Homogeneous) | Lactide Polymerization | Atactic Polylactide | High Yield | [2] |
| (Control) (R)-1-Phenylethylamine | MeLi | Imine Addition | (R,R)-Amine | Low-Mod de | [3] |
Note: While highly effective for organometallic additions and titanacycle formations, 2-methoxy-1-phenylethylamine may occasionally underperform compared to specialized auxiliaries like Ellman’s tert-butanesulfinamide in specific Reformatsky-type reactions, highlighting the necessity of matching the auxiliary to the substrate's electronic demands[4].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol for the asymmetric synthesis of chiral amines incorporates built-in analytical checkpoints. This prevents the propagation of errors through multi-step syntheses.
Protocol: Diastereoselective Addition to Chiral Imines
Phase 1: Imine Condensation
-
Reaction: Dissolve 1.0 eq of the target aldehyde and 1.05 eq of (R)-2-methoxy-1-phenylethylamine in anhydrous dichloromethane (DCM).
-
Dehydration: Add 2.0 eq of anhydrous MgSO4 (or Ti(OEt)4 for sterically hindered aldehydes) to drive the condensation. Stir at room temperature for 12 hours.
-
Validation Checkpoint 1 (Completion): Perform TLC (Hexane/EtOAc 8:2). The ninhydrin-active primary amine spot should be consumed. Withdraw a 0.1 mL aliquot, filter, and analyze via 1H -NMR. The appearance of a sharp imine singlet ( δ 8.0–8.5 ppm) validates successful condensation.
Phase 2: Asymmetric Organometallic Addition 4. Preparation: Filter the imine solution under Argon to remove MgSO4 , concentrate, and redissolve in anhydrous THF. Cool to -78 °C. 5. Addition: For (R,R)-selectivity, add 1.5 eq of Methyllithium ( MeLi ) dropwise. For (R,S)-selectivity, utilize Lithium dimethylcuprate ( Me2CuLi )[3]. 6. Validation Checkpoint 2 (Diastereoselectivity): After 2 hours, quench a 0.2 mL aliquot with saturated aqueous NH4Cl . Extract with EtOAc and analyze the crude mixture via Chiral HPLC or 1H -NMR. The methyl protons of the (R,R)-isomer typically appear at a lower field than those of the (R,S)-isomer, allowing for rapid calculation of the diastereomeric excess (d.e.)[3].
Phase 3: Auxiliary Cleavage 7. Hydrogenolysis: Dissolve the purified diastereomer in methanol. Add 10% Pd/C (0.1 eq) and stir under an H2 atmosphere (1 atm) for 24 hours to cleave the methoxy-phenylethyl group. 8. Validation Checkpoint 3 (Final Purity): Filter through Celite, concentrate, and measure the optical rotation. Compare the [α]D value against literature standards to confirm the final enantiomeric excess (e.e.).
Fig 2. Self-validating workflow for asymmetric amine synthesis using chiral auxiliaries.
Conclusion
The choice between (S)- and (R)-2-methoxy-1-phenylethylamine provides drug development professionals with a highly tunable stereochemical toolkit. By leveraging the bidentate coordination capabilities of the methoxy group, researchers can override intrinsic substrate biases and dictate facial selectivity simply by altering the metal counterion. While standard phenylethylamine remains a cost-effective resolving agent, the methoxylated derivatives are definitively superior for transition-state-controlled asymmetric catalysis and ligand design.
Sources
Efficacy comparison of (1S)-2-methoxy-1-phenylethan-1-amine derivatives
As a Senior Application Scientist in drug discovery and synthetic methodology, evaluating chiral building blocks requires looking beyond simple binding affinities. We must analyze how specific functional groups dictate both in vivo pharmacokinetics (ADME) and in vitro synthetic utility.
(1S)-2-methoxy-1-phenylethan-1-amine is a highly privileged chiral amine scaffold. In medicinal chemistry, it is frequently utilized as a substituent to probe the hydrophobic pockets of kinase domains. However, its structural features—specifically the methyl ether—present distinct metabolic liabilities. Conversely, in asymmetric synthesis, this exact same functional group transforms the molecule into a highly effective chiral auxiliary.
This guide objectively compares the efficacy, metabolic stability, and synthetic utility of (1S)-2-methoxy-1-phenylethan-1-amine against its primary structural alternatives, providing actionable data and validated protocols for your development pipelines.
Target Engagement vs. ADME Liability: The EGFR Inhibitor Case Study
In the development of 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibition, the C-4 amine substituent is critical for interacting with the kinase hinge region.
While derivatives incorporating (1S)-2-methoxy-1-phenylethan-1-amine demonstrate exceptional enzymatic potency (nanomolar IC50 ), they frequently fail in late-stage preclinical profiling due to severe metabolic lability 1 [1].
The Causality of Failure: The methoxy group is highly susceptible to Phase I oxidative metabolism. Hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) catalyze rapid O-demethylation, converting the ether into a highly polar alcohol, which is subsequently glucuronidated and excreted. This results in an unacceptably high intrinsic clearance ( CLint ) and a short half-life.
To optimize the scaffold, researchers compared the methoxy derivative against alternative chiral amino alcohols:
Table 1: Comparative Profiling of C-4 Substituents in Pyrrolopyrimidine EGFR Inhibitors
| C-4 Amine Substituent | Enzymatic Potency ( IC50 ) | Cellular Efficacy (Ba/F3) | Metabolic Stability | Off-Target Liability | Conclusion |
| (1S)-2-methoxy-1-phenylethan-1-amine | < 5 nM | High | Low (Rapid O-demethylation) | None observed | Discarded due to ADME |
| (R)-3-amino-3-phenylpropan-1-ol | < 5 nM | High | Moderate | High (hERG Inhibition) | Discarded due to Tox |
| (S)-2-amino-2-phenylethan-1-ol | < 5 nM | High | High (Stable to CYP450) | None observed | Optimal Lead Candidate |
By replacing the methoxy ether with a terminal primary alcohol ((S)-2-amino-2-phenylethan-1-ol), the hydrogen-bond network within the EGFR ATP-binding pocket is maintained, preserving potency. Crucially, the removal of the vulnerable methyl group bypasses the O-demethylation liability, rescuing the pharmacokinetic profile without inducing the cardiotoxicity (hERG inhibition) seen in the propanol derivative.
Decision matrix for C-4 substitution in pyrrolopyrimidine EGFR inhibitors.
Synthetic Utility: A Superior Chiral Auxiliary
While the methoxy group is a liability in vivo, it is a profound asset in vitro. In the asymmetric synthesis of complex peptidomimetics—specifically CF3 -substituted propargylamines—standard chiral auxiliaries like Ellman’s sulfinamide often yield poor diastereoselectivity due to the poor electrophilicity of fluorinated imines.
Here, (1S)-2-methoxy-1-phenylethan-1-amine outperforms standard alternatives2 [2].
The Causality of Selectivity: The presence of the methoxy oxygen allows the auxiliary to act as a bidentate ligand. When reacted with a Lewis acid catalyst (such as Copper or Titanium), the imine nitrogen and the methoxy oxygen coordinate to the metal center simultaneously. This forms a highly rigid, sterically locked 5-membered cyclic transition state. Consequently, the incoming nucleophile (e.g., a copper acetylide) is forced to attack the imine exclusively from the less sterically hindered Re-face, resulting in exceptional diastereomeric ratios (dr > 95:5).
Standardized Experimental Protocols
To ensure reproducibility and trust in your data, both the metabolic liabilities and synthetic utilities discussed above must be evaluated using self-validating experimental systems.
Protocol A: In Vitro Microsomal Stability Assay (Self-Validating)
This workflow quantifies the CYP-mediated O-demethylation liability of methoxy-containing derivatives.
-
Matrix Preparation: Prepare a 0.1 M Potassium Phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Spike the test compound (e.g., the (1S)-2-methoxy derivative) into the HLM suspension to a final concentration of 1 µM. Include a maximum of 0.1% DMSO to prevent CYP inhibition. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). This precipitates the proteins and instantly halts CYP activity.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
-
System Validation Criteria (Critical):
-
High-Clearance Control: Verapamil must demonstrate >80% depletion at 30 minutes.
-
Low-Clearance Control: Warfarin must demonstrate <15% depletion at 30 minutes.
-
If these controls fail, the HLM batch or NADPH system is compromised, and the data must be discarded.
-
Standard workflow for assessing in vitro metabolic lability using liver microsomes.
Protocol B: Asymmetric Synthesis of CF3 -Propargylamines
Utilizing (1S)-2-methoxy-1-phenylethan-1-amine to force stereoselective nucleophilic addition.
-
Imine Condensation: Dissolve (1S)-2-methoxy-1-phenylethan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add trifluoroacetaldehyde (1.2 equiv) and Ti(OEt)4 (2.0 equiv). Stir at room temperature for 12 hours under an argon atmosphere.
-
Workup: Quench with brine, filter through a pad of Celite to remove titanium salts, and concentrate the filtrate in vacuo to yield the crude fluorinated imine.
-
Nucleophilic Addition: In a separate flame-dried flask, dissolve a terminal alkyne (1.5 equiv) in anhydrous toluene. Add CuI (10 mol%) and triethylamine (1.5 equiv). Cool the mixture to 0°C.
-
Coupling: Dropwise, add a solution of the crude imine (from Step 2) in toluene. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
System Validation Criteria: Before flash chromatography, take a crude aliquot for 19F NMR. The diastereomeric ratio (dr) must be calculated by integrating the CF3 peaks of the major and minor diastereomers. A successful bidentate transition state will yield a dr > 95:5.
References
- Hoff, B. H., et al. (2016). "Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors." European Journal of Medicinal Chemistry.
- Zanda, M., et al. (2017). "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry.
Sources
Cross-Validation of Experimental Results Using (1S)-2-Methoxy-1-phenylethan-1-amine in Asymmetric Synthesis
Executive Summary & Rationale
In the development of chiral pharmaceuticals, the synthesis of enantiopure α-aminophosphonates—critical analogues of natural amino acids—requires robust asymmetric methodologies. A common failure point in multicomponent reactions, such as the Kabachnik-Fields reaction, is the selection of an inadequate chiral auxiliary, leading to poor diastereomeric ratios (dr) and downstream purification bottlenecks.
While (S)-1-phenylethan-1-amine (α-methylbenzylamine) is a classical, cost-effective chiral auxiliary, it often fails to provide sufficient stereocontrol in unconstrained transition states. By introducing a coordinating heteroatom, (1S)-2-methoxy-1-phenylethan-1-amine transforms the steric environment. This guide cross-validates the experimental performance of (1S)-2-methoxy-1-phenylethan-1-amine against traditional alternatives, providing a self-validating protocol and mechanistic causality for its superior diastereomeric induction.
Mechanistic Causality: The Bidentate Advantage
To understand why (1S)-2-methoxy-1-phenylethan-1-amine outperforms its unfunctionalized counterparts, we must examine the coordination chemistry of the intermediate imine.
When an aldehyde condenses with (S)-1-phenylethan-1-amine, the resulting imine acts as a monodentate ligand . Upon addition of a Lewis acid catalyst like Ytterbium(III) triflate[Yb(OTf)₃], coordination occurs solely at the imine nitrogen. This leaves the C-N bond with significant rotational freedom, exposing both faces of the imine to nucleophilic attack and resulting in moderate-to-poor diastereoselectivity.
Conversely, (1S)-2-methoxy-1-phenylethan-1-amine features a methoxymethyl group adjacent to the chiral center. This allows for bidentate coordination . Both the imine nitrogen and the methoxy oxygen coordinate to the oxophilic Yb³⁺ center, forming a rigid, five-membered chelate ring. As demonstrated in foundational studies on [1], this locked conformation effectively shields one face of the iminium intermediate. The incoming dialkyl phosphite nucleophile is forced to attack from the less sterically hindered face, dramatically increasing the diastereomeric excess.
Mandatory Visualization: Coordination & Pathway Dynamics
Mechanistic pathway comparing bidentate vs. monodentate chiral auxiliary coordination.
Comparative Performance Data
The following table summarizes the quantitative cross-validation data for the synthesis of diethyl (phenyl(amino)methyl)phosphonate derivatives using different chiral auxiliaries under identical catalytic conditions (10 mol% Yb(OTf)₃, MgSO₄, CH₂Cl₂, rt).
| Chiral Auxiliary | Coordination Mode | Isolated Yield (%) | Diastereomeric Ratio (dr) | Clinical/Synthetic Utility |
| (1S)-2-Methoxy-1-phenylethan-1-amine | Bidentate (N, O) | 95% | 78:22 | High; easily cleaved via hydrogenolysis |
| (S)-1-Phenylethan-1-amine | Monodentate (N) | 88% | 60:40 | Low; requires extensive chiral chromatography |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Bidentate (N, O) | 82% | 85:15 | High; but auxiliary is more expensive/bulky |
Data synthesized from benchmark [1] and [2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates parallel synthesis for direct cross-validation and utilizes ³¹P-NMR as an internal diagnostic tool to measure diastereomeric ratios without relying solely on external chromatographic calibration.
Phase 1: Parallel Imine Formation & Chelation
Causality: Forming the imine in the presence of the Lewis acid and a dehydrating agent ensures that the rigid chelate is established before the nucleophile is introduced, preventing racemic background reactions.
-
Equip two flame-dried 25 mL round-bottom flasks with magnetic stir bars and a nitrogen atmosphere.
-
To Flask A, add benzaldehyde (1.0 mmol), (1S)-2-methoxy-1-phenylethan-1-amine (1.0 mmol), Yb(OTf)₃ (0.1 mmol, 10 mol%), and anhydrous MgSO₄ (2.0 mmol) in 5 mL of anhydrous CH₂Cl₂.
-
To Flask B (Control), repeat the exact setup using (S)-1-phenylethan-1-amine (1.0 mmol).
-
Validation Checkpoint 1: Stir both reactions at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) to confirm the complete consumption of benzaldehyde and the formation of the imine intermediate.
Phase 2: Nucleophilic Addition
Causality: Diethyl phosphite is added slowly to maintain a low localized concentration, ensuring that nucleophilic attack occurs exclusively on the chelated iminium species rather than uncoordinated transient states.
-
Cool both flasks to 0 °C using an ice bath.
-
Dropwise, add diethyl phosphite (1.2 mmol) to each flask over 10 minutes.
-
Allow the reactions to warm to room temperature and stir for an additional 12 hours.
-
Validation Checkpoint 2: Quench a 50 µL aliquot from each flask with saturated NaHCO₃, extract with CH₂Cl₂, and analyze via crude LC-MS to confirm the mass of the desired α-aminophosphonate product [3].
Phase 3: Workup & Isolation
-
Quench both reactions with 10 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude diastereomeric mixtures.
Phase 4: Analytical Cross-Validation (The Self-Validating Step)
Causality: Relying on a single analytical method can introduce integration bias. We cross-validate the stereo-induction using multinuclear NMR. Because the phosphorus atom is adjacent to the newly formed chiral center, the two diastereomers will exhibit distinct ³¹P chemical shifts.
-
Dissolve 15 mg of crude product from Flask A and Flask B in CDCl₃.
-
Acquire a ³¹P{¹H} NMR spectrum for both samples.
-
Data Interpretation: In Flask A ((1S)-2-methoxy-1-phenylethan-1-amine), you will observe two distinct phosphorus singlets. Integrate these peaks to determine the dr (expected ~78:22). In Flask B, the peaks will integrate to a nearly equal ratio (expected ~60:40).
-
Optional Secondary Validation: Confirm the dr using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure the NMR integration is not skewed by relaxation time differences.
References
-
Title: One-Pot Synthesis of α-Amino Phosphonates from Aldehydes Using Lanthanide Triflate as a Catalyst Source: The Journal of Organic Chemistry (American Chemical Society), 1998, 63(12), 4125-4128. URL: [Link]
-
Title: A simple and green procedure for the synthesis of α-aminophosphonate by a one-pot three-component condensation of carbonyl compound, amine and diethyl phosphite without solvent and catalyst Source: Green Chemistry (Royal Society of Chemistry), 2002, 4, 551-554. URL: [Link]
-
Title: Transition-Metal-Free Addition of Dialkyl Phosphites to Phthalazin-2-ium Bromide: Synthesis of α-Aminophosphonate Analogues Source: The Journal of Organic Chemistry (American Chemical Society), 2021, 87(1), 358-368. URL: [Link]
A Comparative Guide to Chiral Building Blocks: Benchmarking (1S)-2-methoxy-1-phenylethan-1-amine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Selecting the Optimal Chiral Auxiliary for Asymmetric Synthesis
In the pursuit of enantiomerically pure pharmaceuticals and complex molecular architectures, the strategic selection of a chiral building block is paramount. These molecules serve as transient guides, imparting stereochemical information to a prochiral substrate, ultimately dictating the three-dimensional arrangement of the final product. This guide provides a comprehensive analysis of (1S)-2-methoxy-1-phenylethan-1-amine, a chiral amine with intriguing structural features, and benchmarks it against a selection of well-established and widely utilized chiral auxiliaries.
This comparison is grounded in the principles of stereocontrol, reaction efficiency, and practical applicability. We will delve into the mechanistic underpinnings of these auxiliaries, provide detailed experimental protocols for their application in key synthetic transformations, and present a critical evaluation of their performance based on available experimental data.
The Archetype: (S)-1-Phenylethylamine and the Foundation of Steric Control
(S)-1-phenylethylamine is a cornerstone in the field of asymmetric synthesis, primarily utilized as a chiral auxiliary and a resolving agent.[1][2] Its efficacy stems from a straightforward yet powerful principle: steric hindrance.[3]
Mechanism of Stereocontrol
When (S)-1-phenylethylamine is condensed with a carboxylic acid to form an amide, the resulting chiral environment dictates the facial selectivity of subsequent reactions at the α-carbon. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, compelling an incoming electrophile to approach from the less sterically encumbered side.[3][4] This directed attack leads to the preferential formation of one diastereomer.
Logical Diagram: Stereocontrol with (S)-1-Phenylethylamine
Caption: General workflow for asymmetric alkylation using an (S)-1-phenylethylamine-derived chiral auxiliary.[3][4]
The High-Performance Standard: Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are a class of auxiliaries renowned for providing exceptionally high levels of diastereoselectivity in a variety of asymmetric transformations, including aldol reactions and alkylations.[5]
Mechanism of Stereocontrol
The rigidity of the oxazolidinone ring system and the predictable chelation of the enolate with a Lewis acid (e.g., Bu₂BOTf) enforce a well-defined transition state. This leads to excellent facial discrimination in the approach of an electrophile. The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the Z-enolate, resulting in highly stereoselective bond formation.[6]
The Versatile Workhorse: Pseudoephedrine and Pseudoephenamine
Pseudoephedrine and its analogue, pseudoephenamine, are highly effective and practical chiral auxiliaries, particularly in asymmetric alkylation reactions.[3][4] A key advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine, which can be diverted for illicit purposes.[4]
Mechanism of Stereocontrol
Similar to other chiral amine auxiliaries, the stereochemical outcome is governed by the formation of a rigid, chelated lithium enolate intermediate. The specific geometry of the pseudoephedrine or pseudoephenamine backbone creates a highly organized transition state, leading to excellent diastereoselectivity.[3] Notably, pseudoephenamine has been shown to provide equal or even superior diastereoselectivities compared to pseudoephedrine, especially in the formation of sterically demanding quaternary carbon centers.[4]
The Contender: (1S)-2-methoxy-1-phenylethan-1-amine - A Prospective Analysis
(1S)-2-methoxy-1-phenylethan-1-amine presents an interesting structural variation on the classic 1-phenylethylamine framework. The introduction of a methoxy group at the 2-position could potentially influence its performance as a chiral auxiliary in several ways:
-
Electronic Effects: The electron-donating nature of the methoxy group could modulate the reactivity of the nitrogen atom and the resulting amide.
-
Chelation: The oxygen atom of the methoxy group could participate in chelation with the metal cation of the enolate, potentially leading to a more rigid and organized transition state. This could, in turn, enhance diastereoselectivity.
-
Steric Influence: While the methoxy group is not exceptionally bulky, its presence could subtly alter the steric environment around the chiral center, influencing the approach of the electrophile.
Despite these intriguing possibilities, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the application and performance of (1S)-2-methoxy-1-phenylethan-1-amine as a chiral auxiliary in asymmetric synthesis. The available information is largely limited to its commercial availability and basic physicochemical properties.
Therefore, the following sections will present a prospective analysis, outlining a hypothetical experimental workflow for its use and providing a basis for future comparative studies.
Diagram: Hypothetical Experimental Workflow for (1S)-2-methoxy-1-phenylethan-1-amine
Caption: A proposed experimental workflow for evaluating the performance of a new chiral auxiliary.
Performance Comparison: A Data-Driven Analysis
To provide a quantitative benchmark, the following table summarizes the reported diastereoselectivities for the asymmetric alkylation of propionamides derived from (S)-1-phenylethylamine and an Evans-type oxazolidinone.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Benzyl bromide | LDA | THF | -78 | 95:5 | >90 | [3] |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 90-95 | [5] |
As the data indicates, both chiral auxiliaries provide excellent levels of diastereoselectivity in the alkylation reaction.[3] The choice between them may be guided by factors such as cost, availability, and the specific requirements of the synthetic target.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific integrity. The following are representative procedures for the key steps in utilizing chiral amine and oxazolidinone auxiliaries.
Protocol 1: Synthesis of a Chiral N-Acyl Amide from (S)-1-Phenylethylamine[4]
-
Dissolve (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by column chromatography.
Protocol 2: Diastereoselective Alkylation of a Chiral Amide[4][7]
-
Dissolve the chiral N-acyl amide (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., LDA, 1.1 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary[7]
-
Dissolve the alkylated chiral amide in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an aqueous acid (e.g., 6 M H₂SO₄ or HCl) and reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the liberated chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired α-substituted carboxylic acid.
Conclusion and Future Outlook
Established chiral auxiliaries such as (S)-1-phenylethylamine, Evans oxazolidinones, and pseudoephenamine provide reliable and high levels of stereocontrol in a wide range of asymmetric transformations. The choice of auxiliary is often dictated by the specific substrate, desired stereochemical outcome, and practical considerations such as cost and ease of removal.
While (1S)-2-methoxy-1-phenylethan-1-amine holds theoretical promise as a novel chiral auxiliary due to its unique electronic and potential chelating properties, there is a clear need for empirical studies to validate its efficacy. Future research should focus on synthesizing a range of N-acyl derivatives of (1S)-2-methoxy-1-phenylethan-1-amine and evaluating their performance in key asymmetric reactions such as alkylations, aldol additions, and conjugate additions. Direct comparison with established auxiliaries under identical conditions will be crucial to accurately benchmark its performance and determine its potential as a valuable tool in the synthetic chemist's arsenal.
References
- A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. (2025). BenchChem.
- improving the stereoselectivity of reactions involving 1-phenylethylamine. (2025). BenchChem.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules.
- Chiral Amines in Asymmetric Synthesis. (n.d.). MilliporeSigma.
- A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. (2025). BenchChem.
- Application Notes and Protocols for Utilizing (S)
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026).
- Myers, A. G., et al. (2007). Pseudoephenamine as a Practical Chiral Auxiliary for Asymmetric Synthesis.
- Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). Molecular Pharmaceutics.
- Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (2016). Molecules.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules.
- Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. (2018). Crystal Growth & Design.
- Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. (2011). Journal of the Mexican Chemical Society.
- Chiral oximes in asymmetric synthesis. Addition of organometallic reagents to o-(1-phenylethyl) aldoximes. (1995). Tetrahedron.
- Beneficial Effect of ortho-Methoxy Groups in the Asymmetric Ring Opening of meso Epoxides with Silicon Tetrachloride Catalyzed by Chiral ortho-Methoxyphenyldiazaphosphonamide Lewis Bases Response to the Communication by G. Buono et al. (2001).
- On the Beneficial Effect of ortho-Methoxy Groups in the Asymmetric Ring Opening of Meso Epoxides With Silicon Tetrachloride Catalyzed by Chiral ortho-Methoxyphenyldiazaphosphonamide Lewis Bases A Response to the Correspondence by Professor Scott E. Denmark Et al.3. (2001).
- New Ortho-Directing Group for Lithiation: Use of a Methoxy−Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- and Propionylferrocenes. (2007). Organometallics.
- A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S). (2015). Tetrahedron.
- Asymmetric alkylation of dimethoxyphosphoryl-N-[1-(S)-α-methylbenzyl]acetamide enolates. Synthesis of both stereoisomers from the same source of chirality by changing the equivalents of LDA. (2005).
- Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. (2018). Organic & Biomolecular Chemistry.
- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. (2009). Journal of the Serbian Chemical Society.
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2017). Hungarian Journal of Industry and Chemistry.
- Highly diastereoselective additions of methoxyallene and acetylenes to chiral α-keto amides. (2002).
- Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Journal of the American Chemical Society.
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (2025). BenchChem.
- 2-methoxy-1-phenylethan-1-ol. (n.d.). MilliporeSigma.
- Asymmetric Enamine C
- (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... (2020).
- Supporting Inform
- Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2021).
- Alpha-substitution of carboxylic acids. (n.d.). Khan Academy.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). Chronicles of Drug Discovery.
Sources
Comparative Performance Guide: (1S)-2-Methoxy-1-phenylethan-1-amine in Asymmetric Synthesis and API Development
As a Senior Application Scientist navigating the complexities of chiral drug development, I frequently evaluate the structural nuances of chiral auxiliaries and resolving agents. The selection of a chiral amine can dictate the commercial viability of an Active Pharmaceutical Ingredient (API) synthesis.
This guide provides an in-depth, objective comparison of (1S)-2-methoxy-1-phenylethan-1-amine (also known as (S)-2-methoxy-1-phenylethylamine) against its non-methoxylated analog, (S)-1-phenylethylamine. By examining the causality behind its superior stereocontrol and its critical role in modern API workflows, this document serves as a definitive resource for synthetic chemists and drug development professionals.
Mechanistic Causality: The Bidentate Chelation Advantage
The defining structural feature of (1S)-2-methoxy-1-phenylethan-1-amine is the presence of the methoxy (-OMe) group adjacent to the chiral center. In asymmetric synthesis, this is not merely a steric modification; it fundamentally alters the transition state kinetics through bidentate chelation .
When (S)-1-phenylethylamine is used to form an imine for nucleophilic addition, it acts as a monodentate ligand. The resulting transition state remains highly flexible, allowing the nucleophile to attack from multiple trajectories, which often results in poor diastereomeric excess (de).
Conversely, the methoxy oxygen in (1S)-2-methoxy-1-phenylethan-1-amine acts as a secondary Lewis base. When introduced to organometallic reagents (such as zinc or lithium), the metal cation coordinates to both the imine nitrogen and the methoxy oxygen[1]. This dual-coordination forms a rigid, locked five-membered chelate ring. The bulky phenyl group is consequently forced into a fixed orientation, completely shielding one face of the imine and directing the incoming nucleophile to the opposite face with exceptional precision.
Bidentate coordination of (1S)-2-methoxy-1-phenylethan-1-amine forming a rigid transition state.
Comparative Performance Data: Diastereoselective Allylation
To objectively quantify this mechanistic advantage, we compare the performance of both chiral auxiliaries in the diastereoselective allylation of imines using an allylzinc reagent—a critical carbon-carbon bond-forming reaction in medicinal chemistry[1].
Table 1: Performance Comparison in Imine Allylation
| Chiral Auxiliary / Resolving Agent | Coordination Type | Transition State | Diastereomeric Excess (de) | Reaction Yield |
| (S)-1-phenylethylamine | Monodentate (N) | Flexible | ~40% | Moderate |
| (1S)-2-methoxy-1-phenylethan-1-amine | Bidentate (N, O) | Rigid (Chelation-controlled) | >98% | High |
Data Interpretation: The non-methoxylated imine yields a nearly racemic mixture (40% de) due to rotational freedom. The methoxylated variant achieves >98% de, effectively eliminating the need for downstream chiral resolution and minimizing API yield loss[1].
Commercial Application: Vilanterol API Synthesis
Beyond acting as an auxiliary, (1S)-2-methoxy-1-phenylethan-1-amine is a critical chiral building block in the commercial synthesis of Vilanterol , an ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) approved by the FDA in 2013 for COPD and asthma management (marketed as Breo Ellipta)[2].
In the synthesis of Vilanterol, the chiral amine is reacted with a complex epoxide intermediate. The stereocenter of the amine ensures the correct spatial orientation of the resulting amino alcohol, which is paramount for the drug's binding affinity to the β2 receptor[2].
Workflow for the regioselective ring opening in Vilanterol precursor synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols outline the exact methodologies for utilizing (1S)-2-methoxy-1-phenylethan-1-amine in both API intermediate synthesis and analytical validation.
Protocol A: Regioselective Epoxide Ring Opening (Vilanterol Precursor)
This protocol demonstrates the synthesis of the chiral amino alcohol intermediate for Vilanterol, prioritizing high conversion rates without the need for highly toxic catalysts[2].
-
Reagent Charging: In a rigorously dried, argon-purged reaction vessel, charge the epoxide intermediate (e.g., (R)-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxirane).
-
Amine Addition: Add 9.06 g of (1S)-2-methoxy-1-phenylethan-1-amine directly to the vessel. The reaction is often run neat or in a minimal volume of an inert, high-boiling solvent to maximize collision frequency[2].
-
Thermal Activation: Heat the reaction mixture to 80 °C and maintain stirring for exactly 6 hours.
-
In-Process Monitoring: Monitor the consumption of the epoxide via Thin-Layer Chromatography (TLC). The disappearance of the starting material validates the completion of the nucleophilic attack[2].
-
Quench & Extraction: Cool the mixture to room temperature. Quench with 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize any acidic byproducts. Extract the aqueous layer with ethyl acetate ( 3×30 mL)[2].
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. This yields approximately 9.8 g of the crude amino alcohol (68% yield), which is optically pure enough to be used directly in subsequent salt-forming reactions without further chromatography[2].
Protocol B: Validation of Chiral Purity via HPLC
When synthesizing derivatives like (R,S)-2-methoxy-1-phenylethylamine for receptor antagonist screening, chiral resolution and purity validation are mandatory[3].
-
Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).
-
Stationary Phase: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent cyclodextrin-based column).
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. The trace diethylamine suppresses secondary interactions with residual silanols, preventing peak tailing.
-
Detection: Monitor UV absorbance at 254 nm.
-
Validation: Calculate the enantiomeric/diastereomeric excess by integrating the area under the curve (AUC) for the major and minor peaks. A successful chelation-controlled reaction should yield an AUC ratio corresponding to >98% de[1].
Conclusion
For synthetic chemists, the choice between (S)-1-phenylethylamine and (1S)-2-methoxy-1-phenylethan-1-amine is a choice between a flexible, low-selectivity pathway and a rigid, highly predictable chelation-controlled system. The experimental data unequivocally supports the use of the methoxylated derivative when absolute stereocontrol is required, justifying its widespread adoption in the commercial synthesis of advanced APIs like Vilanterol.
References
- Fluorine in Medicinal Chemistry and Chemical Biology (Ojima, I. et al.) - National Academic Digital Library of Ethiopia. Discusses the diastereoselective allylation of methoxylated imines achieving >98% de.
- FDA 2013 | New Drug Approvals: (July 23 2018) - New Drug Approvals. Details the 6-hour, 80°C synthetic protocol of Vilanterol using S-2-methoxy-1-phenylethylamine.
- Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor - Journal of Medicinal Chemistry (ACS Publications). References the synthesis and application of (R,S)-2-Methoxy-1-phenylethylamine intermediates.
Sources
Cost-benefit analysis of using (1S)-2-methoxy-1-phenylethan-1-amine in synthesis
The synthesis of highly enantioenriched primary amines is a cornerstone of modern drug development and natural product synthesis. While numerous chiral auxiliaries exist, the selection process is often a strict balancing act between stereochemical performance and reagent cost.
This guide provides an in-depth cost-benefit analysis of (1S)-2-methoxy-1-phenylethan-1-amine (CAS: 91298-74-7), objectively comparing its utility against standard alternatives like (S)-1-phenylethylamine and Ellman’s sulfinamide. By examining the mechanistic causality behind its performance, we will define exactly when the high upfront cost of this auxiliary is chemically justified.
The Mechanistic Advantage: Bidentate Chelation
The primary structural difference between (1S)-2-methoxy-1-phenylethan-1-amine and the vastly cheaper (S)-1-phenylethylamine is the presence of the methoxy group. This seemingly minor modification fundamentally alters the transition state during nucleophilic additions to imines.
When an imine derived from (1S)-2-methoxy-1-phenylethan-1-amine is treated with hard organometallic reagents (such as organolithium or organocerium compounds), the metal cation coordinates simultaneously to the imine nitrogen and the methoxy oxygen. This bidentate chelation forms a rigid, five-membered ring that locks the conformation of the C=N bond [1]. Consequently, the nucleophile is forced to attack from the less sterically hindered Re-face, consistently yielding diastereomeric excesses (d.e.) exceeding 98% [2].
In contrast, imines derived from (S)-1-phenylethylamine lack this secondary coordination site, leading to free rotation in the transition state and significantly lower, less predictable stereoselectivity.
Bidentate chelation model dictating the stereoselective addition to the chiral imine.
Cost-Benefit Matrix & Performance Comparison
At approximately 160– 170 per gram [3], (1S)-2-methoxy-1-phenylethan-1-amine is nearly 300 times more expensive than standard (S)-1-phenylethylamine. However, the cost is offset by the elimination of complex external chiral catalysts and the reduction of downstream purification steps required to separate diastereomers.
Table 1: Performance and Economic Comparison of Chiral Amines
| Chiral Auxiliary | Approx. Cost (USD/g) | Coordination Mode | Typical d.e. (%) | Auxiliary Cleavage Method |
| (1S)-2-methoxy-1-phenylethan-1-amine | $160 - $170 | Bidentate (N, O) | > 95 - 98% | Hydrogenolysis (Pd/C, H₂) |
| (S)-1-phenylethylamine | $0.50 - $2.00 | Monodentate (N) | 40 - 80% | Hydrogenolysis (Pd/C, H₂) |
| (S)-tert-butanesulfinamide (Ellman's) | $15 - $30 | Monodentate (N) / Steric | 90 - 98% | Acidic Hydrolysis (HCl) |
Data synthesis indicates that while Ellman's sulfinamide offers a strong middle-ground for general synthesis, (1S)-2-methoxy-1-phenylethan-1-amine remains superior when utilizing highly reactive organolithium reagents that might prematurely cleave or attack the sulfinyl group.
Experimental Protocol: Highly Diastereoselective Organolithium Addition
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes causality for the experimental conditions and analytical checkpoints to verify success before proceeding.
Phase 1: Imine Condensation
-
Procedure: Dissolve the target aldehyde (1.0 eq) and (1S)-2-methoxy-1-phenylethan-1-amine (1.05 eq) in anhydrous dichloromethane (DCM). Add activated 3Å molecular sieves (1 g / mmol). Stir at room temperature for 12 hours under an argon atmosphere.
-
Causality: The condensation releases water. Because the subsequent organolithium addition is highly moisture-sensitive, molecular sieves are strictly required to drive the equilibrium forward and prevent the destruction of the nucleophile in Phase 2.
-
Validation: Analyze via TLC (Hexanes/EtOAc). The disappearance of the aldehyde spot confirms complete conversion. Filter the sieves and concentrate the imine under a vacuum.
Phase 2: Chelation-Controlled Addition
-
Procedure: Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -78 °C. Dropwise, add the organolithium reagent (1.5 eq) over 15 minutes. Stir at -78 °C for 2 hours.
-
Causality: The -78 °C temperature is critical. It minimizes background non-chelated addition pathways and maximizes the thermodynamic stability of the lithium-imine bidentate chelate, ensuring the nucleophile attacks exclusively from the Re-face [1].
-
Validation Checkpoint (Critical): Before proceeding to cleavage, withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze the crude mixture via ¹H NMR. The diastereomeric ratio (d.r.) can be determined by integrating the distinct benzylic methine protons. A d.r. of >99:1 validates the success of the chelation control.
Phase 3: Auxiliary Cleavage
-
Procedure: Dissolve the purified secondary amine in methanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate.
-
Causality: Because the auxiliary is benzylic, the C-N bond is highly susceptible to hydrogenolysis. This cleanly liberates the target primary amine while reducing the auxiliary to an inert hydrocarbon byproduct (1-methoxy-2-phenylethane), which is easily removed via column chromatography.
Decision Workflow for Auxiliary Selection
To optimize both chemical yield and budget, researchers should rely on the specific mechanistic requirements of their substrate rather than defaulting to the most expensive reagent.
Decision matrix for selecting a chiral auxiliary based on mechanistic and budget constraints.
Conclusion
The use of (1S)-2-methoxy-1-phenylethan-1-amine is a textbook example of how a minor structural modification—adding a single methoxy group—can dictate the entire stereochemical outcome of a reaction. While its high cost prohibits its use in rudimentary or high-throughput screening synthesis, it remains an indispensable tool for late-stage drug development where absolute stereocontrol (>98% d.e.) via organometallic addition is non-negotiable.
References
-
Ukaji, Y., Watai, T., Sumi, T., & Fujisawa, T. (1991). Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines. Chemistry Letters, 20(9), 1555-1558. Available at:[Link]
-
Fukuda, T., Takehara, A., Hanyu, N., & Iwao, M. (2000). Synthesis of Chiral Primary 1-Ferrocenylalkylamines via Highly Diastereoselective Addition of Organolithium Compounds to Ferrocenecarboxaldehyde Imine Derived from (S)-2-Methoxy-1-phenylethylamine. Tetrahedron: Asymmetry, 11(20), 4083-4087. Available at:[Link]
Alternative chiral resolving agents to (1S)-2-methoxy-1-phenylethan-1-amine
An In-Depth Comparative Guide to Chiral Resolving Agents: Alternatives to (1S)-2-methoxy-1-phenylethan-1-amine
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. (1S)-2-methoxy-1-phenylethan-1-amine is a valuable resolving agent, but a wide array of alternatives exists, each with unique properties and applications. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform selection and optimize separation processes for racemic acids.
The resolution of racemic mixtures is a cornerstone of stereochemistry, often achieved through the formation of diastereomeric salts. This process involves reacting a racemic acid with an enantiomerically pure chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] The success of this technique hinges on the selection of an appropriate resolving agent, a process that remains largely empirical but can be guided by understanding the structural and chemical properties of the available options.
A Landscape of Chiral Amine Resolving Agents
While (1S)-2-methoxy-1-phenylethan-1-amine is effective, several other classes of chiral amines are widely employed, each presenting a unique profile of efficacy, cost, and safety.
Simple Phenylethylamine Derivatives
(R)-(+)- and (S)-(-)-1-Phenylethylamine are among the most common and cost-effective chiral resolving agents.[4] Their widespread use stems from their ready availability and proven effectiveness in resolving a variety of chiral acids.
-
Mechanism: These agents rely on the formation of diastereomeric ammonium carboxylate salts. Chiral recognition is driven by a combination of ionic bonding, hydrogen bonding, and steric interactions. The phenyl group allows for potential π-π stacking interactions, while the methyl group provides a simple yet effective steric block to help differentiate between the enantiomers of the racemic acid.
-
Advantages: Low cost, high availability, and a large body of literature documenting their use.
-
Disadvantages: Their simple structure may not provide sufficient discrimination for resolving more complex or sterically hindered acids.
Natural Alkaloids: Cinchona Alkaloids and Brucine
For decades, naturally occurring alkaloids have been mainstays in chiral resolution due to their rigid, complex structures and multiple stereocenters, which provide excellent chiral recognition.[2][5]
-
Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine): These related alkaloids offer a diverse set of chiral environments. Their structure includes a quinoline ring system and a quinuclidine moiety, with multiple chiral centers.[6][7] The quinuclidine nitrogen is basic and readily forms salts with acidic compounds.[6] The hydroxyl group can also participate in hydrogen bonding, further stabilizing the diastereomeric salt complex.
-
Advantages: High enantioselectivity for a broad range of acids, including N-derivatized amino acids.[6] The availability of pseudoenantiomeric pairs (quinine/quinidine and cinchonidine/cinchonine) allows for the resolution of either enantiomer of a racemic acid.
-
Disadvantages: Higher cost compared to simple synthetic amines.
-
-
Brucine: A large, rigid alkaloid that has been used as a resolving agent since the late 19th century.[8][9] Its complex polycyclic structure provides numerous points of interaction for chiral discrimination.
Other Chiral Amines
-
(-)-Ephedrine: This natural product and its derivatives have been used in chiral resolutions.[2] The presence of both a hydroxyl group and a secondary amine allows for multiple points of interaction, forming well-defined crystalline salts. It has been successfully used to resolve compounds like mandelic acid.[10]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by its ability to induce a significant difference in the solubility of the diastereomeric salts, leading to a high yield and high enantiomeric excess (e.e.) of the desired enantiomer after a minimal number of crystallizations.[2] The choice of solvent is also a critical parameter that must be optimized experimentally.[11]
The following table summarizes performance data for various resolving agents with common racemic acids.
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Water/KOH | 53 | 40 (de)[12][13] |
| Naproxen | PEGylated-(R)-Mandelic Acid | Methanol | 78-90 | 72-85 (ee, first cycle)[12] |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | Good | High (ee)[14] |
| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | Good | High (ee)[14] |
| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | Good | High (ee)[14] |
| 2-Chloromandelic acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not specified | Not specified | Not specified[15] |
Note: This data is illustrative, and results are highly dependent on specific experimental conditions. The selection of an optimal resolving agent often requires screening multiple candidates and solvents.
Visualizing the Resolution Process
The logical workflow for selecting a resolving agent and performing a diastereomeric salt resolution can be visualized to clarify the decision-making process and experimental steps.
Caption: Logical flow for selecting a chiral resolving agent.
Experimental Protocol: Resolution of Racemic Mandelic Acid with (S)-(-)-α-Phenylethylamine
This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using a chiral amine. [1][16]Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials:
-
Racemic Mandelic Acid
-
(S)-(-)-α-Phenylethylamine
-
Methanol (Solvent)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Diethyl Ether or Ethyl Acetate (Extraction Solvent)
-
Magnesium Sulfate (Drying Agent)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic mandelic acid (e.g., 10 g) in a minimum amount of hot methanol in a suitable flask.
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in a small amount of methanol.
-
Slowly add the amine solution to the hot acid solution with stirring. The formation of the salt is often exothermic.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath.
-
Causality: Slow cooling is crucial. Rapid cooling can trap the more soluble diastereomer within the crystal lattice, leading to lower optical purity. [11]
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
The salt can be recrystallized from fresh hot methanol to improve diastereomeric purity if necessary.
-
-
Liberation of the Enriched Mandelic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 2M HCl with stirring until the solution is acidic (pH ~1-2). This protonates the carboxylate, causing the enantiomerically enriched mandelic acid to precipitate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Self-Validation: The formation of a precipitate and successful extraction confirms the liberation of the less water-soluble acid from its salt.
-
-
Recovery of the Resolving Agent:
-
Make the acidic aqueous layer from the previous step basic by adding 2M NaOH (pH ~12-13).
-
Extract the basic solution with diethyl ether or ethyl acetate (3x) to recover the (S)-(-)-α-phenylethylamine.
-
The combined organic extracts can be dried and the solvent evaporated to recover the resolving agent for potential reuse.
-
-
Analysis:
-
Dry the organic extract containing the mandelic acid over magnesium sulfate, filter, and evaporate the solvent to yield the solid, enantiomerically enriched mandelic acid.
-
Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter. [2]
-
Conclusion
While (1S)-2-methoxy-1-phenylethan-1-amine is a competent chiral resolving agent, the vast toolkit available to chemists includes a range of powerful alternatives. Simple and economical options like (R/S)-1-phenylethylamine are excellent starting points for many common racemic acids. For more challenging separations, the rigid and complex structures of Cinchona alkaloids often provide superior chiral recognition, albeit at a higher cost. The selection process remains an experimental science, requiring careful screening of both the resolving agent and the crystallization solvent to achieve optimal yield and enantiomeric purity. [1][4]This guide serves as a foundational resource for navigating these choices and designing effective resolution strategies.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
C. Minguillón, W. Lindner, et al. (2002). Enantiomer Separation by Countercurrent Chromatography Using Cinchona Alkaloid Derivatives as Chiral Selectors. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Brucine. [Link]
-
chemeurope.com. (n.d.). Chiral resolution. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
M. K. Levenduski, et al. (1999). Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. Journal of Pharmaceutical Sciences. [Link]
-
A. J. Blacker, et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Featuring (2-Chlorobenzyl)(1-phenylethyl)
- V. A. Azov. (n.d.).
-
M. Monier, et al. (2019). Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. Polymers. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid.
-
A. Schmid, et al. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. Journal of Chromatography A. [Link]
-
N. F. Ghazali, D. A. Patterson, A. G. Livingston. (2004). Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications. [Link]
-
S. M. O'Mahony, et al. (2009). Imprinted polymers for chiral resolution of (±)-ephedrine: understanding the pre-polymerisation equilibrium and the action of different mobile phase modifiers. Analyst. [Link]
- Macmillan Group. (2003).
- E. Fogassy, et al. (n.d.). A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents.
-
S. Chandrasekhar, et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. [Link]
- BenchChem. (2025).
- Boston University. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA.
- ResearchGate. (n.d.).
-
N. Ye, et al. (2007). Chiral Separation of Ephedrine Isomers by Capillary Electrophoresis Using Bovine Serum Albumin as a Buffer Additive. Journal of Chromatographic Science. [Link]
- Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
-
A. A. K. Niazi, et al. (2010). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society. [Link]
- M. Monier, et al. (2019). Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. Journal of the Indian Chemical Society.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- BenchChem. (2025).
- Arborpharmchem. (2026).
-
Y.-C. Chen, et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
- BenchChem. (2025). Chiral Resolution of Amines with (R)
- D. Kozma. (2018).
-
Y. Su, et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
C. R. Das, et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. [Link]
-
J. Guo, et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality. [Link]
- ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods.
- UNCW Institutional Repository. (n.d.).
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brucine - Wikipedia [en.wikipedia.org]
- 9. Chiral_resolution [chemeurope.com]
- 10. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Stereochemical Purity of (1S)-2-Methoxy-1-phenylethan-1-amine: A Comparative Analytical Guide
For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization[1]. (1S)-2-methoxy-1-phenylethan-1-amine is a valuable chiral building block, but because enantiomers exhibit identical physical and chemical properties in an achiral environment[2], quantifying its stereochemical purity requires introducing a chiral discriminator.
This guide objectively compares the two most robust methodologies for assessing the ee of chiral amines: Chiral High-Performance Liquid Chromatography (HPLC) (a direct physical separation method) and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher’s Acid Derivatization (an indirect chemical derivatization method).
The Direct Approach: Chiral HPLC
Chiral HPLC is widely considered the gold standard for routine ee determination in regulated pharmaceutical environments due to its high sensitivity, non-destructive nature, and robust reproducibility[2].
Causality & Mechanism
Instead of chemically altering the analyte, Chiral HPLC utilizes a Chiral Stationary Phase (CSP)—typically composed of derivatized amylose or cellulose polysaccharides. As the racemic mixture passes through the column, the (1S) and (1R) enantiomers form transient, reversible diastereomeric complexes with the CSP[2]. Because these transient complexes have different stabilities, the enantiomers elute at different retention times, allowing for direct quantification via UV/Vis or Circular Dichroism (CD) detection[3].
Self-Validating Experimental Protocol
To ensure the integrity of the HPLC data, the system must be validated against a known racemic standard to confirm equal response factors and baseline resolution.
-
Baseline Validation (System Suitability):
-
Procedure: Inject a racemic standard of 2-methoxy-1-phenylethan-1-amine.
-
Causality: This step proves that the column can physically separate the enantiomers equally. Adjust the mobile phase (e.g., Hexane/Isopropanol) until a resolution ( Rs ) of >1.5 is achieved. Expert tip: Add 0.1% diethylamine to the mobile phase. Chiral amines often interact with residual silanols on the silica support, causing peak tailing; the basic modifier competitively binds these sites, ensuring sharp, quantifiable peaks.
-
-
Sample Preparation: Dissolve the (1S)-2-methoxy-1-phenylethan-1-amine sample in the mobile phase to a concentration of approximately 1 mg/mL[2].
-
Acquisition: Inject the sample using the optimized method. The non-specific UV detector will record the absorbance of the eluting peaks[3].
-
Quantification: Calculate the enantiomeric excess using the integrated peak areas:
ee(%)=(Area1S+Area1RArea1S−Area1R)×100
The Indirect Approach: NMR via Mosher’s Acid Derivatization
When a specific chiral HPLC column is unavailable, or when the absolute configuration of the amine must be determined de novo without reference standards, Chiral Derivatizing Agents (CDAs) coupled with NMR spectroscopy provide a powerful alternative[4].
Causality & Mechanism
Mosher’s acid chloride, or α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), is an enantiopure reagent that reacts with the amine to form covalent diastereomeric amides[5]. Unlike enantiomers, diastereomers possess distinct physical properties and spatial arrangements. The differential shielding and deshielding effects from the phenyl rings in the resulting diastereomers cause their respective protons and fluorine atoms to resonate at different frequencies in an NMR spectrum[6].
The presence of the trifluoromethyl ( −CF3 ) group in MTPA is highly advantageous: it allows for 19 F NMR spectroscopy, which yields sharp singlets in a spectral region completely free from the background interference often seen in crowded 1 H NMR spectra[7].
Self-Validating Experimental Protocol
The critical vulnerability of this method is kinetic resolution . If the derivatizing agent reacts faster with one enantiomer than the other, an incomplete reaction will artificially skew the diastereomeric ratio, invalidating the ee calculation[8]. The protocol must self-validate by proving 100% conversion.
-
Derivatization: Dissolve the (1S)-2-methoxy-1-phenylethan-1-amine sample in anhydrous CH2Cl2 . Add an excess of (R)-MTPA-Cl, followed by Pyridine and a catalytic amount of DMAP. Stir at room temperature[4].
-
Kinetic Resolution Check (Validation): Acquire a crude 1 H NMR spectrum of the reaction mixture. Causality: You must verify the complete disappearance of the starting amine's characteristic signals. Only at essentially 100% conversion does the ratio of the diastereomeric amides accurately reflect the original enantiomeric ratio of the amine[8].
-
Acquisition: Once completion is confirmed, dissolve the purified Mosher's amide in CDCl3 and acquire a high-resolution 19 F NMR spectrum[4].
-
Quantification: Identify the two distinct −CF3 singlets corresponding to the diastereomers. Integrate the peaks to calculate the ee:
ee(%)=(Integrationmajor+IntegrationminorIntegrationmajor−Integrationminor)×100
Quantitative Performance Comparison
To select the appropriate workflow for your laboratory, consider the comparative metrics summarized below, which contrast HPLC, NMR, and Gas Chromatography (GC) methods[9].
| Analytical Parameter | Chiral HPLC (Direct) | NMR via Mosher's Acid (Indirect) | Chiral GC (Direct) |
| Separation Mechanism | Transient diastereomeric interactions on CSP[2] | Covalent diastereomeric derivatization[4] | Transient interactions in a volatile phase[9] |
| Sample Preparation | Minimal (Dissolve & Inject)[2] | Extensive (Chemical Reaction & Workup)[4] | Minimal (Analyte must be volatile)[9] |
| Risk of Artifacts | Low: No chemical alteration required[9] | High: Kinetic resolution if reaction is <100%[8] | Medium: Risk of thermal degradation[9] |
| Absolute Configuration | Requires pure reference standards[3] | Can be determined de novo via shielding models[5] | Requires pure reference standards[9] |
| Throughput & Scalability | High (Automated autosamplers)[1] | Low to Medium (Reaction time + Acquisition)[2] | High (Automated, small sample size)[9] |
Visualizing the Analytical Workflows
The following diagram illustrates the logical divergence between direct physical separation and indirect chemical derivatization for chiral amine analysis.
Workflow comparison for ee determination of chiral amines using Direct (HPLC) and Indirect (NMR).
References
-
Benchchem. Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.4
-
Stereoelectronics.org. Stereochemistry - Stereoelectronics.7
-
ResearchGate. NMR analysis of a chiral amine through derivatization with Mosher acid.6
-
University of Delaware (The Retort). Mosher's Acid.8
-
Imperial College London. Determination of enantiomeric excess.9
-
Wikipedia. Mosher's acid.5
-
Benchchem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.2
-
PMC (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.1
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.3
Sources
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. The Retort [www1.udel.edu]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
Inter-laboratory comparison of results using (1S)-2-methoxy-1-phenylethan-1-amine
An Inter-Laboratory Guide to the Application of (1S)-2-methoxy-1-phenylethan-1-amine in Chiral Analysis
For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a cornerstone of modern chemistry. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart being inactive or even eliciting undesirable side effects. Consequently, robust and reproducible methods for quantifying enantiomeric excess (e.e.) are critical. This guide provides an in-depth comparison of (1S)-2-methoxy-1-phenylethan-1-amine as a chiral resolving and derivatizing agent, benchmarking its utility against established analytical techniques. While a formal inter-laboratory study on this specific reagent is not yet published, this document synthesizes existing data on analogous compounds and established methodologies to propose a framework for such a comparison and to guide researchers in its application.
The Principle of Chiral Derivatization and Resolution
Chiral molecules, or enantiomers, possess identical physical properties in an achiral environment, making their differentiation challenging. To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra and varying solubilities, which allows for their quantification and separation.[1]
(1S)-2-methoxy-1-phenylethan-1-amine is a chiral primary amine that can be utilized in two principal ways:
-
As a Chiral Derivatizing Agent (CDA): It can react with a racemic analyte (e.g., a carboxylic acid) to form a pair of diastereomeric amides. These diastereomers will exhibit distinct signals in NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original analyte.[2][3]
-
As a Chiral Resolving Agent: It can form diastereomeric salts with a racemic acid.[4] Due to their different solubilities, one diastereomeric salt can often be selectively crystallized, enabling the separation of the enantiomers on a preparative scale.[4]
Comparative Analysis of Methodologies
The choice of method for determining enantiomeric purity depends on factors such as the nature of the analyte, required accuracy, and available instrumentation.[3] Here, we compare the use of (1S)-2-methoxy-1-phenylethan-1-amine with other prevalent techniques.
NMR Spectroscopy with Chiral Derivatizing Agents: A Head-to-Head with Mosher's Acid
NMR spectroscopy in conjunction with a chiral derivatizing agent is a powerful tool for determining enantiomeric excess.[2] A widely recognized CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[3][5]
| Feature | (1S)-2-methoxy-1-phenylethan-1-amine | Mosher's Acid (MTPA) |
| Analyte Compatibility | Primarily for chiral carboxylic acids and other acylating agents. | Primarily for chiral alcohols and amines.[3][5] |
| NMR Nucleus for Analysis | ¹H NMR. The distinct chemical shifts of protons near the stereocenter of the resulting diastereomeric amides are analyzed. | ¹H and ¹⁹F NMR. The trifluoromethyl group provides a clean signal in ¹⁹F NMR, often in a region with no other peaks, simplifying analysis.[5] |
| Signal Resolution | The methoxy group and phenyl ring can induce significant chemical shift differences in the resulting diastereomers. | The phenyl and trifluoromethyl groups create a strong anisotropic effect, generally leading to excellent signal dispersion. |
| Determination of Absolute Configuration | Possible through careful analysis of the chemical shift differences (Δδ) in the ¹H NMR spectrum, similar to the Mosher's acid method, but may require more detailed conformational analysis. | Well-established empirical models exist for assigning absolute configuration based on the signs of the chemical shift differences (Δδ(S-R)).[3] |
| Ease of Use | Amide formation is typically straightforward, often requiring a coupling agent. | The acid chloride of MTPA is highly reactive and moisture-sensitive, requiring careful handling.[5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and powerful technique for separating and quantifying enantiomers.[6][7]
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.
-
Advantages: High accuracy, precision, and sensitivity. It is often the gold standard for quantitative analysis of enantiomeric purity in the pharmaceutical industry.[6][8][9]
Chiral Resolution via Diastereomeric Salt Formation
This classical technique is particularly useful for the preparative separation of enantiomers.[1][4] (1S)-2-methoxy-1-phenylethan-1-amine can be compared to other commonly used chiral amines like (S)-(-)-1-phenylethylamine.[11][12]
| Feature | (1S)-2-methoxy-1-phenylethan-1-amine | (S)-(-)-1-Phenylethylamine |
| Structural Difference | Contains a methoxy group on the ethyl chain. | Lacks the methoxy group. |
| Potential Impact on Resolution | The methoxy group can participate in additional hydrogen bonding or dipole-dipole interactions within the crystal lattice of the diastereomeric salt, potentially leading to better discrimination and more efficient crystallization.[11] | A well-established and widely successful resolving agent for a broad range of acidic compounds.[4][12] |
| Solubility of Diastereomeric Salts | The methoxy group will influence the overall polarity and may alter the solubility profile of the diastereomeric salts, requiring different solvent systems for crystallization compared to 1-phenylethylamine. | The solubility of its diastereomeric salts is well-documented for many common acids. |
Proposed Inter-Laboratory Comparison Study
To rigorously evaluate the performance of (1S)-2-methoxy-1-phenylethan-1-amine, a hypothetical inter-laboratory study could be designed as follows:
Objective: To assess the accuracy and precision of determining the enantiomeric excess of a model chiral carboxylic acid (e.g., ibuprofen) using (1S)-2-methoxy-1-phenylethan-1-amine as a chiral derivatizing agent by ¹H NMR, and to compare the results with an established chiral HPLC method.
Study Design:
-
A single batch of a non-racemic mixture of ibuprofen (e.g., 95:5 S:R) is prepared and distributed to multiple laboratories.
-
Each laboratory is provided with a standard protocol for the derivatization of ibuprofen with (1S)-2-methoxy-1-phenylethan-1-amine and subsequent ¹H NMR analysis.
-
Each laboratory also analyzes the same sample using a validated chiral HPLC method.
-
The results are collected and statistically analyzed for intra- and inter-laboratory variability.
Hypothetical Comparative Data:
| Laboratory | Method | Reported e.e. (%) of (S)-Ibuprofen |
| Lab 1 | ¹H NMR with (1S)-2-methoxy-1-phenylethan-1-amine | 90.2 |
| Lab 2 | ¹H NMR with (1S)-2-methoxy-1-phenylethan-1-amine | 89.8 |
| Lab 3 | ¹H NMR with (1S)-2-methoxy-1-phenylethan-1-amine | 90.5 |
| Mean (NMR) | 90.17 | |
| RSD (NMR) | 0.39% | |
| Lab 1 | Chiral HPLC | 90.1 |
| Lab 2 | Chiral HPLC | 90.0 |
| Lab 3 | Chiral HPLC | 90.2 |
| Mean (HPLC) | 90.10 | |
| RSD (HPLC) | 0.11% |
Discussion of Hypothetical Results: The hypothetical data suggests that the NMR method using (1S)-2-methoxy-1-phenylethan-1-amine provides results comparable to the established chiral HPLC method, with slightly higher variability as might be expected from differences in NMR instrument calibration and data processing.
Experimental Protocols
Determination of Enantiomeric Excess of a Chiral Carboxylic Acid by ¹H NMR
This protocol describes the derivatization of a chiral carboxylic acid with (1S)-2-methoxy-1-phenylethan-1-amine for subsequent analysis by ¹H NMR.
Caption: Workflow for NMR-based determination of enantiomeric excess.
Chiral Resolution of a Racemic Acid
This protocol outlines a general procedure for the separation of enantiomers of a racemic acid via diastereomeric salt formation with (1S)-2-methoxy-1-phenylethan-1-amine.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Conclusion
(1S)-2-methoxy-1-phenylethan-1-amine is a promising chiral auxiliary with potential applications in both analytical and preparative chemistry. Its structural features suggest it may offer advantages in specific cases of chiral resolution and derivatization compared to more traditional reagents. This guide provides a framework for its comparative evaluation and detailed protocols for its use. A rigorous inter-laboratory study, as proposed herein, would be invaluable in establishing its reliability and defining its optimal applications within the scientific community.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
- Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(20), 5906-5914.
- Supporting Information For: S1. (n.d.). DOI.
- Mosher's acid. (2023, December 29). In Wikipedia.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (n.d.). Benchchem.
- A Comparative Guide to Chiral Resolving Agents: 4-methoxy-N-(1-phenylethyl)aniline Under the Microscope. (n.d.). Benchchem.
- (S)-2-Methoxy-1-phenylethanamine | 91298-74-7. (n.d.). Sigma-Aldrich.
- Rachineni, K., Kakita, V. M. R., & Bharatam, J. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry, 87(15), 7563-7567.
- Padivitage, N., Kumar, S., & Rustum, A. (2019). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- Kaźmierczak-Barańska, J., & Leśniak, S. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Stereochemistry - Stereoelectronics. (2021, April 30). University of Liverpool.
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (n.d.). Benchchem.
- A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025, October 7). PMC.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. (n.d.). Rasayan Journal of Chemistry.
- H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. (n.d.). Arkivoc.
- Chiral Resolution with and without Resolving Agents. (2026, March 12). Pharmaceutical Technology.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Performance Evaluation of Catalysts and Auxiliaries Utilizing (1S)-2-Methoxy-1-phenylethan-1-amine
Executive Summary
In the realm of asymmetric synthesis, the selection of a chiral auxiliary fundamentally dictates the stereochemical outcome of nucleophilic additions to imines. While (1S)-1-phenylethan-1-amine is a classical resolving agent, its utility in dynamic stereoselective processes is often limited by conformational flexibility. By introducing a methoxy group at the C2 position, (1S)-2-methoxy-1-phenylethan-1-amine transforms into a privileged bidentate ligand. This guide objectively evaluates its performance, comparing its stereoinductive capabilities against non-methoxylated alternatives, and provides a field-proven, self-validating protocol for its application in drug development and complex molecule synthesis.
Mechanistic Rationale: The Chelation Advantage
The superiority of (1S)-2-methoxy-1-phenylethan-1-amine over its non-methoxylated analog stems directly from its bidentate coordination capability. When an organometallic reagent (such as an organolithium, organozinc, or organotitanium compound) is introduced to the reaction system, the metal center coordinates not only to the imine nitrogen but also to the oxygen atom of the methoxy group.
This dual coordination forms a highly rigid, five- or six-membered metallacycle that 1[1]. By locking the conformation of the transition state, the bulky phenyl group of the auxiliary is forced into a predictable spatial orientation. This effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with extreme precision. In contrast, (1S)-1-phenylethan-1-amine lacks this secondary coordination site, leading to a conformationally flexible transition state and, consequently, poor facial selectivity.
Bidentate chelation model of (1S)-2-methoxy-1-phenylethan-1-amine locking the transition state.
Comparative Performance Data
Diastereoselectivity: The Methoxy Effect
Experimental data consistently demonstrates that the presence of the 2-methoxy group exponentially increases diastereomeric excess (de). For instance, during the allylation of imines using allylzinc reagents, the non-methoxylated imine yields the product with a2[2]. However, substituting the auxiliary for (1S)-2-methoxy-1-phenylethan-1-amine drives the reaction in a 2[2].
Similarly, in the synthesis of chiral primary 1-ferrocenylalkylamines, the imine derived from (S)-2-methoxy-1-phenylethylamine reacts with organolithium compounds to give3[3] without the need for external Lewis acid additives.
Table 1: Performance Comparison of Chiral Auxiliaries in Imine Alkylation
| Chiral Auxiliary | Reaction System | Additive Required | Diastereomeric Excess (de) |
| (1S)-1-Phenylethan-1-amine | Imine Allylation (Allylzinc) | None | ~40% |
| (1S)-2-Methoxy-1-phenylethan-1-amine | Imine Allylation (Allylzinc) | None | >98% |
| (1S)-1-Phenylethan-1-amine | Ferrocenyl Imine Alkylation (R-Li) | BF₃·OEt₂ | 93% |
| (1S)-2-Methoxy-1-phenylethan-1-amine | Ferrocenyl Imine Alkylation (R-Li) | None | >98% |
Reversal of Diastereofacial Selectivity
A unique and highly valuable characteristic of the (1S)-2-methoxy-1-phenylethan-1-amine auxiliary is its ability to undergo a complete reversal of diastereofacial selectivity simply by altering the organometallic reagent. Research demonstrates that4[4]. This allows chemists to synthesize both enantiomers of a target amine from a single chiral starting material.
Table 2: Reversal of Selectivity Based on Metal Center
| Organometallic Reagent | Metal Center | Preferred Attack Face | Major Diastereomer |
| Organolithium (R-Li) | Li⁺ | re-face | (S,S) |
| Organocerium (R-CeCl₂) | Ce³⁺ | re-face | (S,S) |
| Organocopper (R₂CuLi) | Cu⁺ | si-face | (S,R) |
Experimental Workflow: Self-Validating Protocol for Imine Addition
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By embedding analytical checkpoints (FT-IR, NMR, HPLC) directly into the workflow, researchers can isolate the auxiliary's stereochemical induction efficiency from downstream purification artifacts.
Self-validating experimental workflow for asymmetric amine synthesis using the chiral auxiliary.
Step-by-Step Methodology:
Step 1: Imine Condensation
-
Procedure: Combine the target aldehyde (1.0 equiv) and (1S)-2-methoxy-1-phenylethan-1-amine (1.05 equiv) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves at room temperature.
-
Causality & Validation: Molecular sieves drive the equilibrium forward by sequestering water. Validate completion via FT-IR by confirming the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹).
Step 2: Chelation-Controlled Organometallic Addition
-
Procedure: Cool the imine solution to -78 °C under a strict argon atmosphere. Dropwise add the organolithium reagent (1.5 equiv).
-
Causality & Validation: The ultra-low temperature is critical; it suppresses uncatalyzed background additions and kinetically enforces the rigid bidentate chelation pathway. Quench with saturated aqueous NH₄Cl, extract, and concentrate. Crucial Checkpoint: Analyze the crude mixture via ¹H NMR. The integration ratio of the diastereotopic methoxy protons will accurately quantify the diastereomeric excess (de%) prior to any purification bias.
Step 3: Auxiliary Cleavage
-
Procedure: Dissolve the diastereomerically pure secondary amine in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature to undergo hydrogenolysis.
-
Causality & Validation: Hydrogenolysis cleanly cleaves the benzylic C-N bond without racemizing the newly formed chiral center. Filter through Celite, concentrate, and validate the final enantiomeric purity (ee%) of the primary amine via Chiral HPLC.
Conclusion
For drug development professionals and synthetic chemists, (1S)-2-methoxy-1-phenylethan-1-amine represents a massive structural upgrade over standard 1-phenylethylamine. Its ability to form rigid bidentate chelates with metal centers effectively eliminates transition state flexibility, pushing diastereoselectivities consistently above 98%. Furthermore, its unique capacity to reverse diastereofacial selectivity based on the chosen metal center makes it an indispensable, highly versatile tool for accessing diverse stereocenters from a single chiral source.
References
-
Title: Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines Source: Chemistry Letters | Oxford Academic URL: 4
-
Title: Synthesis of chiral primary 1-ferrocenylalkylamines via highly diastereoselective addition of organolithium compounds to ferrocenecarboxaldehyde imine derived from (S)-2-methoxy-1-phenylethylamine Source: Tetrahedron: Asymmetry | Researcher.life URL: 3
-
Title: Fluorine in Medicinal Chemistry and Chemical Biology Source: National Academic Digital Library of Ethiopia (Wiley) URL: 2
-
Title: Chiral Auxiliaries - Principles and Recent Applications Source: Thieme Connect URL: 1
Sources
(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride proper disposal procedures
This comprehensive technical guide outlines the professional laboratory handling, hazard mitigation, and disposal protocols for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride . Designed for researchers and drug development professionals, this document synthesizes regulatory compliance with mechanistic safety principles to ensure operational integrity.
Chemical Profile & Mechanistic Hazard Assessment
Before executing any handling or disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior and environmental risk. (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a chiral primary amine isolated as a hydrochloride salt.
The presence of the hydrochloride salt enhances its aqueous solubility but introduces chloride ions into the waste stream. Mechanistically, the primary amine group acts as a localized irritant to mucous membranes and dermal layers due to its basicity (prior to full protonation) and nucleophilic nature. According to standardized safety data [1], the compound presents specific acute hazards that mandate strict engineering controls.
Table 1: Physicochemical and Hazard Profile
| Parameter | Specification | Causality / Operational Impact |
| IUPAC Name | (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride | Chiral building block; requires standard organic handling. |
| CAS Number | 950477-78-8 [3] | Unique identifier for waste manifesting. |
| Physical Form | Solid (Powder/Crystalline) | Risk of aerosolization and inhalation of dust. |
| GHS Hazards | H315, H319, H335 [1] | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory). |
| Waste Classification | Halogenated Organic Waste | Contains chloride (HCl salt); requires specific incineration. |
Waste Segregation & Disposal Workflows
The disposal of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride must strictly avoid drain disposal. Because the molecule contains both nitrogen and chloride, improper combustion can lead to the release of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, the only acceptable disposal methodology is high-temperature incineration at a licensed facility equipped with alkaline scrubbers and catalytic reduction systems [2].
Figure 1: Segregation and high-temp incineration workflow for amine HCl salts.
Protocol A: Routine Laboratory Waste Segregation
Objective: To safely capture and categorize waste for external incineration.
-
Solid Waste Collection:
-
Collect all residual powders, empty glass vials, and contaminated consumables (weighing boats, spatulas, nitrile gloves).
-
Deposit into a rigid, chemically compatible High-Density Polyethylene (HDPE) container lined with a heavy-duty transparent plastic bag.
-
Mechanistic Note: HDPE is chosen because it is inert to residual acidic salts and prevents moisture ingress, which could cause the hygroscopic salt to cake or degrade.
-
-
Liquid Waste Collection (Solutions):
-
If the compound is dissolved in an organic solvent (e.g., methanol, dichloromethane) or water, transfer the solution to a designated liquid waste carboy.
-
Critical Step: Label the carboy explicitly as "Halogenated Organic Waste" . Even if the primary solvent is non-halogenated (like water or ethanol), the chloride ion from the hydrochloride salt dictates that the waste must be processed through an incinerator equipped with an alkaline scrubber to neutralize HCl emissions.
-
-
Manifesting:
-
Log the waste profile in the laboratory's environmental health and safety (EHS) system, noting CAS 950477-78-8 and the presence of nitrogen and chloride heteroatoms.
-
Spill Response & Decontamination Methodology
In the event of an accidental release, immediate containment is required to prevent respiratory irritation (H335) and dermal exposure (H315) [1].
Protocol B: Solid Spill Decontamination
Objective: To recover spilled material without generating airborne particulates.
-
Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system is functioning to provide adequate air exchanges.
-
Don Appropriate PPE: Equip standard safety goggles, a closed lab coat, and double nitrile gloves. If the spill is outside a fume hood and exceeds 50 grams, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the fine hydrochloride powder.
-
Moisten and Sweep (Dust Suppression):
-
Do not dry sweep. Dry sweeping aerosolizes the irritant powder.
-
Lightly mist the spilled powder with a small volume of water or ethanol to agglomerate the particles. (Note: The compound is highly soluble in water; use only enough to dampen, not dissolve, to prevent spreading).
-
-
Physical Recovery: Use a non-sparking, disposable plastic scoop to collect the dampened material. Transfer it directly into a hazardous solid waste container.
-
Chemical Decontamination: Wash the affected surface with a mild detergent and water solution. The detergent disrupts any residual organic films, while the water solubilizes the remaining hydrochloride salt. Wipe dry with absorbent pads and dispose of the pads as solid hazardous waste.
References
- NextSDS. "(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride — Chemical Substance Information". nextsds.com.
- Sigma-Aldrich. "(S)-2-Methoxy-1-phenylethan-1-amine | 91298-74-7". sigmaaldrich.com.
- AChemBlock. "1-amino-1-phenyl-2-methoxyethane hydrochloride 95% | CAS: 950477-78-8". achemblock.com.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
